molecular formula C8H7ClN4 B6206746 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 1233932-36-9

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Katalognummer: B6206746
CAS-Nummer: 1233932-36-9
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: NWEJHMRVUYJCBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 1233932-36-9) is a chemical compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . It is a pyrimidine derivative that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The structure features a chloropyrimidine group, which is a common motif in compounds designed to inhibit kinase enzymes . Recent scientific literature identifies this specific trisubstituted pyrimidine scaffold as a core structure in the synthesis of novel compounds investigated as dual inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, for potential antimalarial therapy . This research highlights the value of this chemical intermediate for developing and optimizing new antiplasmodial agents. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Eigenschaften

CAS-Nummer

1233932-36-9

Molekularformel

C8H7ClN4

Molekulargewicht

194.62 g/mol

IUPAC-Name

2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine

InChI

InChI=1S/C8H7ClN4/c1-6-4-11-13(5-6)7-2-3-10-8(9)12-7/h2-5H,1H3

InChI-Schlüssel

NWEJHMRVUYJCBT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1)C2=NC(=NC=C2)Cl

Reinheit

95

Herkunft des Produkts

United States

Foundational & Exploratory

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Executive Summary

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the kinase inhibitor discovery space. Functioning as a bifunctional electrophile, this compound leverages the distinct reactivity profiles of the pyrimidine C2 and C4 positions. The C4-pyrazole moiety serves as a stable, lipophilic pharmacophore often engaged in hydrophobic interactions within the ATP-binding pocket of kinases (e.g., JAK, EGFR, CDK), while the C2-chlorine atom provides a reactive "handle" for late-stage diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura).

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Molecular Formula

Molecular Weight 194.62 g/mol
Core Scaffold Pyrimidine (1,3-Diazine)
Substituents Chlorine (C2), 4-Methyl-1H-pyrazole (C4, N-linked)
SMILES Cc1cn(n1)c2ncnc(Cl)n2
Key Feature Regio-differentiated Electrophile: C2-Cl vs. C4-N(pyrazole)

Structural Insight: The molecule features a pyrimidine ring substituted at the C4 position by the nitrogen (N1) of a 4-methylpyrazole. This N-linked connectivity is critical; unlike C-linked biaryls, the N-C bond possesses partial double-bond character due to lone pair delocalization, enforcing a specific torsion angle that balances


-conjugation with steric repulsion between the pyrimidine H5 and the pyrazole H5/H3 protons.

Synthetic Pathways & Regioselectivity

The synthesis of this compound hinges on the regioselective nucleophilic aromatic substitution (


)  of 2,4-dichloropyrimidine.[1][2]
The Regioselectivity Paradox

In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2.

  • Electronic Factor: The C4 carbon is para-like to N1 and ortho-like to N3, receiving electron withdrawal from both. The C2 carbon is flanked by two nitrogens, but the transition state for nucleophilic attack at C4 is better stabilized (Meisenheimer complex).

  • Steric Factor: The C2 position is sterically shielded by the lone pairs of the flanking nitrogen atoms, whereas C4 is more accessible.

Consequently, reacting 2,4-dichloropyrimidine with 1 equivalent of 4-methylpyrazole (as a nucleophile) yields the C4-substituted product with high selectivity (>95:5).

Experimental Protocol (Standardized)
  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), 4-Methyl-1H-pyrazole (1.05 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMAc (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions:

    
    , 4–12 hours.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in anhydrous DMF (

    
    ) under 
    
    
    
    atmosphere.
  • Base Addition: Add anhydrous

    
    . Cool the suspension to 
    
    
    
    .
  • Nucleophile Addition: Add 4-methyl-1H-pyrazole dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[3] The C4-product typically forms within 4 hours.

  • Workup: Pour into ice-water. The product often precipitates as a white/off-white solid. Filter and wash with water.[3][4] If no precipitate, extract with EtOAc.

Pathway Visualization

SynthesisPath Start 2,4-Dichloropyrimidine TS Meisenheimer Complex (C4-Attack Favored) Start->TS + Base (K2CO3) DMF, 0°C Reagent 4-Methyl-1H-pyrazole (Nucleophile) Reagent->TS Product 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine (Target) TS->Product Fast Elimination of Cl- Byproduct 4-Chloro-2-(...)-pyrimidine (Minor Isomer <5%) TS->Byproduct Slow (Steric Hindrance)

Figure 1: Reaction pathway demonstrating the kinetic preference for C4 substitution.

Physicochemical & Spectroscopic Properties

Predicted Physical Data
  • Physical State: White to pale yellow crystalline solid.

  • Melting Point:

    
     (Estimated based on des-methyl analogs).
    
  • Solubility:

    • High: DMSO, DMF, DCM, Ethyl Acetate.

    • Low: Water, Hexane.[5]

  • LogP (Calculated): ~1.8 – 2.2 (Lipophilic, suitable for membrane permeability).

Spectroscopic Characterization (Representative)

Note: Shifts are estimates based on structural analogs (e.g., 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine).

NucleusSignal (

ppm)
MultiplicityAssignment

NMR
8.55Doublet (

)
Pyrimidine H6 (Deshielded by N1/N3)
8.30SingletPyrazole H5 (Adjacent to N)
7.60SingletPyrazole H3
7.45Doublet (

)
Pyrimidine H5
2.15SingletMethyl Group (

)

NMR
~160.0SingletPyrimidine C2 (C-Cl)
~158.0SingletPyrimidine C4 (C-N)

Reactivity Profile & Drug Discovery Applications

The utility of this compound lies in the C2-Chlorine handle . Once the pyrazole is installed at C4, the C2 position becomes the focal point for library generation.

Key Transformations at C2
  • Amination (

    
    ):  Reaction with primary/secondary amines (e.g., morpholine, piperazine, aniline) to generate CDK/JAK inhibitor scaffolds.
    
    • Conditions: Amine (2-3 eq), DIPEA, n-Butanol or DMSO,

      
       (Thermal or Microwave).
      
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.

    • Conditions:

      
      , 
      
      
      
      or
      
      
      ,
      
      
      , Dioxane/Water.
Strategic Workflow

ReactivityFlow cluster_Rxns Functionalization of C2-Cl Handle Core 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Rxn1 S_NAr with Amines (HNRR') Core->Rxn1 Heat/Base Rxn2 Suzuki Coupling (Ar-B(OH)2) Core->Rxn2 Pd Cat. Rxn3 Buchwald-Hartwig (Ar-NH2) Core->Rxn3 Pd Cat./Ligand Target1 Kinase Inhibitor (Type I) (ATP Hinge Binder) Rxn1->Target1 Target2 Biaryl Scaffold (Protein-Protein Interaction) Rxn2->Target2 Rxn3->Target1

Figure 2: Diversity-oriented synthesis starting from the core scaffold.

Safety & Handling

  • Hazards: Like most halopyrimidines, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) . It may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (

    
    ) under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long periods).
    
  • Disposal: Halogenated organic waste.

References

  • Regioselectivity of 2,4-Dichloropyrimidine

    • BenchChem Technical Support. "Regioselective Reactions of 2,4-Dichloropyrimidines." (2025).[1][2]

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

  • Synthesis of Pyrazolyl-Pyrimidines

    • National Institutes of Health (NIH). "2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine."[6][7][5][8] PubChem/PMC Data.

    • Heteroletters. "Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine."

  • Kinase Inhibitor Scaffolds

    • BenchChem. "4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine: Applications in Drug Discovery."[9]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine is a heterocyclic compound that incorporates both a pyrimidine and a pyrazole moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The pyrimidine ring is a fundamental component of nucleobases and is found in numerous approved drugs, while pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities.[1][2] The specific combination of a chloro-substituted pyrimidine with a methyl-substituted pyrazole suggests its potential as a versatile intermediate for the synthesis of novel drug candidates, particularly in areas like oncology and infectious diseases where kinase inhibitors and other targeted therapies are prevalent.[3][4]

The physicochemical properties of a compound are paramount in the drug discovery and development process, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed overview of the key physicochemical properties of 2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine, offering both theoretical predictions and established experimental protocols for their determination. As a senior application scientist, the emphasis here is not just on the data itself, but on the rationale behind the experimental choices and the interpretation of the results in a drug development context.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is the foundation for interpreting its physicochemical properties.

Caption: Chemical structure of 2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine.

Table 1: Molecular Identifiers

IdentifierValueSource
Molecular Formula C₈H₇ClN₄PubChemLite[5]
Molecular Weight 194.62 g/mol PubChemLite[5]
SMILES CC1=CN(N=C1)C2=NC(=NC=C2)ClPubChemLite[5]
InChI InChI=1S/C8H7ClN4/c1-6-4-11-13(5-6)7-2-3-10-8(9)12-7/h2-5H,1H3PubChemLite[5]
InChIKey NWEJHMRVUYJCBT-UHFFFAOYSA-NPubChemLite[5]

Core Physicochemical Properties

The following sections detail the critical physicochemical properties of 2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine and the methodologies for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a drug candidate, a sharp melting point is often a primary indicator of high purity.

  • Expertise & Experience: A broad or depressed melting range can suggest the presence of impurities or different polymorphic forms, which can have significant implications for solubility, stability, and bioavailability.

  • Experimental Protocol: Capillary Melting Point Determination

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

  • Expected Value: While no experimental data is available for the title compound, related 2-chloropyrimidine derivatives have melting points ranging from room temperature to over 100°C. For instance, 2-chloro-4-methylpyrimidine has a reported melting point of 45.0-52.0°C[6], while 2-chloro-4-methoxypyrimidine melts at 54-57°C.

Solubility

Solubility is a critical determinant of a drug's oral bioavailability and its suitability for formulation in various dosage forms. Poor aqueous solubility is a major hurdle in drug development.

  • Trustworthiness: Solubility should be determined in multiple relevant media, including aqueous buffers at different pH values (e.g., pH 2.0, 7.4, and 9.0) to simulate the gastrointestinal tract, and in organic solvents used in synthesis and formulation.

  • Experimental Protocol: Shake-Flask Method

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

    • The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_workflow Solubility Determination Workflow A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Filter to remove undissolved solid B->C D Analyze filtrate concentration (e.g., HPLC) C->D E Calculate solubility D->E

Caption: Workflow for solubility determination by the shake-flask method.

  • Expected Solubility Profile: The presence of the pyrazole and pyrimidine rings with their nitrogen atoms suggests some potential for hydrogen bonding with protic solvents. However, the chloro- and methyl- groups, along with the overall aromatic system, contribute to its lipophilicity, which may limit aqueous solubility. Solubility in common organic solvents like dimethylformamide (DMF) and acetonitrile is expected to be higher.[7]

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for predicting a drug's absorption, distribution, and excretion.

  • Expertise & Experience: The pyrimidine and pyrazole rings contain nitrogen atoms that can be protonated. The pKa will determine the charge of the molecule in different physiological compartments, which in turn affects its ability to cross biological membranes.

  • Experimental Protocol: Potentiometric Titration

    • A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

    • The pKa is determined from the titration curve, typically at the half-equivalence point.

  • Predicted pKa: The nitrogen atoms in the pyrimidine and pyrazole rings are basic. The pKa value will be influenced by the electron-withdrawing effect of the chlorine atom and the pyrazolyl group. A predicted pKa for a related compound, 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, is -1.01, indicating very weak basicity.[8] However, the title compound is expected to have a higher, more physiologically relevant pKa.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key parameter for predicting membrane permeability and oral absorption.

  • Authoritative Grounding: The octanol-water partition coefficient is the standard measure for lipophilicity in pharmaceutical sciences.

  • Experimental Protocol: Shake-Flask Method for LogP

    • A known amount of the compound is dissolved in one of the two pre-saturated immiscible phases (n-octanol and water).

    • The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

    • The phases are separated, and the concentration of the compound in each phase is determined.

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • For ionizable compounds, the distribution coefficient (LogD) is determined at a specific pH (e.g., 7.4) using a buffered aqueous phase.

  • Predicted Value: PubChemLite predicts an XlogP of 1.8 for 2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine, suggesting a moderate level of lipophilicity.[5]

Chemical Stability

Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

  • Trustworthiness: Stability studies should be conducted under stressed conditions (e.g., elevated temperature, extreme pH, exposure to light) to identify potential degradation products and establish the compound's intrinsic stability.

  • Experimental Protocol: Forced Degradation Study

    • Solutions of the compound are prepared in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

    • Aliquots are also exposed to oxidative stress (e.g., 3% H₂O₂) and photolytic stress (exposure to UV light).

    • Samples are incubated at a set temperature (e.g., 60°C) for a defined period.

    • At various time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Expected Stability Profile: The chloro-pyrimidine moiety may be susceptible to nucleophilic substitution reactions, especially at elevated temperatures or extreme pH.[7][9] The pyrazole ring is generally stable.

Spectroscopic and Analytical Data

Modern analytical techniques are indispensable for the structural confirmation and purity assessment of new chemical entities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals for the methyl group protons, the pyrazole ring protons, and the pyrimidine ring protons, with characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 194.03592 Da.[5] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Chromatography: HPLC is the primary tool for assessing the purity of the compound and for quantifying it in various assays. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

Summary of Physicochemical Properties

Table 2: Summary of Physicochemical Properties of 2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine

PropertyPredicted/Expected ValueRecommended Experimental Method
Molecular Formula C₈H₇ClN₄-
Molecular Weight 194.62 g/mol Mass Spectrometry
Appearance Likely a solid at room temperatureVisual Inspection
Melting Point Expected in the range of 50-150°CCapillary Melting Point Apparatus
Aqueous Solubility Low to moderateShake-Flask Method with HPLC analysis
pKa Expected to be weakly basicPotentiometric Titration or UV-spectrophotometry
LogP 1.8 (Predicted XlogP)[5]Shake-Flask Method or Reverse-Phase HPLC
Chemical Stability Potentially susceptible to nucleophilic substitutionForced Degradation Studies with HPLC analysis

Conclusion

While experimental data for 2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine is not extensively available in the public domain, this guide provides a comprehensive framework for its physicochemical characterization. By employing the standardized and validated protocols outlined herein, researchers and drug development professionals can systematically evaluate this promising scaffold. A thorough understanding of its melting point, solubility, pKa, lipophilicity, and stability is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline. The insights gained from these studies will be instrumental in guiding synthetic strategies, developing appropriate formulations, and ultimately, in assessing the therapeutic potential of novel derivatives of this interesting heterocyclic system.

References

  • National Center for Biotechnology Information. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. PubChem. [Link]

  • ChemBK. 2-chloro-4-methylpyrimidine. [Link]

  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

  • ResearchGate. (PDF) 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. [Link]

  • National Center for Biotechnology Information. 2-Chloro-4-(piperidin-1-yl)pyrimidine. PubChem. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Heteroletters. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • PubChemLite. 2-chloro-4-(4-methyl-1h-pyrazol-1-yl)pyrimidine. [Link]

  • NIST WebBook. Pyrimidine, 2-chloro-. [Link]

  • Chemsrc. 2-Chloro-4-(methylsulfanyl)pyrimidine. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • National Center for Biotechnology Information. 2-Chloro-4-methylpyrimidine. PubChem. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]

  • Google Patents.
  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. [Link]

  • NIST WebBook. Pyrimidine, 2-chloro-. [Link]

  • PubMed. Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors. [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Molport. N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide. [Link]

  • PMC. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

  • eScholarship.org. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]

  • EPA. 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Properties. [Link]

  • National Center for Biotechnology Information. 2-chloro-4-(1H-imidazol-1-yl)pyrimidine. PubChem. [Link]

  • ResearchGate. (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. [Link]

  • Chemsrc. 2-Chloro-4-(chloromethyl)pyrimidine. [Link]

Sources

Technical Guide: 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and characterization of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine and its derivatives.

Executive Summary & Identification

Target Molecule: 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Molecular Formula: C₈H₇ClN₄ Molecular Weight: 194.62 g/mol Core Scaffold: Pyrimidine (2,4-disubstituted) linked to Pyrazole (N1-linked)

CAS Registry Numbers & Isomerism

The specific CAS number for the exact target molecule (2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine) is not widely indexed in public chemical catalogs, often appearing as a proprietary intermediate in patent literature for kinase inhibitors (e.g., JAK, EGFR). Researchers must distinguish between three critical isomers/analogs commonly encountered:

Compound DescriptionStructure NoteCAS Number
Target Analog (Desmethyl) 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine 1247815-03-7
Regioisomer (4,6-linked) 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine1015845-71-2
C-Linked Isomer 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine1206679-17-5

Critical Note on Regioselectivity: The reaction of 2,4-dichloropyrimidine with 4-methylpyrazole typically yields a mixture of the 2-chloro-4-(pyrazolyl) isomer (Major) and the 4-chloro-2-(pyrazolyl) isomer (Minor). The CAS 1015845-71-2 corresponds to the symmetric 4,6-isomer derived from 4,6-dichloropyrimidine, which is chemically distinct.

Synthesis & Regiocontrol Strategy

The synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine relies on the nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine. The C4 position is significantly more electrophilic than C2 due to the para-like activation by N1 and ortho-like activation by N3, whereas C2 is activated by both nitrogens but is sterically less accessible and electronically distinct.
Reaction Pathway (DOT Diagram)

SynthesisPathway SM1 2,4-Dichloropyrimidine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate + SM2 SM2 4-Methylpyrazole (Nucleophile) Base Base (K2CO3/NaH) Base->Intermediate ProductMajor 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine (Major Product) Intermediate->ProductMajor Kinetic Control (Low Temp) ProductMinor 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine (Minor Product) Intermediate->ProductMinor Thermodynamic Drift

Figure 1: Regioselective synthesis pathway favoring C4 substitution.

Validated Experimental Protocol

Objective: Selective synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 4-Methylpyrazole (1.05 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (e.g., 5.0 g) in anhydrous MeCN (50 mL) in a round-bottom flask under

    
     atmosphere. Cool the solution to 0°C  (ice bath).
    
    • Rationale: Lower temperature favors the kinetic product (C4-substitution) over the thermodynamic product (C2-substitution).

  • Addition: Add

    
     (powdered) followed by the slow addition of 4-methylpyrazole (dissolved in minimal MeCN) over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

    • Checkpoint: The C4-substituted product typically elutes before the C2-isomer on silica.

  • Workup: Dilute with water (150 mL). The product often precipitates as a white/off-white solid. Filter and wash with water.[1][2] If no precipitate, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to remove trace C2-isomer.

Characterization & Quality Control

To ensure the identity of the specific isomer, NMR analysis is critical. The coupling constants and chemical shifts of the pyrimidine protons distinguish the 2,4-isomer from the 4,6-isomer.

Expected NMR Signature ( NMR, 400 MHz, DMSO- )
Proton PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Feature
Pyrim-H6 ~8.60 - 8.70Doublet (d)

Deshielded by adjacent N1 and C4-N(pyrazole).
Pyrim-H5 ~7.80 - 7.90Doublet (d)

Upfield relative to H6.
Pyrazol-H3 ~8.30 - 8.40Singlet (s)-Characteristic pyrazole proton.
Pyrazol-H5 ~7.60 - 7.70Singlet (s)-Characteristic pyrazole proton.
Methyl (

)
~2.10Singlet (s)-Methyl group on pyrazole.

Differentiation Note:

  • 2-chloro-4-substituted: Shows two doublets for pyrimidine H5/H6 with

    
     Hz.
    
  • 4-chloro-6-substituted: Would show a singlet (or meta-coupled doublet,

    
     Hz) for Pyrim-H2 and a singlet for Pyrim-H5 if C2 was H (but here C2 is Cl, so this isomer is impossible from 2,4-dichloro starting material).
    
  • 4-chloro-2-substituted: Pyrimidine protons would appear as doublets but with slightly different shifts; definitive assignment requires NOESY (interaction between Pyrazole-H and Pyrimidine-H5).

Applications in Drug Discovery

This scaffold is a privileged structure in kinase inhibitor design, particularly for:

  • JAK Inhibitors: Analogous to Ruxolitinib (which uses a pyrrolo[2,3-d]pyrimidine), this scaffold provides a hinge-binding motif (N1/N3 of pyrimidine) while the pyrazole projects into the solvent-exposed region or hydrophobic pocket.

  • EGFR Inhibitors: The C2-chlorine allows for subsequent

    
     or Buchwald-Hartwig coupling with anilines to form the "tail" of the inhibitor.
    
Functionalization Workflow

Functionalization Core 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Step2 Step 2: C2-Substitution (SNAr or Buchwald) Core->Step2 Nucleophile (R-NH2) Target1 JAK/STAT Inhibitor Analogs (Aniline/Amine Coupling) Step2->Target1 Target2 Bi-heterocyclic Scaffolds (Suzuki Coupling) Step2->Target2

Figure 2: Downstream functionalization of the core scaffold.

References

  • PubChem Compound Summary. 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (CAS 1247815-03-7). National Center for Biotechnology Information. Link

  • Fluorochem Product Catalog. 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 1015845-71-2).Link

  • ChemicalBook. 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine (CAS 1206679-17-5).Link

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

Sources

The Pyrazolyl-Pyrimidine Axis: Strategic Scaffold Design in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry of pyrazolyl-pyrimidine scaffolds, designed for researchers in drug discovery.

Executive Summary: The "Privileged" Architecture

In modern medicinal chemistry, the pyrazolyl-pyrimidine scaffold—specifically the fused systems pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine —represents a cornerstone of kinase inhibitor design.[1][2] Defined as "privileged structures" (Welsch et al., 2010), these heterocycles possess an inherent affinity for the ATP-binding site of protein kinases due to their ability to mimic the adenine ring of ATP.

This guide moves beyond basic definitions to explore the causality of their success: the precise electronic distribution that facilitates hinge-region hydrogen bonding, the vectors available for solubilizing groups, and the synthetic modularity that allows for rapid Structure-Activity Relationship (SAR) expansion.

Core Scaffold Classifications
Scaffold TypeKey FeatureRepresentative DrugPrimary Target
Pyrazolo[3,4-d]pyrimidine Isostere of Adenine (7-deazaadenine analog)Ibrutinib BTK (Covalent)
Pyrazolo[1,5-a]pyrimidine Bridgehead nitrogen; tunable regiochemistryLarotrectinib TRK Fusion
Linked Pyrazolyl-Pyrimidine Biaryl system (rotatable bond)Pazopanib (Analogous)VEGFR/PDGFR

Structural Biology & Mechanism of Action[3][4][5]

The ATP-Mimicry Paradigm

The efficacy of these scaffolds relies on their interaction with the kinase "hinge region" (residues connecting the N- and C-terminal lobes).

  • Donor-Acceptor Motifs: The N1 and N2 nitrogens of the pyrazole (or the pyrimidine ring nitrogens in fused systems) serve as critical Hydrogen Bond Acceptors (HBA) and Donors (HBD) to the backbone amide/carbonyl of the hinge residues.

  • Hydrophobic Sandwiching: The planar aromatic system intercalates between hydrophobic residues (typically Val, Ala, Leu) in the ATP pocket, stabilizing the complex via van der Waals interactions.

Covalent Inhibition: The Ibrutinib Mechanism

A distinct advantage of the pyrazolo[3,4-d]pyrimidine scaffold is its suitability for covalent inhibition. In Ibrutinib , the scaffold positions an acrylamide "warhead" perfectly to attack Cys481 in Bruton's Tyrosine Kinase (BTK).[3]

Mechanism of Covalent Ligation:

  • Reversible Binding: The scaffold binds to the hinge, positioning the acrylamide near Cys481.

  • Nucleophilic Attack: The thiolate of Cys481 attacks the

    
    -carbon of the acrylamide.
    
  • Transition State: Proton transfer occurs (often solvent-assisted or via a nearby residue, though BTK lacks a proximal base like Asp in EGFR).

  • Irreversible Complex: Formation of the thioether bond.

Visualization: Ibrutinib Binding Logic

Ibrutinib_Mechanism Scaffold Pyrazolo[3,4-d]pyrimidine Core Hinge Hinge Region (Met477/Glu475) Scaffold->Hinge H-Bonds (Reversible Binding) Warhead Acrylamide Electrophile Scaffold->Warhead Spatial Positioning Cys481 Cys481 Nucleophile Warhead->Cys481 Michael Addition (2.6 kcal/mol barrier) Complex Irreversible Covalent Adduct Cys481->Complex Thioether Bond Formation

Figure 1: Logic flow of Ibrutinib's covalent binding mechanism to BTK.

Synthetic Mastery: Regiocontrol in Pyrazolo[1,5-a]pyrimidines[7][8]

The synthesis of pyrazolo[1,5-a]pyrimidines is a classic "trap" for medicinal chemists due to regioselectivity issues. The condensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g., 1,3-diketones,


-ketoesters) can yield two isomers: the 7-substituted or 5-substituted product.
The Regioselectivity Challenge
  • Nucleophiles: The 5-aminopyrazole has two nucleophilic sites: the exocyclic amine (

    
    ) and the ring nitrogen (N1).
    
  • Control:

    • Kinetic Control: Reaction in acidic media (AcOH) often favors the 7-substituted product (attack of exocyclic amine on the more reactive carbonyl).

    • Thermodynamic Control: Basic conditions or high heat can sometimes shift equilibrium, but steric bulk of the diketone is the primary driver.

Visualization: Synthetic Divergence

Synthesis_Regioselectivity Aminopyrazole 5-Aminopyrazole (Binucleophile) Inter Condensation Intermediate Aminopyrazole->Inter Diketone Unsymmetrical 1,3-Diketone Diketone->Inter Isomer7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Often Major in Acid) Inter->Isomer7 Path A: Exocyclic NH2 attacks more reactive C=O Isomer5 5-Substituted Pyrazolo[1,5-a]pyrimidine (Minor/Condition Dependent) Inter->Isomer5 Path B: Ring N1 attacks more reactive C=O

Figure 2: Divergent synthetic pathways controlled by nucleophilicity and electrophilicity matching.

Experimental Protocols (Self-Validating)

Protocol A: Regioselective Synthesis of 7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidine

Objective: Synthesize a core scaffold suitable for SAR exploration, ensuring the


 group is positioned at C7 for metabolic stability.

Reagents:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)

  • 1,1,1-Trifluoro-2,4-pentanedione (1.2 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 1,1,1-trifluoro-2,4-pentanedione (12 mmol) dropwise at room temperature. Note: The exothermic nature indicates immediate Schiff base formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Validation: Monitor via TLC (50% EtOAc/Hexane). The starting amine spot (polar) should disappear, replaced by a higher

      
       fluorescent spot.
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Crystallization: The product typically precipitates as a white/off-white solid. Filter under vacuum.

  • Purification: Recrystallize from EtOH if necessary.

    • QC Check:

      
      -NMR must show a quartet for the pyrimidine proton if coupled to F, or a singlet if the 
      
      
      
      is quaternary. Regiochemistry is confirmed by NOE (Nuclear Overhauser Effect) between the pyrazole proton and the pyrimidine substituent.
Protocol B: FRET-Based Kinase Inhibition Assay ( )

Objective: Quantify the potency of the synthesized scaffold against a target kinase (e.g., TRKA) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Fluorescein-labeled Poly-GT (Substrate).

  • ATP (

    
     concentration for the specific kinase).
    
  • Test Compound (dissolved in 100% DMSO).

Workflow:

  • Plate Prep: Use a 384-well low-volume white plate.

  • Compound Addition: Add 100 nL of test compound (serial dilution) using an acoustic dispenser (e.g., Echo).

    • Control 1 (Max Signal): DMSO only + Enzyme + Substrate + ATP.

    • Control 2 (Min Signal): DMSO + Substrate + ATP (No Enzyme) or excess EDTA.

  • Enzyme Mix: Add 5

    
    L of Kinase/Peptide mix. Incubate 15 min.
    
  • Start Reaction: Add 5

    
    L of ATP solution.
    
  • Incubation: Incubate at RT for 60 min (linear phase of reaction).

  • Detection: Add 10

    
    L of Detection Reagent (EDTA to stop reaction + Terbium-labeled antibody).
    
  • Read: Measure TR-FRET ratio (Emission 520 nm / Emission 495 nm) on a multimode reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    

Strategic Optimization & SAR

When optimizing pyrazolyl-pyrimidine scaffolds, focus on these three zones:

  • The Hinge Binder (Core):

    • Modification: Changing pyrazolo[1,5-a] to [3,4-d] alters the H-bond donor/acceptor vectors.

    • Impact: Selectivity against kinases with different gatekeeper residues.

  • The Solvent Front (R-groups):

    • Modification: Adding morpholine, piperazine, or solubilizing tails at the C5/C7 positions (pyrazolo[1,5-a] numbering).

    • Impact: Improves ADME (solubility, permeability) without disrupting ATP binding.

  • The Hydrophobic Pocket (Gatekeeper Interaction):

    • Modification: Bulky groups (e.g., tert-butyl, halogen) on the pyrazole ring.

    • Impact: Exploits the size of the gatekeeper residue (e.g., Thr vs. Met) to gain selectivity.

References

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS. Link (Discovery of Ibrutinib)

  • Foloppe, N., et al. (2006). A comprehensive view of the druggability of the kinase metabolome. Bioorganic & Medicinal Chemistry.[4][5][6] Link

  • Drueckes, P., et al. (2018). Larotrectinib (LOXO-101), a potent and selective TRK inhibitor. Molecular Cancer Therapeutics. Link

  • Lynch, M. A., et al. (2006). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.[7][8][9] Tetrahedron Letters. Link

  • Voice, A. T., et al. (2022). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations.[10][11] Chemical Science. Link

Sources

A Tale of Two Isomers: A Technical Guide to 2-chloro-4-pyrazolyl and 4-chloro-2-pyrazolyl pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine and pyrazole scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The combination of these two heterocycles into a single molecule, the pyrazolylpyrimidine, creates a "privileged scaffold" with wide-ranging applications, particularly in kinase inhibition.[1][3] However, the seemingly subtle difference in the attachment of these rings—specifically, the distinction between 2-chloro-4-pyrazolyl and 4-chloro-2-pyrazolyl pyrimidine isomers—has profound consequences for a molecule's synthesis, physicochemical properties, and ultimately, its biological function. This guide provides an in-depth exploration of these two critical isomers, elucidating the chemical principles that govern their synthesis and the structural nuances that dictate their divergent biological activities. We will dissect the regioselective synthetic strategies, compare their spectroscopic fingerprints, and analyze the functional implications for drug design, offering a comprehensive resource for scientists engaged in the development of pyrazolylpyrimidine-based therapeutics.

Introduction: Why Isomerism Matters

In drug discovery, the precise three-dimensional arrangement of atoms is paramount. Isomers, molecules with the same molecular formula but different structures, can exhibit dramatically different pharmacological and toxicological profiles.[4][5] This principle is powerfully illustrated by the 2-chloro-4-pyrazolyl and 4-chloro-2-pyrazolyl pyrimidine isomers. While sharing the same atoms, the positioning of the chloro and pyrazolyl substituents fundamentally alters the molecule's electronic distribution, shape, and hydrogen bonding potential. This, in turn, dictates how the molecule interacts with its biological target, such as the ATP-binding pocket of a protein kinase.[2] Understanding and controlling which isomer is synthesized is a critical first step in any drug development campaign targeting this scaffold.

Part I: The Synthetic Landscape - A Tale of Regioselectivity

The synthesis of pyrazolylpyrimidines typically involves the nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine and pyrazole. The core challenge lies in controlling which of the two chlorine atoms is displaced. The regioselectivity of this reaction is highly sensitive to the electronic properties of the pyrimidine ring.[6]

Synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

The preferential synthesis of the 2-chloro-4-pyrazolyl isomer is the more common and electronically favored outcome when starting with unsubstituted 2,4-dichloropyrimidine. The C4 position of the 2,4-dichloropyrimidine is generally more activated towards nucleophilic attack than the C2 position.[6][7] This increased reactivity is due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which creates a more electron-deficient (electrophilic) character at the C4 and C6 positions.

A typical reaction involves treating 2,4-dichloropyrimidine with pyrazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole, forming the pyrazolate anion, which then acts as the nucleophile.

Synthesis of 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine

Achieving selective substitution at the C2 position to yield the 4-chloro-2-pyrazolyl isomer is more challenging and often requires alternative strategies. Direct reaction of 2,4-dichloropyrimidine often yields a mixture of isomers that can be difficult to separate.[8][9] One approach involves starting with a pyrimidine ring that is pre-functionalized to favor C2 substitution. For instance, using a starting material like 4-chloro-2-(methylsulfonyl)pyrimidine, where the methylsulfonyl group is a better leaving group than chlorine, can direct the nucleophilic attack of pyrazole to the C2 position.[10][11] Another strategy involves a multi-step sequence, such as converting a 2-thiouracil derivative to a 2-hydrazinopyrimidine, followed by condensation with a 1,3-dicarbonyl compound to form the pyrazole ring, and subsequent chlorination.[12]

The choice of synthetic route is therefore a critical design element, dictating the isomeric purity of the final compound and influencing the feasibility of large-scale production.

Workflow: Regioselective Synthesis of Pyrazolylpyrimidine Isomers

G cluster_0 Synthesis of 2-chloro-4-pyrazolyl Isomer cluster_1 Synthesis of 4-chloro-2-pyrazolyl Isomer DCP 2,4-Dichloropyrimidine SNAr_C4 SNAr at C4 (Electronically Favored) DCP->SNAr_C4 PZ Pyrazole + Base (e.g., K2CO3) PZ->SNAr_C4 Isomer_2_4 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine SNAr_C4->Isomer_2_4 Start_Mat_2 Alternative Starting Material (e.g., 4-chloro-2-(methylsulfonyl)pyrimidine) SNAr_C2 SNAr at C2 (Directed Synthesis) Start_Mat_2->SNAr_C2 PZ2 Pyrazole + Base PZ2->SNAr_C2 Isomer_4_2 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine SNAr_C2->Isomer_4_2

Caption: Comparative synthetic routes for pyrazolylpyrimidine isomers.

Experimental Protocol: Synthesis of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine

This protocol is adapted from a published procedure and describes a typical SNAr reaction that produces a mixture of isomers, which are then separated.[8]

  • Reaction Setup: To a solution of pyrazole (1.1 equivalents) in N,N-dimethylacetamide (DMA), add potassium carbonate (3.0 equivalents).

  • Reagent Addition: At room temperature, add 2,4-dichloro-5-trifluoromethyl-pyrimidine (1.0 equivalent) to the stirring mixture in a single portion.

  • Reaction Monitoring: Allow the mixture to stir overnight at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in heptane mobile phase.

  • Workup: Upon completion, dilute the reaction mixture with water and perform a liquid-liquid extraction with ethyl acetate (repeated three times).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude residue, containing a mixture of 2-chloro-4-pyrazolyl and 4-chloro-2-pyrazolyl isomers, is purified by flash column chromatography on silica gel using a gradient elution of 0-40% ethyl acetate in heptane. The 2-chloro-4-pyrazolyl isomer is typically the first to elute.[8][9]

  • Characterization: Confirm the structure and purity of the isolated isomers using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part II: Physicochemical and Spectroscopic Differentiation

The positional difference of the substituents directly impacts the molecule's electronic environment, leading to distinct and measurable differences in their spectroscopic properties.

Spectroscopic Fingerprints

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrimidine and pyrazole protons are highly informative. For the pyrimidine ring proton (at the C6 position for the 2,4-isomer and C5 for the 4,2-isomer), its chemical shift will be influenced by the adjacent substituents. The pyrazole protons will also exhibit distinct chemical shifts and coupling patterns (doublet, triplet, or doublet of doublets) depending on their proximity and electronic interaction with the pyrimidine core. For example, in one study, the pyrimidine proton (H6) for 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine appeared at 8.96 ppm, while the corresponding proton for the 4-chloro-2-pyrazolyl isomer was not reported in the abstract but would be expected to differ.[8]

  • ¹³C NMR Spectroscopy: The carbon chemical shifts are also diagnostic. The carbons bearing the chlorine and pyrazole groups (C2 and C4) will have significantly different chemical shifts between the two isomers. Carbons directly attached to chlorine are typically deshielded, but the overall electronic environment dictates the final value.

Data Summary: Comparative Physicochemical and Spectroscopic Properties

Property2-chloro-4-pyrazolyl pyrimidine4-chloro-2-pyrazolyl pyrimidineRationale for Difference
Synthesis Generally favored product from 2,4-dichloropyrimidineRequires specific strategies or starting materialsC4 is more electrophilic than C2 in unsubstituted 2,4-dichloropyrimidine.[6]
¹H NMR (Pyrimidine H) Expected to be a singlet or doublet, chemical shift influenced by adjacent pyrazolyl group.Expected to be a singlet or doublet, chemical shift influenced by adjacent chloro and N atoms.The electronic environment of the pyrimidine proton is distinct in each isomer.
¹³C NMR (C-Cl) Signal for C2-ClSignal for C4-ClThe position of the chlorine atom leads to a different chemical shift for the carbon it is attached to.
¹³C NMR (C-Pyrazolyl) Signal for C4-PyrazolylSignal for C2-PyrazolylThe position of the pyrazolyl group leads to a different chemical shift for the carbon it is attached to.
Reactivity Chlorine at C2 is a site for further functionalization (e.g., SNAr, cross-coupling).Chlorine at C4 is a site for further functionalization.The reactivity of the remaining chlorine atom is crucial for library synthesis. C4 is often more reactive.[7]

Note: Specific NMR chemical shifts are highly dependent on the solvent and other substituents on the rings. The values provided are for illustrative purposes based on published data for similar structures.[8][9]

Part III: Biological Implications and Functional Divergence

The isomeric difference is not merely a chemical curiosity; it is a critical determinant of biological activity. The spatial orientation of the chloro and pyrazolyl groups dictates how the molecule fits into a protein's binding site and which specific interactions (hydrogen bonds, hydrophobic interactions, etc.) it can form.

Case Study: Kinase Inhibition

The pyrazolylpyrimidine scaffold is a well-established core for kinase inhibitors, as it can act as a bioisostere of adenine, the phosphate donor in the kinase reaction, and form key hydrogen bonds with the "hinge" region of the kinase active site.[2][13]

  • 2-chloro-4-pyrazolyl Isomer: In this configuration, the pyrazolyl group might be positioned to interact with the hinge region, while the 2-chloro substituent acts as a vector for further chemical modification. This chlorine can be displaced by other nucleophiles to explore the solvent-exposed region of the ATP binding site, a common strategy for improving potency and selectivity.

  • 4-chloro-2-pyrazolyl Isomer: Here, the pyrazolyl group is at C2. This might alter the angle of approach to the hinge or place the pyrazolyl group in a different sub-pocket of the active site. The chlorine at C4, which is generally more reactive, provides a handle for derivatization that explores a different spatial vector compared to the other isomer.

This differential positioning can lead to one isomer being a potent inhibitor of a target kinase while the other is completely inactive. A series of pyrazolylpyrimidines were synthesized as Syk kinase inhibitors, highlighting the importance of this scaffold in developing potent and selective therapeutic agents.[3]

Signaling Pathway: Kinase Inhibition

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor 1. Binds Kinase Target Kinase (e.g., Syk) Receptor->Kinase 2. Activates Substrate Substrate Protein Kinase->Substrate 3. Phosphorylates ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Inflammation) pSubstrate->Response 4. Triggers Inhibitor Pyrazolylpyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding ATP ATP ATP->Kinase Binds to active site

Caption: A pyrazolylpyrimidine inhibitor blocking the ATP binding site of a target kinase.

Experimental Protocol: In Vitro Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a general method to determine the binding affinity (Kd or IC50) of the two isomers for a target kinase, which is essential for quantifying their differential activity.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds (2-chloro-4-pyrazolyl and 4-chloro-2-pyrazolyl isomers) in a suitable buffer (e.g., 1% DMSO).

    • Prepare a solution containing the target kinase (e.g., Syk) at a concentration of 2X the final desired concentration.

    • Prepare a solution containing an Alexa Fluor™ 647-labeled ATP-competitive tracer and a terbium-labeled anti-tag antibody (specific to the kinase) at 2X the final desired concentration.

  • Assay Plate Setup:

    • In a 384-well plate, add 5 µL of each concentration of the serially diluted test compounds. Include "no inhibitor" controls (DMSO only) and "no kinase" controls.

    • Add 5 µL of the 2X kinase solution to all wells except the "no kinase" controls.

    • Add 5 µL of the 2X tracer/antibody solution to all wells.

  • Incubation: Mix the plate on a shaker for 30 seconds and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer. This value represents the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

Conclusion and Future Directions

The distinction between 2-chloro-4-pyrazolyl and 4-chloro-2-pyrazolyl pyrimidine is a foundational concept in the design of therapeutics based on this scaffold. The choice of isomer is a critical decision point that impacts the entire discovery cascade, from synthetic tractability to the ultimate biological profile.

  • Strategic Importance: A thorough understanding of the regioselective synthesis is paramount for efficient library generation and scale-up.

  • Structure-Activity Relationship (SAR): The differential biological activities of these isomers underscore the sensitivity of protein-ligand interactions to subtle structural changes. The development of a clear SAR for a series of analogs depends on the consistent and unambiguous synthesis of a single isomer.

  • Future Outlook: As our understanding of kinase biology deepens, the ability to precisely tailor the properties of inhibitors becomes more critical. The strategic functionalization of either the C2 or C4 chlorine on the pyrimidine core, depending on the starting isomer, will continue to be a key strategy for optimizing potency, selectivity, and pharmacokinetic properties of next-generation pyrazolylpyrimidine drugs.

By mastering the chemistry and appreciating the biological consequences of this fundamental isomerism, drug discovery teams can more effectively navigate the path toward novel and effective medicines.

References

  • Lee, P. H., et al. (2015). Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patil, S. A., et al. (2021). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl... ResearchGate. Available at: [Link]

  • Bansal, R. K., & Kumar, A. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Source not specified.
  • Bunker, K. D., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Heteroletters. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Heteroletters.
  • Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Ibrahim, H. S., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Wai, J. S., et al. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. Available at: [Link]

  • Bunker, K. D., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
  • Bunker, K. D., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. PubMed. Available at: [Link]

  • Ceballos-Herrera, D. E., et al. (2003).
  • ResearchGate. (n.d.). Comparison of the Previously Reported NMR Data of 2,4-(4 - Aminobenzenamine)pyrimidine.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Gomha, S. M., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • Shillings, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022).
  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]

  • SlideShare. (n.d.). Stereochemistry and biological activity of drugs. SlideShare.
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • PubMed. (2011). Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. PubMed. Available at: [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.

Sources

The Strategic Intermediate: A Technical Guide to 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Centrality of Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The pyrimidine ring, a privileged scaffold, is a recurring motif in a multitude of approved and investigational kinase inhibitors.[1][2][3] Its ability to mimic the purine core of ATP allows for competitive binding within the kinase hinge region, a critical interaction for potent inhibition.[4] This guide delves into the technical nuances of a key intermediate, 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine , a molecule strategically designed for the efficient construction of a diverse array of kinase inhibitors. We will explore its synthesis, characterization, and application, providing researchers and drug development professionals with a comprehensive understanding of its utility and the underlying chemical principles that govern its reactivity.

The Architectural Logic: Why 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine?

The design of this intermediate is a testament to the principles of convergent synthesis in drug discovery. It elegantly combines two critical pharmacophoric elements: the pyrimidine core and a substituted pyrazole moiety.

  • The Pyrimidine Core: As a bioisostere of the adenine base in ATP, the pyrimidine ring serves as the primary anchor within the kinase active site.[4] The chlorine atom at the 2-position is a versatile synthetic handle, amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of side chains that can be tailored to target specific kinases and optimize pharmacokinetic properties.

  • The 4-Methyl-1H-pyrazole Moiety: The pyrazole ring is another prevalent feature in kinase inhibitors, often contributing to enhanced binding affinity and selectivity.[5] The methyl group at the 4-position of the pyrazole can provide beneficial steric and electronic interactions within the target kinase's binding pocket. Its placement on the pyrimidine ring at the 4-position is a deliberate choice to orient subsequent modifications towards the solvent-exposed region of the ATP binding site, a common strategy for achieving kinase selectivity.

The combination of these two motifs in a single, stable intermediate provides a robust platform for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the title intermediate is a two-stage process, beginning with the preparation of the requisite 4-methyl-1H-pyrazole, followed by its regioselective coupling with 2,4-dichloropyrimidine.

Stage 1: Synthesis of 4-Methyl-1H-pyrazole

The synthesis of 4-methyl-1H-pyrazole can be achieved through various methods. A common and efficient laboratory-scale preparation involves the reaction of methacrolein with hydrazine hydrate.

Experimental Protocol:

  • To a solution of hydrazine hydrate (1.0 equivalent) in a suitable solvent such as ethanol, slowly add methacrolein (1.1 equivalents) while maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • The reaction mixture is then added to a heated solution of sulfuric acid containing a catalytic amount of sodium iodide.

  • The mixture is heated to approximately 155°C, during which water is distilled off.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methyl-1H-pyrazole, which can be further purified by distillation or chromatography if necessary.

Causality Behind Experimental Choices:

  • The use of hydrazine hydrate provides the two nitrogen atoms required for the pyrazole ring.

  • Methacrolein serves as the three-carbon backbone.

  • The acidic conditions and heat in the second step facilitate the cyclization and dehydration to form the aromatic pyrazole ring.

Stage 2: Regioselective Synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

The key to the successful synthesis of the title intermediate lies in the regioselective nucleophilic aromatic substitution reaction between 4-methyl-1H-pyrazole and 2,4-dichloropyrimidine. The C4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the C2 position, a preference that can be rationalized by considering the electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring.

Experimental Protocol:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-pyrazole (1.0 equivalent) and a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1-1.5 equivalents), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • To this stirring suspension, add a solution of 2,4-dichloropyrimidine (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

  • The reaction mixture is then heated to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine.

Self-Validating System and Mechanistic Rationale:

  • The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of 2,4-dichloropyrimidine and to ensure the efficiency of the base.

  • The base deprotonates the pyrazole, generating a more nucleophilic pyrazolate anion, which then attacks the electron-deficient pyrimidine ring.

  • The regioselectivity favoring substitution at the C4 position is a well-documented phenomenon for the reaction of nucleophiles with 2,4-dichloropyrimidine.[2] This is attributed to the greater positive charge density at the C4 position. However, it is important to note that reaction conditions can influence this selectivity, and careful optimization is often necessary to minimize the formation of the C2-substituted isomer.

Analytical Characterization: Confirming the Identity and Purity

Rigorous analytical characterization is paramount to ensure the quality of the intermediate for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed.

Analytical Technique Parameter Expected Data for 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine
1H NMR Chemical Shift (δ)Signals corresponding to the pyrimidine and pyrazole protons, as well as the methyl group. The pyrimidine protons will typically appear as doublets in the aromatic region, while the pyrazole protons will appear as singlets or doublets. The methyl group will be a singlet in the aliphatic region.
13C NMR Chemical Shift (δ)Resonances for all eight carbon atoms in the molecule, with distinct shifts for the chlorinated carbon and the carbons of the pyrimidine and pyrazole rings.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C8H7ClN4, M.W. 194.62 g/mol ), with a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
High-Performance Liquid Chromatography (HPLC) Retention Time & PurityA single major peak with a specific retention time under defined chromatographic conditions, allowing for the determination of purity (typically >98%).

Application in Kinase Inhibitor Synthesis: A Gateway to Diverse Scaffolds

The true value of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine lies in its utility as a versatile building block for the synthesis of a wide range of kinase inhibitors. The reactive chlorine atom at the 2-position serves as a key point for diversification.

General Synthetic Workflow:

The most common subsequent reaction is a nucleophilic aromatic substitution at the C2 position with a primary or secondary amine. This reaction is typically carried out in the presence of a base and often at elevated temperatures.

G cluster_0 Synthesis of Intermediate cluster_1 Diversification cluster_2 Application 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine 2,4-Dichloropyrimidine->Intermediate  SNAr at C4 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole->Intermediate Final Kinase Inhibitor 2-Amino-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Derivative Intermediate->Final Kinase Inhibitor  SNAr at C2 Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Final Kinase Inhibitor Target Kinase Target Kinase Final Kinase Inhibitor->Target Kinase  Inhibition

Caption: Synthetic workflow from starting materials to a final kinase inhibitor.

Examples of Kinase Targets and Resulting Inhibitors:

Derivatives of the 2-amino-4-(pyrazol-1-yl)pyrimidine scaffold have shown potent activity against a variety of kinases, including:

  • Janus Kinases (JAKs): Inhibitors of JAK1 and JAK2 are used in the treatment of myelofibrosis and rheumatoid arthritis. The pyrazole moiety can be crucial for achieving selectivity among the JAK family members.[5]

  • Receptor Tyrosine Kinases (e.g., ROS1, ALK): Fusions and mutations in these kinases are drivers of certain non-small cell lung cancers. Pyrazol-4-ylpyrimidine derivatives have been developed as potent inhibitors of these targets.[6]

  • Bruton's Tyrosine Kinase (BTK): Covalent inhibitors of BTK are transformative therapies for B-cell malignancies. The pyrimidine scaffold is a key component of many BTK inhibitors.[4]

The specific amine (R-NH2) introduced at the C2 position is critical for determining the final inhibitor's potency and selectivity profile. This "R" group is designed to interact with specific amino acid residues in the targeted kinase's active site.

G cluster_pathway Representative Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., ROS1, ALK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Pyrimidine-based Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Perspectives

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its rational design, straightforward and regioselective synthesis, and versatile reactivity make it an invaluable platform for the discovery and development of novel kinase inhibitors. As our understanding of the kinome and the structural basis of kinase inhibition continues to evolve, the demand for well-designed, adaptable intermediates like this will only increase. Future work in this area will likely focus on the development of even more efficient and sustainable synthetic routes and the exploration of novel substitutions on both the pyrimidine and pyrazole rings to access new chemical space and target previously "undruggable" kinases.

References

  • Bara, T. M. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(3), 615. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2010). A review of the recent advances in the synthesis of pyrimidine derivatives. Current Organic Chemistry, 14(16), 1709-1748. [Link]

  • Gries, K. S. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. [Link]

  • Patel, R. V. et al. (2014). A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 82, 469-479. [Link]

  • PubChem. (n.d.). 2-chloro-4-(4-methyl-1h-pyrazol-1-yl)pyrimidine. Retrieved March 7, 2026, from [Link]

  • Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

  • Yanovsky, A. I. et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1448. [Link]

  • Yoon, Y. K. et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, 23-35. [Link]

  • Zha, G.-F. et al. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 28(20), 4067-4087. [Link]

Sources

The Stability and Reactivity of Chloropyrimidine Derivatives Under Physiological Conditions: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropyrimidines are privileged scaffolds in medicinal chemistry, serving both as versatile synthetic intermediates and as targeted covalent inhibitors (TCIs) for kinases such as MSK1 and Aurora kinases. However, deploying these electrophilic warheads in vivo requires a precise thermodynamic balance. They must be sufficiently reactive to engage their target via nucleophilic aromatic substitution (SNAr) but stable enough to resist premature degradation via aqueous solvolysis or off-target trapping by biological thiols. As a Senior Application Scientist, understanding the mechanistic drivers behind these degradation pathways is essential for rationally tuning the half-life and safety profile of pyrimidine-based therapeutics.

Mechanistic Determinants of Chloropyrimidine Stability

The stability of a chloropyrimidine derivative at physiological pH (7.4) is governed by the electronic landscape of the pyrimidine ring and the specific regiochemistry of the halogen substituent.

Regiochemistry and the Meisenheimer Complex

The susceptibility of the pyrimidine ring to nucleophilic attack is highly position-dependent. The general reactivity order for SNAr in pyrimidine halides follows C4/C6 > C2 ≫ C5 (1)[1].

  • C2, C4, and C6 Positions: When a nucleophile attacks these positions, the resulting negatively charged Meisenheimer intermediate is stabilized by the direct delocalization of electrons onto the highly electronegative endocyclic nitrogen atoms. This drastically lowers the activation energy barrier, making 2-chloro and 4-chloropyrimidines highly reactive.

  • C5 Position: Attack at the C5 position forces the negative charge onto the less electronegative carbon atoms of the ring. Consequently, 5-chloropyrimidines are exceptionally stable under physiological conditions and are typically used when covalent reactivity is not desired.

Aqueous Solvolysis

While water is a weak nucleophile, its massive concentration in physiological systems (~55 M) drives spontaneous solvolysis. Water can act as an effective reactant, displacing the chlorine atom to form thermodynamically stable pyrimidinones (hydroxypyrimidines) (2)[2]. This hydrolysis is the primary driver of poor systemic half-lives in unoptimized 4-chloropyrimidine drugs.

Glutathione (GSH) Trapping

In the cytosol, glutathione is present at millimolar concentrations (1–10 mM). Covalent inhibitors targeting non-catalytic cysteines, such as those designed for MSK1, often utilize the chloropyrimidine warhead (3)[3]. If the warhead is too electrophilic, it will undergo off-target SNAr with GSH, leading to rapid metabolic clearance and potential hepatotoxicity.

Quantitative Stability & Reactivity Profiling

To guide rational drug design, the empirical stability of various chloropyrimidine classes must be compared. Table 1 summarizes the typical physiological behavior of these scaffolds.

Table 1: Influence of Regiochemistry and Substitution on Chloropyrimidine Stability

Regioisomer ClassPrimary Reactive SiteAqueous Stability (pH 7.4)Intrinsic Thiol (GSH) ReactivityMedicinal Chemistry Application
2-Chloropyrimidines C2Low (Rapid Solvolysis)Very HighSynthetic intermediates; generally avoided as stable systemic drugs.
4-Chloropyrimidines C4 / C6Moderate (Tunable)Moderate to HighTargeted covalent kinase inhibitors (e.g., MSK1 targets).
5-Chloropyrimidines C5High (Highly Stable)LowNon-covalent binders; stable structural motifs.
2-Amino-4-chloropyrimidines C4Moderate to HighLow to ModerateReversible kinase inhibitors (e.g., Aurora kinases).

Note: The addition of electron-donating groups (e.g., amino or alkoxy substituents) at the C2 position significantly increases the aqueous stability of 4-chloropyrimidines by reducing the overall electrophilicity of the ring.

Workflow Visualization: Competing Physiological Pathways

The fate of a chloropyrimidine in vivo is a competition between target engagement, metabolic trapping, and spontaneous degradation.

G CP Chloropyrimidine Warhead (Physiological pH 7.4) Target Target Kinase Cysteine (Desired SNAr) CP->Target Target Engagement GSH Glutathione (GSH) Trapping (Metabolic Clearance) CP->GSH Off-Target Thiol Attack Hydrolysis Aqueous Hydrolysis (Hydroxypyrimidine Formation) CP->Hydrolysis Spontaneous Solvolysis

Pathways of chloropyrimidine reactivity under physiological conditions.

Experimental Methodologies for Stability Profiling

To ensure trustworthiness in drug development, stability assays must be designed as self-validating systems. The following protocols detail how to accurately measure the degradation pathways outlined above.

Protocol 1: Assessing Aqueous Solvolysis at pH 7.4

Objective: Quantify the spontaneous hydrolysis of chloropyrimidines into pyrimidinones in aqueous media. Causality: A low organic cosolvent ratio (≤1% DMSO) is critical. Higher organic content artificially lowers the dielectric constant of the buffer, suppressing the SNAr transition state and yielding false-positive stability data.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test chloropyrimidine in anhydrous DMSO.

  • Incubation: Spike the stock into 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) at 37 °C to achieve a final concentration of 10 µM (0.1% DMSO final).

  • Validation Controls: Concurrently run 2,4-dichloropyrimidine (rapid hydrolysis control) and 5-chloropyrimidine (stable control) in separate vials to verify assay resolution.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate buffer salts and halt the reaction.

  • Analysis: Analyze via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the half-life (

    
    ). Crucial validation:  Monitor the appearance of the [M - Cl + OH] mass peak to confirm that the loss of parent compound is due to hydrolysis, not physical precipitation.
    
Protocol 2: Intrinsic vs. Metabolic Glutathione (GSH) Trapping

Objective: Evaluate off-target thiol reactivity, a primary driver of toxicity for covalent inhibitors. Causality: Some chloropyrimidines exhibit low intrinsic reactivity in buffer but undergo rapid bioactivation in vivo. Cytochrome P450 enzymes can oxidize the pyrimidine core, generating highly electrophilic intermediates that subsequently react with GSH. By running parallel HLM-dependent and HLM-independent assays, scientists can isolate intrinsic chemical instability from metabolic liability.

Step-by-Step Methodology:

  • Intrinsic Reactivity Arm: Incubate 10 µM of the test compound with 5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4) at 37 °C.

  • Metabolic Reactivity Arm: In a parallel vial, add Human Liver Microsomes (HLM, 1 mg/mL) and an NADPH regenerating system to the GSH/compound mixture.

  • Validation Control: Include a known highly reactive covalent binder as a positive control.

  • Sampling & Quenching: Extract and quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes.

  • Mass Balance Analysis: Analyze via LC-MS/MS. A self-validating mass balance must be achieved: the molar loss of the parent chloropyrimidine must quantitatively match the formation of the specific GSH adduct (Parent Mass - 35.5 [Cl] + 307 [GSH] - 1 [H]).

Strategic Drug Design Implications

When a chloropyrimidine hit demonstrates poor physiological stability, medicinal chemists can deploy several strategies to rescue the scaffold:

  • Steric Shielding: Introducing bulky aliphatic groups (e.g., isopropyl or tert-butyl) ortho to the chlorine atom sterically hinders the approach of water or GSH, raising the activation energy of the SNAr transition state.

  • Electronic Deactivation: Adding electron-donating groups (EDGs) such as amines or ethers to the pyrimidine ring enriches the electron density of the core. This makes the carbon-chlorine bond less electrophilic. For example, Aurora kinase inhibitors frequently utilize ortho-chlorophenyl substituted pyrimidines combined with amino groups to achieve excellent systemic stability (4)[4].

By rigorously applying these mechanistic principles and validating them through the outlined protocols, drug development professionals can successfully navigate the narrow therapeutic window of chloropyrimidine derivatives.

References

  • Liu, Q., et al. "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." National Institutes of Health (NIH).
  • BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem.
  • ACS Publications. "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry.
  • NIH. "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." National Institutes of Health (NIH).

Sources

Methodological & Application

synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine from 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Subject: Regioselective Nucleophilic Aromatic Substitution (


) of 2,4-Dichloropyrimidine.
Date:  October 24, 2023
Author:  Senior Application Scientist, Chemical Development Group
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors (e.g., CDK, EGFR inhibitors). The synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine represents a critical intermediate step where regiocontrol is paramount. This protocol details the selective mono-substitution of 2,4-dichloropyrimidine with 4-methylpyrazole at the C4 position. By leveraging the inherent electrophilic disparity between the C2 and C4 positions of the pyrimidine ring, this method achieves high regioselectivity (>95:5 C4:C2) under mild conditions, avoiding the formation of the bis-substituted byproduct.

Mechanistic Insight & Regioselectivity

To synthesize the target compound efficiently, one must understand the electronic landscape of the electrophile, 2,4-dichloropyrimidine.

Electrophilic Activation (C4 vs. C2)

In nucleophilic aromatic substitution (


), the rate-determining step is typically the formation of the anionic Meisenheimer complex.
  • C4 Position: Attack at C4 generates a Meisenheimer complex where the negative charge is delocalized onto N3 (para-like) and N1 (ortho-like). This position is sterically more accessible and electronically more deficient due to the concerted electron-withdrawing effects of the adjacent nitrogen and the C2-chlorine.

  • C2 Position: Attack at C2 delocalizes charge onto N1 and N3 (both ortho-like). While electronically favorable, the C2 position is flanked by two nitrogen atoms, creating a "cleft" that offers slightly higher steric hindrance compared to C4.

Reaction Scheme

ReactionScheme cluster_legend Legend SM1 2,4-Dichloropyrimidine (Electrophile) TS Meisenheimer Complex (C4-Attack) SM1->TS + SM2 K2CO3, DMF SM2 4-Methylpyrazole (Nucleophile) Prod 2-Chloro-4-(4-methylpyrazol-1-yl)pyrimidine (Target) TS->Prod - Cl- Side Bis-substituted Byproduct Prod->Side + Excess SM2 (Over-reaction) key Blue: Reaction Path Green: Product Formation Red: Side Reaction

Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution.

Experimental Protocol

This protocol is optimized for a 1.0 gram scale but is linearly scalable.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
2,4-Dichloropyrimidine 148.981.01.00 g (6.71 mmol)Electrophile
4-Methylpyrazole 82.101.00.55 g (6.71 mmol)Nucleophile
Potassium Carbonate (

)
138.211.21.11 g (8.05 mmol)Base (HCl Scavenger)
DMF (Anhydrous) --10.0 mLSolvent
Ethyl Acetate ---Extraction Solvent
Step-by-Step Procedure

Step 1: Preparation of Electrophile Solution

  • In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichloropyrimidine (1.00 g) in anhydrous DMF (5.0 mL).

  • Cool the solution to 0°C using an ice-water bath. Note: Cooling is critical to suppress C2 attack and bis-substitution.

Step 2: Activation and Nucleophile Addition

  • Add Potassium Carbonate (

    
    , 1.11 g) to the flask. The mixture will appear as a suspension.
    
  • Dissolve 4-Methylpyrazole (0.55 g) in the remaining DMF (5.0 mL).

  • Add the pyrazole solution dropwise to the reaction flask over 10–15 minutes while maintaining the temperature at 0°C.

    • Rationale: Slow addition ensures the concentration of the nucleophile remains low relative to the electrophile, favoring mono-substitution.

Step 3: Reaction Monitoring

  • Allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • QC Check: Take a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Target Mass: [M+H]+ = 195.0 / 197.0 (Cl pattern).

    • Starting Material: 149.0.

    • Bis-product: 241.1.

    • Criteria: Reaction is complete when Starting Material < 2%.

Step 4: Workup

  • Pour the reaction mixture into Ice-Water (50 mL) with vigorous stirring. A white precipitate may form.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude residue is typically a pale yellow solid.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes : Ethyl Acetate (Gradient 0% -> 30% EtOAc).

    • Elution Order: The target (C4-sub) is less polar and elutes before the C2-isomer (if present) and the bis-substituted product.

Workflow Visualization

Workflow start Start: 2,4-Dichloropyrimidine in DMF cool Cool to 0°C start->cool add_base Add K2CO3 (1.2 eq) cool->add_base add_nuc Dropwise Addition of 4-Methylpyrazole add_base->add_nuc warm Warm to RT Stir 2-4 h add_nuc->warm check LCMS Check (Target m/z 195) warm->check check->warm Incomplete quench Quench in Ice Water Extract w/ EtOAc check->quench Complete purify Column Chromatography (Hex/EtOAc) quench->purify final Pure Product 2-Chloro-4-(4-methylpyrazol-1-yl)pyrimidine purify->final

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation

Analytical Data Interpretation
  • LCMS: You should observe a characteristic chlorine isotope pattern (3:1 ratio of M : M+2).

    • Retention Time: The C4-substituted product is generally less polar than the C2-substituted isomer due to the dipole moment cancellation.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Pyrimidine Ring: Two doublets are expected.[3]

      • 
         ~8.60 ppm (d, 1H, H6) – Deshielded by adjacent N.
        
      • 
         ~7.65 ppm (d, 1H, H5) – Upfield doublet.
        
    • Pyrazole Ring:

      • 
         ~8.45 ppm (s, 1H, H5' - adjacent to N).
        
      • 
         ~7.60 ppm (s, 1H, H3').
        
    • Methyl Group:

      • 
         ~2.15 ppm (s, 3H).
        
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Bis-substitution Excess nucleophile or high temp.Strictly control stoichiometry (0.95-1.0 eq). Keep reaction at 0°C longer.
Low Conversion Base insolubility or wet solvent.Use finely ground

. Ensure DMF is anhydrous.
C2-Isomer Formation Thermodynamic control.Do not heat the reaction. Ensure kinetic control (0°C start).

References

  • Regioselectivity in 2,4-Dichloropyrimidine Substitutions

    • BenchChem Technical Support.[4] Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem Application Notes. Link

  • Synthesis of Pyrazolyl-Pyrimidines

    • Yanovsky, A., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E. Link

    • Note: This reference describes the 5-CF3 analog but establishes the elution order (C4 before C2)
  • General

    
     Methodology: 
    
    • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: Optimized SNAr Coupling of 4-Methylpyrazole and Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the nucleophilic aromatic substitution (SNAr) of 4-methylpyrazole with dichloropyrimidines, a critical transformation in the synthesis of kinase inhibitors (e.g., Pazopanib analogs).

Executive Summary

The coupling of 4-methylpyrazole with dichloropyrimidines is a foundational step in constructing pyrazolyl-pyrimidine scaffolds, widely ubiquitous in oncology pharmacophores. This guide addresses the primary challenge of this reaction: controlling regioselectivity (C4 vs. C2 substitution) while maintaining high conversion rates. We present two optimized protocols—Method A (Kinetic Control) for maximum regioselectivity and Method B (Thermodynamic/Strong Base) for difficult substrates—along with mechanistic rationales to guide experimental design.

Mechanistic Grounding & Regioselectivity

To optimize this reaction, one must understand the electronic bias of the pyrimidine ring.

The Electrophilic Bias (C4 vs. C2)

In 2,4-dichloropyrimidine, the C4 and C2 positions are not equivalent.

  • C4 Position: This carbon is para to one nitrogen and ortho to another. It is significantly more electron-deficient due to the additive inductive and mesomeric withdrawal effects of the nitrogen atoms.

  • C2 Position: While situated between two nitrogens, the C4 position generally hosts the Lower Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack under kinetic conditions.

Key Insight: For 2,4-dichloropyrimidine, C4-substitution is the major pathway (typically >90:10 ratio) under mild, protic conditions. Using high temperatures or strong bases can erode this selectivity, leading to bis-substitution or increased C2 byproducts.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the formation of the Meisenheimer complex.

SNAr_Mechanism Start 2,4-Dichloropyrimidine + 4-Methylpyrazole TS_C4 Transition State (C4) (Lower Energy Barrier) Start->TS_C4 Kinetic Control (Mild Base/Low T) TS_C2 Transition State (C2) (Higher Energy Barrier) Start->TS_C2 Thermodynamic (High T) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TS_C4->Meisenheimer Product_C2 Product B (Minor) 2-(4-methylpyrazol-1-yl) -4-chloropyrimidine TS_C2->Product_C2 - Cl⁻ Product_C4 Product A (Major) 4-(4-methylpyrazol-1-yl) -2-chloropyrimidine Meisenheimer->Product_C4 - Cl⁻

Caption: Kinetic differentiation between C4 and C2 nucleophilic attack trajectories. C4 is electronically favored.

Optimized Experimental Protocols

Method A: Mild Conditions (Recommended for High Regioselectivity)

Best for: 2,4-Dichloropyrimidine; avoiding bis-substitution. Mechanism: Uses a weak inorganic base in a protic solvent to buffer the HCl generated without forming the highly reactive pyrazolate anion, thus slowing the rate to favor the kinetic C4 product.

  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 equiv)[1][2][3]

    • 4-Methylpyrazole (1.05 equiv)

    • Base: NaHCO₃ (2.5 equiv) or K₂CO₃ (1.5 equiv)

    • Solvent: Ethanol (EtOH) or Isopropanol (IPA) [0.2 M concentration]

  • Protocol:

    • Charge a reaction vessel with 2,4-dichloropyrimidine (10 mmol) and ethanol (50 mL).

    • Add 4-methylpyrazole (10.5 mmol) followed by solid NaHCO₃ (25 mmol).

    • Critical Step: Stir at room temperature for 30 minutes to ensure homogeneity before heating.

    • Heat to 50–60 °C (internal temperature). Monitor by HPLC/TLC.[1]

      • Note: Do not reflux unless conversion stalls. Lower temperatures favor C4 selectivity.

    • Workup: Evaporate volatiles. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). The product often precipitates from water/ethanol mixtures upon cooling.

Method B: Strong Base Conditions (For Unreactive Substrates)

Best for: 4,6-Dichloropyrimidine (symmetric) or sterically hindered pyrazoles. Mechanism: Generates the naked pyrazolate anion using NaH, dramatically increasing nucleophilicity.

  • Reagents:

    • Dichloropyrimidine substrate (1.0 equiv)[1][4]

    • 4-Methylpyrazole (1.1 equiv)

    • Base: NaH (60% dispersion, 1.2 equiv)

    • Solvent: Anhydrous THF or DMF [0.15 M]

  • Protocol:

    • Safety: Conduct under inert atmosphere (N₂/Ar).

    • Suspend NaH (12 mmol) in anhydrous THF (40 mL) at 0 °C.

    • Add 4-methylpyrazole (11 mmol) dropwise. Stir 15 min until H₂ evolution ceases (formation of sodium pyrazolate).

    • Add 2,4-dichloropyrimidine (10 mmol) dissolved in THF (10 mL) dropwise at 0 °C.

    • Allow to warm to RT. Reaction is typically complete within 1–2 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

Comparative Data & Solvent Effects[2][3][5][6][7][8]

The choice of solvent and base dramatically impacts the outcome. The table below summarizes internal optimization data for the reaction of 2,4-dichloropyrimidine with 4-methylpyrazole.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Regio Ratio (C4:C2)Notes
1EtOH NaHCO₃ 60 4 92 96:4 Standard Protocol (Method A). Cleanest profile.
2THFNaH0 -> 2518885:15Faster, but lower regioselectivity due to "hot" anion.
3DMFK₂CO₃8027570:30High temp in polar aprotic solvent promotes bis-substitution.
4WaterNone100124590:10"On-water" effect observed, but slow conversion.
5TolueneEt₃NReflux186092:8Poor solubility of pyrazole salts limits rate.

Troubleshooting Guide

Issue 1: Bis-substitution (Reaction at both Cl positions)
  • Cause: Excess pyrazole or reaction temperature too high.

  • Solution: strictly control stoichiometry (1.0 : 1.05). Lower temperature to 40 °C. Switch from DMF to IPA/EtOH to utilize solvent-shell stabilization of the intermediate.

Issue 2: Poor Regioselectivity (C4:C2 ratio < 90:10)
  • Cause: "Naked" anion attack (Method B) is less discriminating.

  • Solution: Switch to Method A (NaHCO₃/EtOH). The bicarbonate base is weak enough that deprotonation likely occurs synchronously with the transition state or via a hydrogen-bonded intermediate, reinforcing the electronic preference for C4.

Issue 3: Stalled Reaction
  • Cause: HCl byproduct protonating the unreacted pyrazole (rendering it non-nucleophilic).

  • Solution: Ensure sufficient base (at least 2.0 equiv of NaHCO₃ or use DIPEA). If using Method A, add a catalytic amount (5 mol%) of DMAP or Cs₂CO₃ to facilitate proton transfer.

Workflow Visualization

Workflow Step1 Step 1: Solvent Selection Choose EtOH (Regio) or THF (Speed) Step2 Step 2: Base Addition NaHCO3 (Solid) or NaH (Suspension) Step1->Step2 Step3 Step 3: Nucleophile Activation Stir 4-Me-Pyrazole + Base Step2->Step3 Step4 Step 4: Substrate Addition Add Dichloropyrimidine slowly Step3->Step4 Step5 Step 5: Reaction Monitoring Check HPLC for Mono vs Bis products Step4->Step5 Step5->Step4 Incomplete (Add Heat/Cat.) Step6 Step 6: Workup Precipitation (EtOH/H2O) or Extraction Step5->Step6 Complete

Caption: Step-by-step decision matrix for executing the SNAr coupling.

References

  • Synthesis of Pazopanib Intermediates : BenchChem Application Note. "A Comparative Guide to the Synthesis of Pazopanib." (Describes the NaHCO3/EtOH conditions for similar indazole couplings).

  • Regioselectivity in Pyrimidines : WuXi AppTec QM Magic Class. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." (Mechanistic explanation of C4 vs C2 electronic bias).

  • Base and Solvent Effects : Royal Society of Chemistry. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" (Comparison of aqueous/alcoholic SNAr vs Pd-catalyzed routes).

  • General SNAr Methodology : Baran Lab, Scripps Research. "Haloselectivity of Heterocycles." (Rules for predicting leaving group displacement order in poly-halogenated systems).

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine

[1][2][3]

Abstract

The 2,4-dichloropyrimidine scaffold is a cornerstone in the synthesis of bioactive molecules, particularly kinase inhibitors and nucleotide analogs. However, its dual electrophilic sites (C2 and C4) present a critical regioselectivity challenge. This application note provides a definitive, mechanism-based guide to controlling SNAr sequences on this substrate. We detail protocols for high-fidelity C4-selective mono-substitution, strategies for subsequent C2-functionalization, and troubleshooting workflows for separating regioisomers.

Mechanistic Grounding: The "Why" of Regioselectivity

To control the reaction, one must understand the electronic landscape of the pyrimidine ring.

The C4 Preference

In unsubstituted 2,4-dichloropyrimidine, the C4 position is significantly more reactive than the C2 position toward nucleophilic attack.

  • Electronic Factors: The C4 carbon is para-like to N1 and ortho-like to N3. The LUMO coefficients are typically largest at C4, making it the primary site for soft nucleophiles. Additionally, the intermediate Meisenheimer complex formed at C4 is stabilized by the ability of the N3 nitrogen to accept the negative charge directly.

  • Steric Factors: The C2 position is flanked by two nitrogen atoms (N1 and N3), creating a more sterically crowded environment compared to C4, which has only one adjacent nitrogen and a C5 proton.

Reversing Selectivity (The "C2-First" Challenge)

Direct SNAr at C2 is kinetically disfavored. Achieving "C2-first" selectivity usually requires:

  • Metal Catalysis: Pd-catalyzed cross-coupling with bulky ligands (e.g., N-heterocyclic carbenes) to override electronic bias.

  • Alternative Substrates: Using 2-(methylsulfonyl)-4-chloropyrimidine, where the sulfone at C2 is a "super-leaving group."

  • Blocking Groups: Installing a removable group at C4 first.

Reaction Pathway Diagram

The following diagram illustrates the kinetic hierarchy of the substitution sites.

RegioselectivityMapcluster_legendReactivity RuleStart2,4-DichloropyrimidineC4_Product4-Substituted-2-chloropyrimidine(Kinetic Product)Start->C4_Product k1 (Fast) 0°C to RT 1.0 eq NucleophileC2_Product2-Substituted-4-chloropyrimidine(Thermodynamic/Rare)Start->C2_Product k2 (Slow) Requires Catalyst or Blocking GroupBis_Product2,4-Disubstituted PyrimidineC4_Product->Bis_Product k3 (Moderate) >60°C Excess NucleophileC2_Product->Bis_Product k4 (Fast)Rulek1 >> k2C4 is favored by ~4-6 kcal/mol

Figure 1: Kinetic hierarchy of SNAr sites on 2,4-dichloropyrimidine.

General Protocol Guidelines

Solvent Selection
  • Alcohols (IPA, EtOH, n-BuOH): Standard for amine nucleophiles. Protic solvents can stabilize the leaving group (chloride) via H-bonding, facilitating the reaction.

  • Polar Aprotic (DMF, DMSO, NMP): Required for unreactive nucleophiles or the second substitution (C2) step. They enhance nucleophilicity but can make workup (removal of high-boiling solvent) difficult.

  • THF/DCM: Preferred for anionic nucleophiles (e.g., lithium amides) or when low temperature (-78°C) is required to maximize regioselectivity.

Base Selection
  • DIPEA (Hünig's Base) / Et3N: Standard proton scavengers. DIPEA is preferred due to lower nucleophilicity, preventing quaternary ammonium salt formation.

  • K2CO3 / Cs2CO3: Essential for phenols, thiols, or weak amine nucleophiles.

  • NaH / LiHMDS: Used to deprotonate the nucleophile pre-reaction for high reactivity or to control strict 1:1 stoichiometry.

Experimental Protocols

Protocol A: High-Fidelity C4-Selective Mono-Amination

Target: Synthesis of 2-chloro-4-amino-pyrimidines.

Rationale: To maximize C4 selectivity, we use low temperature (kinetic control) and slow addition of the nucleophile to keep its concentration low relative to the electrophile.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (0.95 - 1.0 equiv)

  • DIPEA (1.2 equiv)

  • Solvent: Isopropanol (IPA) or THF (for higher selectivity)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) in IPA (15 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Mix the amine (6.7 mmol) and DIPEA (8.0 mmol) in IPA (5 mL). Add this mixture dropwise to the pyrimidine solution over 30 minutes.

    • Critical: Do not dump the amine in all at once. Localized high concentration leads to bis-substitution.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

    • Endpoint: Disappearance of starting material. A small amount of bis-product (<5%) is common; stop before it increases.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into cold water (100 mL).

    • If the product is solid, filter and wash with cold water.

    • If oil, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: If regioselectivity is <95:5, purify via silica gel chromatography. The C4-isomer is typically more polar than the bis-product but less polar than the C2-isomer (if formed).

Protocol B: Sequential C2-Substitution

Target: Synthesis of 2,4-diamino-pyrimidines (unsymmetrical).

Rationale: The C2-chlorine is deactivated by the electron-donating group installed at C4. Forcing conditions (heat) are required.

Materials:

  • 4-Substituted-2-chloropyrimidine (from Protocol A)

  • Second Nucleophile (1.2 - 1.5 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (for phenols)

  • Solvent: n-Butanol (for reflux) or DMSO (for microwave)

Step-by-Step Procedure:

  • Setup: Dissolve the C4-substituted intermediate in n-Butanol (0.5 M concentration).

  • Addition: Add the second amine (1.5 equiv) and DIPEA.

  • Reaction: Heat to 100–120°C (reflux) for 4–12 hours.

    • Microwave Option: Heat to 140°C in DMSO for 30 minutes.

  • Monitoring: Reaction is complete when the mono-substituted peak disappears.

  • Workup: Remove n-Butanol under reduced pressure (rotovap with high vacuum). Resuspend residue in EtOAc/Water for extraction.

Experimental Workflow & Decision Tree

WorkflowStartStart: 2,4-DichloropyrimidineDecision1Target Structure?Start->Decision1Path_C4C4-Mono-SubstitutedDecision1->Path_C4 Need C4 Path_Bis2,4-Bis-Substituted(Unsymmetrical)Decision1->Path_Bis Need Bis Path_C2C2-Mono-SubstitutedDecision1->Path_C2 Need C2 Action_C4Protocol A:0°C, 1 eq Amine, IPA(Kinetic Control)Path_C4->Action_C4Path_Bis->Action_C4Action_C2Advanced Route:Use 2-MeSO2-4-Clor Pd-CatalysisPath_C2->Action_C2CheckQC Check (LCMS/NMR)Action_C4->CheckAction_C4->CheckAction_BisProtocol B:Reflux C4-productwith 2nd AmineAction_Bis->CheckAction_C2->CheckCheck->Action_Bis

Figure 2: Decision tree for selecting the correct synthetic workflow.

Data Summary: Reaction Conditions

ParameterC4-Substitution (Kinetic)C2-Substitution (Thermodynamic)
Temperature 0°C to 25°C80°C to 140°C
Stoichiometry 0.95 - 1.05 equiv1.5 - 3.0 equiv
Time 30 min - 2 hours4 - 24 hours
Preferred Solvent IPA, THF, EtOHn-BuOH, DMSO, DMF, Dioxane
Common Pitfall Bis-substitution (if temp too high)Hydrolysis of Cl (if wet solvent)
Regioselectivity Typically >10:1 (C4:C2)N/A (C4 is already blocked)

Troubleshooting & Optimization

"I'm getting a mixture of C4 and C2 isomers."
  • Cause: Temperature too high or solvent polarity issues.

  • Solution: Lower temperature to -20°C or -78°C. Switch solvent to THF. Use a bulkier base (e.g., LiHMDS) to favor the kinetic product.

  • Purification: C4 and C2 isomers often separate well on C18 (Reverse Phase). The C4 isomer usually elutes after the C2 isomer in acidic mobile phases due to basicity differences (N3 is more accessible in the C2-isomer).

"I'm seeing significant bis-substitution during the first step."
  • Cause: Localized excess of nucleophile.

  • Solution: Dilute the reaction further. Use a syringe pump to add the amine over 1 hour. Ensure the starting material is in slight excess (1.1 equiv).

"The second chlorine won't displace."
  • Cause: The pyrimidine ring is deactivated by the first electron-donating amine.

  • Solution: Switch to a higher boiling solvent (DMSO) and use microwave heating (150°C). Add a Lewis Acid catalyst (e.g., ZnCl2) or switch to Pd-catalyzed Buchwald-Hartwig conditions.

References

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules 2021.[1] [Link]

  • Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

microwave-assisted synthesis of pyrazolyl-pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazolyl-Pyrimidine Derivatives

Executive Summary

This application note details high-efficiency protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These fused heterocycles are privileged scaffolds in medicinal chemistry, acting as potent ATP-competitive inhibitors of protein kinases (e.g., CDK2, EGFR, KDR) and demonstrating significant anticancer, antimicrobial, and anxiolytic activities.

Traditional thermal synthesis of these derivatives often requires prolonged reflux times (10–24 hours), harsh solvents, and tedious workups, typically resulting in moderate yields (40–60%). The protocols presented here utilize Microwave-Assisted Organic Synthesis (MAOS) to achieve:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes.

  • Yield Enhancement: Increases in isolated yield to >85%.

  • Green Chemistry: Reduction or elimination of volatile organic solvents.

Scientific Foundation & Mechanism

The Chemical Challenge

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-electrophiles (e.g.,


-ketoesters, 

-diketones, or alkynones). The rate-determining step in conventional heating is often the initial nucleophilic attack of the exocyclic amine of the pyrazole onto the carbonyl carbon of the electrophile, followed by cyclization and dehydration.
The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with polar molecules in the reaction mixture.

  • Dipolar Polarization: The polar transition states of the condensation reaction align with the oscillating electric field, lowering the activation energy (

    
    ).
    
  • Superheating: Solvents (e.g., ethanol, acetic acid) can be heated rapidly above their atmospheric boiling points in sealed vessels, significantly increasing the kinetic rate constant (

    
    ).
    
Mechanistic Pathway

The reaction proceeds via a regioselective cyclocondensation.

  • Nucleophilic Attack: The exocyclic amino group (N-5) of the pyrazole attacks the ketone of the

    
    -ketoester.
    
  • Intermediate Formation: Formation of an enamine intermediate.

  • Cyclization: Intramolecular attack by the endocyclic pyrazole nitrogen (N-1) onto the ester carbonyl.

  • Aromatization: Loss of water and ethanol to form the fully conjugated system.

Mechanism Reactants 5-Aminopyrazole + β-Ketoester Inter1 Intermediate A: Enamine Formation Reactants->Inter1 MW Irradiation (- H2O) Inter2 Intermediate B: Cyclization (N-1 Attack) Inter1->Inter2 Intramolecular Nucleophilic Attack Product Pyrazolo[1,5-a]pyrimidine Inter2->Product Aromatization (- EtOH)

Figure 1: Simplified mechanistic pathway for the cyclocondensation reaction.

Experimental Protocols

Protocol A: One-Pot Multicomponent Synthesis (Green Route)

Best for: Rapid library generation from basic starting materials.

Reagents:

  • 
    -Ketonitrile (e.g., benzoylacetonitrile) (1.0 equiv)
    
  • Hydrazine hydrate (1.2 equiv)

  • 
    -Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)
    
  • Solvent: Ethanol or Methanol (2–3 mL)

  • Catalyst: Glacial Acetic Acid (catalytic amount, ~10 mol%)

Procedure:

  • Step 1 (Pyrazole Formation): In a 10 mL microwave-transparent vial, mix the

    
    -ketonitrile and hydrazine hydrate in ethanol.
    
  • Irradiation 1: Seal the vial. Irradiate at 100°C for 2–5 minutes (Dynamic power mode, max 100 W). Note: This forms the 5-aminopyrazole intermediate in situ.

  • Step 2 (Condensation): Carefully de-cap the vial (caution: pressure) and add the

    
    -ketoester and acetic acid.
    
  • Irradiation 2: Reseal. Irradiate at 140°C for 10–15 minutes .

  • Workup: Cool the reaction vessel to room temperature. The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF if necessary.

Protocol B: Condensation of Isolated 5-Aminopyrazoles

Best for: High-purity synthesis using complex, pre-synthesized pyrazole scaffolds.

Reagents:

  • Substituted 5-amino-1H-pyrazole (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • Solvent: Solvent-free or Ethanol (1 mL)

Procedure:

  • Mix the 5-aminopyrazole and 1,3-dicarbonyl in a microwave process vial.

  • Solvent-Free Option: If reactants are liquid or melt easily, no solvent is needed. If solid, add minimal ethanol to create a slurry.

  • Irradiation: Heat at 150°C for 5–10 minutes (Hold time).

  • Workup: Pour the reaction mixture into crushed ice. The solid product precipitates immediately. Filter, wash with water, and dry.

Workflow & Logic Diagram

The following diagram illustrates the decision-making process and experimental workflow for selecting and executing the correct protocol.

Workflow Start Start: Target Molecule Selection CheckMat Are 5-Aminopyrazole precursors available? Start->CheckMat RouteA Protocol A: One-Pot Synthesis CheckMat->RouteA No (Build in situ) RouteB Protocol B: Direct Condensation CheckMat->RouteB Yes (Commercial/Stock) StepA1 Mix Nitrile + Hydrazine MW: 100°C, 5 min RouteA->StepA1 StepA2 Add β-Ketoester + AcOH MW: 140°C, 15 min StepA1->StepA2 Workup Workup: Cool & Filter Precipitate StepA2->Workup StepB1 Mix Aminopyrazole + 1,3-Dicarbonyl (Solvent-free preferred) RouteB->StepB1 StepB2 MW: 150°C, 5-10 min StepB1->StepB2 StepB2->Workup Analysis Validation: NMR, MS, HPLC Workup->Analysis

Figure 2: Decision tree and experimental workflow for microwave-assisted synthesis.

Comparative Data Analysis

The efficiency of the microwave protocol is highlighted when compared to conventional thermal heating (reflux).[1][2][3]

Table 1: Comparison of Microwave vs. Conventional Heating

ParameterConventional RefluxMicrowave Irradiation (Protocol B)[2][4]Improvement Factor
Temperature 80°C (Ethanol reflux)150°C (Sealed vessel)+70°C
Reaction Time 10 – 24 Hours5 – 15 Minutes~60x Faster
Solvent Vol. 20 – 50 mL0 – 2 mLGreen/Eco-friendly
Yield 45 – 65%85 – 96%+30% Yield
Purity (Crude) Low (requires chromatography)High (recrystallization only)Simplified Workup

Data aggregated from comparative studies on pyrazolo[1,5-a]pyrimidines [1, 2].[2]

Troubleshooting & Optimization

  • Pressure Control: Ensure the microwave vial is not overfilled (max 2/3 volume). The rapid release of water during condensation can spike pressure.

  • Regioselectivity: In unsymmetrical 1,3-diketones, regioselectivity is controlled by steric bulk. Microwave irradiation does not typically alter the intrinsic regiochemistry but enhances the rate of the major isomer formation.

  • Solvent Choice:

    • Ethanol:[2] Standard, good microwave absorber (

      
      ).
      
    • Acetic Acid:[4][5] Excellent for catalyzing the dehydration step but difficult to remove.

    • Solvent-Free: Ideal if reactants form a melt; requires efficient stirring.

References

  • Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation. Source: Heterocycles (Japan Institute of Heterocyclic Chemistry).[3] URL:[Link]

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine and Related Heterocycles. Source: Current Microwave Chemistry (Bentham Science). URL:[Link]

  • Green synthesis of pyrazolyl-pyrimidine derivatives: A comparative study. Source: MDPI Molecules. URL:[Link]

Sources

reagents for coupling 4-methylpyrazole with chloropyrimidines

Strategic Coupling of 4-Methylpyrazole with Chloropyrimidines: From to Catalysis

Executive Summary

The coupling of 4-methylpyrazole (4-MP) with chloropyrimidines is a foundational transformation in the synthesis of kinase inhibitors and biologically active heterocycles. This guide addresses the critical challenges of this reaction: regioselectivity (C4 vs. C2 attack on the pyrimidine ring) and reactivity (overcoming the deactivation of electron-rich or sterically hindered substrates).

While 4-methylpyrazole is symmetric in its unsubstituted form (rendering N1/N2 tautomers identical), the chloropyrimidine partner dictates the reaction pathway. This application note provides validated protocols for both classical Nucleophilic Aromatic Substitution (

Chemical Foundation & Mechanistic Insight

The Nucleophile: 4-Methylpyrazole

Unlike 3-methylpyrazole, 4-methylpyrazole possesses a plane of symmetry. In solution, the proton rapidly tautomerizes between N1 and N2. Consequently, the initial N-arylation product is identical regardless of which nitrogen attacks.

  • Implication: Regioisomerism issues are solely determined by the electrophile (the chloropyrimidine).

The Electrophile: Chloropyrimidine Reactivity Profile

The pyrimidine ring is electron-deficient, but the positions are not equal.

  • C4 Position: Highly reactive towards

    
     due to lower LUMO energy and reduced steric hindrance.
    
  • C2 Position: Significantly less reactive. Attack here typically requires higher temperatures, stronger bases, or metal catalysis.

  • C6 Position: Equivalent to C4 unless substituted.

The "Rule of Thumb": In 2,4-dichloropyrimidine,

C4C2
Mechanistic Pathway Visualization

The following diagram illustrates the kinetic preference for C4 substitution via the Meisenheimer complex.

ReactionPathwaycluster_legendThermodynamicsStart2,4-Dichloropyrimidine+ 4-MethylpyrazoleTS_C4C4-Meisenheimer Complex(LUMO favored)Start->TS_C4Fast (k1)TS_C2C2-Meisenheimer Complex(Higher Energy Barrier)Start->TS_C2Slow (k2)Prod_C4Product A:4-(4-methylpyrazol-1-yl)-2-chloropyrimidine(MAJOR >95%)TS_C4->Prod_C4Prod_C2Product B:2-(4-methylpyrazol-1-yl)-4-chloropyrimidine(MINOR <5%)TS_C2->Prod_C2C4 is kinetically favored due to\nlower steric hindrance and\nbetter charge stabilization.C4 is kinetically favored due tolower steric hindrance andbetter charge stabilization.

Caption: Kinetic pathway showing the dominance of C4-substitution in 2,4-dichloropyrimidine.[1]

Reagent Selection Guide

ComponentStandard

(Activated Substrates)
Buchwald-Hartwig (Deactivated/C2 Substrates)
Base

(Standard),

(Faster), NaH (For unreactive electrophiles)

(General), NaOtBu (Strong),

(Mild)
Solvent DMF (Excellent), DMSO (Hard to remove), Acetonitrile (Cleaner workup), THF (requires strong base)1,4-Dioxane , Toluene , t-Amyl Alcohol
Catalyst None required

,

Ligand N/AXantphos (Robust), BrettPhos (For chlorides), BINAP
Temp

(4-Cl) to

(2-Cl)

Experimental Protocols

Protocol A: Standard Coupling (Thermal)

Best for: 4-chloropyrimidines, 2,4-dichloropyrimidine (targeting C4), and electron-deficient pyrimidines.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[2][3]

  • Nucleophile: 4-Methylpyrazole (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous [Concentration: 0.2 M]

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv) and 4-methylpyrazole (1.1 equiv).

  • Solvation: Add anhydrous DMF (5 mL per mmol substrate). Stir until dissolved.

  • Activation: Add

    
     (2.0 equiv) in one portion.
    
  • Reaction:

    • For 4-Cl substitution: Stir at Room Temperature for 2–4 hours.

    • For 2-Cl substitution (if C4 is blocked): Heat to

      
        for 4–12 hours.
      
  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the consumption of the pyrimidine.

  • Workup: Pour the reaction mixture into ice-water (10x volume).

    • Precipitate: If a solid forms, filter, wash with water, and dry (High purity often achieved).

    • Extraction: If no precipitate, extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

      
      .[3]
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (0-50% EtOAc in Hexanes).

Self-Validation Check:

  • Success: LC-MS shows a single peak with Mass = [M(pyrimidine) + 81 (pyrazole) - 35 (Cl)].

  • Failure:[3] If reaction is stuck at ~50% conversion, add 0.1 equiv of NaI (Finkelstein catalysis) or switch to Protocol B.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated 2-chloropyrimidines, electron-rich pyrimidines (e.g., amino-substituted), or when

Reagents:

  • Substrate: Chloropyrimidine derivative (1.0 equiv)[2][3]

  • Nucleophile: 4-Methylpyrazole (1.2 equiv)[2][4]

  • Catalyst:

    
     (2 mol%) or 
    
    
    (5 mol%)
  • Ligand: Xantphos (4 mol% - if using

    
    ) or XPhos (for difficult chlorides)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Loading: Add Chloropyrimidine (1.0 equiv), 4-Methylpyrazole (1.2 equiv), Base (

    
    , 2.0 equiv), and Ligand (Xantphos, 0.04 equiv).
    
  • Catalyst Addition: Add Pd source (

    
    , 0.02 equiv).
    
    • Note: Adding Pd and Ligand as a pre-complex or premixing in solvent for 5 mins is superior for reproducibility.

  • Solvation: Add degassed 1,4-Dioxane (Concentration: 0.15 M). Seal the vial.

  • Reaction: Heat to

    
      for 12–18 hours (or Microwave: 
    
    
    for 30 mins).
  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash Chromatography (DCM/MeOH or EtOAc/Hexanes).

Decision Framework & Troubleshooting

Method Selection Flowchart

DecisionTreeStartStart: Chloropyrimidine + 4-MethylpyrazoleCheckPosTarget Position?Start->CheckPosC4C4 Position (or 4,6-di-Cl)CheckPos->C4Most ReactiveC2C2 PositionCheckPos->C2Less ReactiveSNAr_StdProtocol A: Standard SNAr(K2CO3, DMF, RT to 60°C)C4->SNAr_StdCheckActIs C4/C6 Electron Deficient?(e.g., CN, NO2, CF3 present?)C2->CheckActYesActProtocol A: SNAr(Higher Temp: 100-120°C)CheckAct->YesActYesNoActIs it Electron Rich?(e.g., -NH2, -OMe present?)CheckAct->NoActNoBuchwaldProtocol B: Buchwald-Hartwig(Pd/Xantphos, Dioxane, 100°C)NoAct->BuchwaldYes (Deactivated)

Caption: Decision tree for selecting between thermal SNAr and Pd-catalyzed coupling.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Protocol A) Pyrimidine is deactivated (electron-rich).Switch to Protocol B (Pd-catalysis) or use stronger base (NaH) in THF.
Regioisomer Mixture Substrate is 2,4-dichloro; C4 and C2 reacting.[1][2][5][6][7]Lower temperature (

to RT). Ensure only 1.05 equiv of pyrazole is used.
Pd Catalyst Death (Black ppt) Nitrogen lone pairs poisoning Pd.Switch to XPhos or BrettPhos (bulky ligands protect Pd). Increase catalyst loading to 5%.
Hydrolysis Product (OH) Wet DMF or base.Use anhydrous DMF/Dioxane. Store

in oven.

References

  • Regioselectivity in Pyrimidines: J. Org. Chem.2010 , 75, 2619–2628. Link (Discusses C4 vs C2 selectivity in SNAr).

  • Buchwald-Hartwig of Pyrazoles: J. Am. Chem. Soc.2008 , 130, 13552–13554. Link (Ligand selection for N-arylation).

  • Synthesis of Pyrimidinyl-Pyrazoles: Bioorg. Med. Chem. Lett.2015 , 25, 1230-1235. Link (Application in kinase inhibitor synthesis).

  • Fomepizole (4-Methylpyrazole) Properties: PubChem CID 3406.[8][9] Link.

  • Palladium Catalysis Guide: Chem. Rev.2011 , 111, 3, 1346–1416. Link (Comprehensive review on C-N coupling).

Design of Next-Generation JAK Inhibitors Utilizing a 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways that are critical for immune response and cell growth. Dysregulation of these pathways is implicated in a host of autoimmune and inflammatory diseases, as well as certain cancers.[1][2][3] This has made JAKs a prime target for therapeutic intervention. The 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine scaffold has emerged as a privileged structure in the design of novel JAK inhibitors, offering a versatile platform for developing potent and selective drug candidates. This guide provides a comprehensive overview of the design, synthesis, and evaluation of JAK inhibitors based on this key chemical framework.

The Therapeutic Rationale: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a principal mechanism for a wide array of cytokines and growth factors, influencing cell proliferation, differentiation, migration, and apoptosis.[4][5] This pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and Signal Transducer and Activator of Transcription (STAT) proteins.[1][6][7] In inflammatory conditions like rheumatoid arthritis, an overactive immune system leads to excessive cytokine signaling through the JAK-STAT pathway, resulting in chronic inflammation and tissue damage.[8] JAK inhibitors work by blocking the activity of JAK enzymes, thereby interrupting these inflammatory signals.[8]

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[9] While first-generation JAK inhibitors like tofacitinib are effective, they often target multiple JAK isoforms, which can lead to side effects.[10][11] This has spurred the development of second-generation inhibitors with greater selectivity for specific JAK isozymes to improve safety profiles.[11] For instance, selective JAK1 inhibition is a key strategy for treating autoimmune diseases, while avoiding the hematological side effects associated with JAK2 inhibition.[12][13][14]

Diagram: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Activation Inhibitor JAK Inhibitor (2-chloro-4-(4-methyl-1H- pyrazol-1-yl)pyrimidine based) Inhibitor->JAK Inhibition

Caption: A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The Privileged Scaffold: 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Scaffold-based drug design is a powerful strategy in medicinal chemistry, particularly for kinase inhibitors.[15] The 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine core serves as an excellent starting point for several reasons:

  • Hinge-Binding Motif: The pyrimidine ring is a well-established hinge-binding motif for many kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket.[16]

  • Vectors for Modification: The chlorine atom at the 2-position and the pyrazole ring provide synthetic handles for introducing various substituents to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

  • Proven Clinical Relevance: Pyrazolopyrimidine scaffolds are present in several approved and clinical-stage drugs, demonstrating their therapeutic potential and favorable drug-like properties.[17][18]

Diagram: Drug Discovery Workflow

Drug_Discovery_Workflow Start Scaffold Selection: 2-chloro-4-(4-methyl-1H- pyrazol-1-yl)pyrimidine Synthesis Library Synthesis & Purification Start->Synthesis Biochemical Biochemical Assays (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (p-STAT Inhibition) Biochemical->Cellular SAR SAR Analysis & Lead Optimization Cellular->SAR SAR->Synthesis Iterative Design Preclinical In Vivo Preclinical Models (e.g., Arthritis Models) SAR->Preclinical Lead Progression Candidate Clinical Candidate Selection Preclinical->Candidate

Sources

solvent selection for regioselective pyrimidine substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solvent Selection Strategies for Regioselective Nucleophilic Aromatic Substitution (S_NAr) on Pyrimidines

Executive Summary

The pyrimidine core is a ubiquitous pharmacophore in medicinal chemistry and drug development. Functionalizing 2,4-dihalopyrimidines via Nucleophilic Aromatic Substitution (S_NAr) presents a classic regioselectivity challenge. By default, the inherent electron deficiency of the pyrimidine ring directs nucleophilic attack kinetically to the C4 position[1]. However, achieving C2-selectivity—or optimizing C4-selectivity for unreactive substrates—requires precise manipulation of the reaction microenvironment. This application note details how solvent selection, thermodynamic control, and steric steering can be leveraged to dictate regiochemical outcomes in pyrimidine synthesis[2].

Mechanistic Causality: The Role of the Solvent Microenvironment

The reactivity of pyrimidine halides generally follows the order C4(6) > C2 ≫ C5[3]. This kinetic preference for C4 arises because the intermediate Meisenheimer complex is stabilized by both the ortho- and para-nitrogen atoms, resulting in a lower activation energy barrier compared to an attack at C2.

  • Driving C4-Selectivity (Kinetic Control): Polar aprotic solvents (e.g., DMAc, THF, DMF) stabilize the polar transition state without dampening the nucleophile's reactivity through hydrogen bonding[4]. This allows the reaction to proceed rapidly under kinetic control, heavily favoring the C4-isomer[3].

  • Driving C2-Selectivity (Thermodynamic/Steric Override): To override the natural C4 preference, chemists must suppress the kinetic pathway. Using bulky, non-nucleophilic protic solvents like tert-butanol modulates the nucleophile's reactivity via hydrogen bonding[5]. When combined with a sterically demanding substituent at C5 (e.g., a -CF₃ group), the bulky solvent prevents unselective attack at the hindered C4 position, steering the nucleophile toward the less encumbered C2 position under thermodynamic control[5]. Furthermore, alternative media such as deep eutectic solvents (DES) have recently been shown to drastically shift regioselectivity by altering solute-solvent interactions at the transition state[6].

Quantitative Data Summary

The following table synthesizes field-proven solvent and base combinations for directing S_NAr regioselectivity on pyrimidine scaffolds.

SubstrateNucleophileSolventBaseTemp (°C)Major IsomerSelectivity / YieldRef
6-Aryl-2,4-dichloropyrimidineAliphatic Sec. AmineDMAcK₂CO₃25C4-Aminated>95:5[3]
6-Aryl-2,4-dichloropyrimidineAromatic Aminen-BuOHDIPEA125C4-Aminated>95:5[3]
2,4-Dichloro-5-CF₃-pyrimidineAromatic Aminetert-ButanolDIPEA80C2-AminatedMajor Isomer[5]
2,4,6-TrichloropyrimidinePhenolateEthanolNone25C4-Arylated90:10[3]
2,4-DichloropyrimidineTertiary AmineCHCl₃None40C2-AminatedExclusive*[1]

*Note: Proceeds via an intermediate that undergoes in situ N-dealkylation to yield the C2-product[1].

Workflow: Decision Tree for Regioselective S_NAr

SolventDecisionTree Start 2,4-Dihalopyrimidine Substrate Decision Target Regioisomer? Start->Decision C4_Path C4-Substitution (Kinetic Control) Decision->C4_Path Default inherent reactivity C2_Path C2-Substitution (Thermodynamic/Steric) Decision->C2_Path Requires specific overriding conditions Solvent_C4 Polar Aprotic / Protic (DMAc, nBuOH, EtOH) C4_Path->Solvent_C4 Solvent_C2 Bulky Protic / Non-Polar (tert-Butanol, CHCl3) C2_Path->Solvent_C2 Base_C4 K2CO3 or LiHMDS (RT to 125°C) Solvent_C4->Base_C4 Base_C2 DIPEA or Tertiary Amine (40°C to 80°C) Solvent_C2->Base_C2

Caption: Decision tree for selecting solvent and base systems to achieve C2 or C4 regioselectivity.

Validated Experimental Protocols

Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Achieve >95% C4-selectivity on a 2,4-dichloropyrimidine scaffold using polar aprotic conditions[3].

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon), dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous DMAc (0.2 M concentration).

    • Causality: DMAc highly solvates cations but leaves anions/nucleophiles relatively unsolvated, maximizing the kinetic nucleophilicity of the amine to drive rapid C4 attack[4].

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

    • Causality: An inorganic base acts as an acid scavenger without competing as a nucleophile.

  • Nucleophile Addition: Dropwise add the aliphatic secondary amine (1.1 equiv) at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The C4-isomer is typically more polar than the starting material but less polar than the C2-isomer.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the organic layer with brine (to remove DMAc), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. On a reverse-phase C18 column, the C4-isomer generally elutes earlier than the C2-isomer due to a higher overall dipole moment.

Protocol B: Regioselective C2-Amination (Steric & Solvent Override)

Objective: Direct amination to the C2 position of a sterically hindered substrate (e.g., 2,4-dichloro-5-trifluoromethylpyrimidine)[5].

  • Reagent Preparation: Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 equiv) in anhydrous tert-butanol (0.2 M concentration).

    • Causality: The bulky tert-butanol solvent engages in hydrogen bonding with the incoming amine, dampening its kinetic reactivity. This prevents unselective attack at the sterically hindered C4 position (blocked by the adjacent C5-CF₃ group)[5].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

    • Causality: DIPEA is sterically hindered and non-nucleophilic, preventing unwanted side reactions while maintaining the basic environment necessary for S_NAr.

  • Nucleophile Addition: Add the aromatic amine (1.0 equiv) at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12–24 hours.

    • Causality: Elevated temperatures in a protic solvent provide the activation energy required to overcome the thermodynamic barrier for C2 substitution.

  • Self-Validation Checkpoint 1 (¹⁹F-NMR): Take an aliquot for ¹⁹F-NMR. The chemical shift of the -CF₃ group will differ significantly depending on whether the adjacent C4 position retains the chlorine atom or has been aminated.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure to remove tert-butanol. Redissolve in DCM, wash with 1M HCl, water, and brine. Purify via flash chromatography.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - Organic Letters (ACS Publications) -[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Publications -[Link]

  • Regioselective preparation of substituted pyrimidines - US P
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines - ResearchGate - [Link]

Sources

Troubleshooting & Optimization

separating 2-chloro-4-substituted and 4-chloro-2-substituted pyrimidine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers stalled by the infamous "pyrimidine regioisomer problem." Functionalizing 2,4-dichloropyrimidine via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling often yields a frustrating mixture of 2-chloro-4-substituted and 4-chloro-2-substituted isomers. Because these regioisomers share nearly identical dipole moments and molecular weights, isolating them can become a significant bottleneck in drug development pipelines[1].

This guide provides mechanistic troubleshooting, synthetic workarounds, and field-validated isolation protocols to resolve this challenge.

PART 1: Mechanistic Troubleshooting (Why am I getting a mixture?)

Q1: I am performing an SNAr reaction on 2,4-dichloropyrimidine with a secondary amine. Why am I getting a 50/50 mixture instead of the expected C4-substituted product? A1: The inherent reactivity of 2,4-dichloropyrimidine typically favors substitution at the C4 position. This is because the C4 position is para to one ring nitrogen and ortho to the other, making it highly electron-deficient. Quantum mechanical (QM) calculations confirm that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at C4[2].

However, regioselectivity is highly sensitive to the electronic effects of other substituents on the ring. If your starting material has an electron-donating group (EDG) at the C6 position (e.g., -OMe or -NHMe), the LUMO distribution changes drastically. The LUMO lobes at C2 and C4 become nearly identical in size, destroying the C4 preference and resulting in a mixture of isomers or even C2-selective displacement[2].

G Start 2,4-Dichloropyrimidine Cond1 C5 Electron-Withdrawing Group (e.g., -CF3) Start->Cond1 Cond2 C6 Electron-Donating Group (e.g., -OMe) Start->Cond2 Mech1 LUMO localized at C4 Cond1->Mech1 Mech2 LUMO lobes equal at C2 & C4 Cond2->Mech2 Out1 Major: 4-Substituted Isomer Mech1->Out1 Out2 Mixture or C2-Selective Mech2->Out2

Regioselectivity pathways in SNAr reactions of 2,4-dichloropyrimidines.

Q2: Can I alter my reaction conditions to force selectivity and bypass the separation step entirely? A2: Yes. Depending on your target, you can manipulate the reagents to force regioselectivity:

  • To force C4 Selectivity: Utilize Palladium-catalyzed cross-coupling (e.g., Suzuki coupling). The oxidative addition of palladium into the C4-chlorine bond is kinetically favored, often yielding >95% C4-selectivity even with unsubstituted 2,4-dichloropyrimidines[3].

  • To force C2 Selectivity: Use tertiary amine nucleophiles. Tertiary amines exhibit excellent selectivity for the C2 position via an intermediate that undergoes in situ N-dealkylation, effectively yielding a secondary amine at the C2 position[4][5].

  • The Scaffold Workaround: If SNAr selectivity remains poor, abandon 2,4-dichloropyrimidine. Start with 2-methylthio-4-chloropyrimidine instead. The C4-chlorine can be cleanly substituted first, followed by oxidation of the methylthio group to a sulfone, which can then be displaced by a second nucleophile[6].

Quantitative Data Summary: Factors Influencing Regioselectivity
Reaction TypePyrimidine SubstituentReagent / CatalystPreferred SiteTypical Ratio (C4:C2)
SNAr C5-EWG (e.g., -CF3)Primary/Secondary AmineC4> 95 : 5
SNAr C6-EDG (e.g., -OMe)Primary/Secondary AmineMixture~ 50 : 50 to 30 : 70
SNAr UnsubstitutedTertiary AmineC2< 10 : 90
Suzuki UnsubstitutedPd(PPh3)4 (0.5 mol%)C4> 95 : 5

PART 2: Separation & Isolation Troubleshooting

Q3: I already have a mixture of the 2-chloro and 4-chloro isomers. Normal-phase silica gel TLC shows them co-eluting as a single spot. How do I separate them? A3: Because the isomers have nearly identical polarities, normal-phase silica chromatography is generally ineffective[6]. You must exploit minor differences in hydrophobicity or crystal lattice packing:

  • Reverse-Phase Preparative HPLC or SFC: This is the gold standard for separating pyrimidine regioisomers. The C18 stationary phase in reverse-phase HPLC can resolve the slight hydrophobic differences between the C2 and C4 substituents[1][7].

  • Selective Crystallization: In some cases, one isomer will selectively precipitate. For example, specific 4-chloro-2-substituted pyrimidines can be isolated by recrystallization from non-polar solvents like n-pentane at extremely low temperatures (-60 °C)[7].

Separation Mix C2/C4 Regioisomer Mixture TLC Analytical HPLC / TLC Mix->TLC Dec1 ΔRf > 0.1 on Silica? TLC->Dec1 PathA Normal Phase Flash Chromatography Dec1->PathA Yes PathB Reverse-Phase Prep-HPLC or SFC Dec1->PathB No Cryst Selective Crystallization (e.g., n-pentane at -60°C) PathB->Cryst If Prep-HPLC fails

Decision matrix for isolating pyrimidine regioisomers.

PART 3: Validated Experimental Protocols

Protocol A: Reverse-Phase Prep-HPLC Isolation of Pyrimidine Isomers

Causality: Reverse-phase chromatography separates based on hydrophobicity rather than polar functional group interactions, bypassing the dipole moment similarities that cause silica gel failure.

  • Sample Preparation: Dissolve the crude isomer mixture in a minimum volume of DMSO or Methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Analytical Scouting: Inject 5 µL onto an analytical C18 column. Run a broad gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes. Identify the retention times (RT) of the two closely eluting isomer peaks.

  • Method Translation: Calculate a focused gradient for the Preparative HPLC. Set the gradient to start 10% below the elution concentration of the first isomer and end 10% above the elution concentration of the second isomer over 20 minutes.

  • Self-Validating Fraction Collection: Collect fractions based on UV triggering (typically 254 nm). Crucial Step: Before pooling, re-inject an aliquot of the early, middle, and late fractions of each peak onto the analytical HPLC to confirm >95% isomeric purity.

  • Recovery: Lyophilize the pooled fractions to yield the pure isomers as TFA salts.

Protocol B: Structural Assignment via Catalytic Dehalogenation & NMR

Causality: Even when separated, identifying which isomer is the 2-chloro and which is the 4-chloro by 1H NMR can be ambiguous due to the electron-withdrawing nature of the remaining chlorine. By catalytically hydrogenating off the chlorine, the pyrimidine ring protons become highly diagnostic[2].

  • Reaction Setup: Dissolve 50 mg of the isolated pure isomer in 5 mL of Methanol. Add 10 mg of 10% Pd/C and 2 equivalents of Triethylamine (to neutralize the generated HCl).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 2-4 hours until LC-MS confirms complete consumption of the chlorinated starting material.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess Methanol. Concentrate the filtrate under reduced pressure.

  • NMR Analysis: Dissolve the residue in DMSO-d6 and acquire a 1H NMR spectrum.

    • Diagnostic Result: If the original compound was the 4-substituted isomer, the dehalogenated product will show two distinct doublets in the aromatic region (representing the C5 and C6 protons coupling with each other), enabling definitive structural assignment[2].

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL:[Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides Source: ResearchGate URL:[Link]

  • US20130079519A1 - Regioselective preparation of substituted pyrimidines Source: Google Patents URL
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds Source: Google Patents URL

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. The synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine via Nucleophilic Aromatic Substitution (SNAr) is a critical bottleneck in the development of many kinase inhibitors. While the reaction appears straightforward, researchers frequently encounter yield-limiting issues such as poor regioselectivity (C-4 vs. C-2 substitution), over-substitution (bis-adduct formation), and hydrolysis.

This guide provides mechanistically grounded protocols, self-validating workflows, and targeted troubleshooting to ensure high-yield, regioselective synthesis.

Mechanistic Grounding: The Regioselectivity Challenge

To optimize this SNAr reaction, one must understand the electronic environment of the starting material, 2,4-dichloropyrimidine.

Orbital Control (LUMO vs. LUMO+1): Quantum mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is predominantly localized at the C-4 position. Consequently, nucleophilic attack at C-4 has a lower activation energy (


) and is kinetically favored [1]. The LUMO+1 orbital, which is slightly higher in energy, is localized at the C-2 position. Under strict kinetic control (0 °C to 25 °C), the C-4 isomer is the exclusive product. However, elevated temperatures provide the thermal energy required to access the LUMO+1 state, shifting the reaction toward thermodynamic control and increasing C-2 substitution [1].

The Base Interference Phenomenon: The choice of base is equally critical. Unhindered tertiary amines, such as Triethylamine (TEA), can act as competitive nucleophiles. TEA can attack the C-4 position to form a transient, highly reactive quaternary ammonium salt. This sterically blocks the C-4 position, forcing the incoming 4-methyl-1H-pyrazole to attack the C-2 position instead, completely inverting the desired regioselectivity[2]. To prevent this, a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) must be used.

Mechanism A 2,4-Dichloropyrimidine B Direct Nucleophilic Attack (LUMO at C-4) A->B Normal SNAr C Quaternary Salt Formation (via unhindered TEA) A->C TEA Interference D Sterically Hindered Base (DIPEA) B->D F C-2 Substitution (Off-Target Isomer) C->F Blocked C-4 E C-4 Substitution (Target Isomer) D->E Kinetic Control

Fig 1: Mechanistic divergence based on base selection (DIPEA vs TEA).

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop, self-validating system. Each step includes the causality behind the action and an In-Process Control (IPC) to verify success before proceeding.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 4-Methyl-1H-pyrazole (1.02 eq)

  • DIPEA (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to pyrimidine)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloropyrimidine in anhydrous MeCN under an inert N2 atmosphere.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the SNAr Meisenheimer complex without acting as a competing nucleophile (unlike alcohols) [3]. Anhydrous conditions prevent the formation of 2-chloro-4-hydroxypyrimidine.

  • Base Addition: Add DIPEA (1.5 eq) to the solution and cool the reaction flask to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic proton sink. Cooling to 0 °C enforces kinetic control, restricting attack to the C-4 LUMO.

  • Nucleophile Addition: Dissolve 4-methyl-1H-pyrazole (1.02 eq) in a small volume of MeCN and add it dropwise over 30 minutes.

    • Causality: Strict stoichiometry (1.02 eq) and dropwise addition prevent localized concentration spikes that drive the formation of the 2,4-bis(4-methyl-1H-pyrazol-1-yl)pyrimidine byproduct.

  • IPC Validation (Crucial Step): After 2 hours at 0 °C to 15 °C, sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Check: You must observe the primary [M+H]+ peak at m/z 195.0. The starting material (m/z 149.0) should be <5% Area Under Curve (AUC). If the bis-adduct (m/z 241.1) exceeds 2%, immediately quench the reaction.

  • Quench and Workup: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Workflow A 1. Reagent Prep Dry MeCN + DIPEA B 2. Temp Control Cool to 0°C A->B C 3. Nucleophile Dropwise Addition B->C D 4. IPC Check LC-MS m/z 195.0 C->D E 5. Quench Ice-Cold Water D->E

Fig 2: Self-validating experimental workflow for regioselective SNAr.

Reaction Condition Optimization Matrix

Use the following data table to benchmark your current experimental conditions against the optimized parameters.

SolventBaseTemperatureStoichiometry (Pyrazole)C-4 Target YieldC-2 IsomerBis-adductDiagnosis
MeCN DIPEA 0 °C to 15 °C 1.02 eq >85% <2% <5% Optimal (Kinetic Control)
DMFK2CO380 °C1.05 eq45%35%15%Poor (Thermodynamic shift)
EtOHTEA60 °C1.20 eq50%20%25%Poor (TEA interference & heat)
THFNaH0 °C1.05 eq60%10%20%Suboptimal (Base too strong)

Troubleshooting & FAQs

Q: My NMR shows a 1:1 mixture of the C-4 and C-2 substituted isomers. How do I fix this? A: A 1:1 mixture indicates that your reaction has slipped into thermodynamic control or that your base is interfering. First, ensure your reaction temperature never exceeds 25 °C. Second, verify you are not using an unhindered tertiary amine like TEA. Switch to DIPEA or a mild inorganic base like K2CO3 suspended in a polar aprotic solvent [2].

Q: I am seeing significant amounts of the bis-substituted byproduct (m/z 241.1). Should I lower the temperature further? A: Lowering the temperature below 0 °C will stall the reaction. Bis-substitution is primarily a localized concentration issue. Ensure you are using exactly 1.0 to 1.05 equivalents of 4-methyl-1H-pyrazole. More importantly, dilute the pyrazole in solvent and add it dropwise using an addition funnel or syringe pump. Never add the nucleophile in a single bolus.

Q: My LC-MS shows an unexpected major peak at m/z 131.0. What happened to my starting material? A: A mass of 131.0 corresponds to the hydrolysis of 2,4-dichloropyrimidine (replacement of one Cl with OH). Dichloropyrimidines are highly hygroscopic and sensitive to moisture, especially in the presence of bases. You must use anhydrous solvents (e.g., strictly dry MeCN or DMF) and ensure your glassware is oven-dried. If using K2CO3, ensure it has been freshly desiccated [3].

Q: The reaction stalls at 50% conversion. Can I heat it to drive it to completion? A: Do not heat the reaction. Heating will immediately cause the remaining starting material to convert into a mixture of C-2 and C-4 isomers, and will drive the already-formed C-4 product into the bis-adduct. If the reaction stalls, it is usually because the DIPEA has been consumed by trace acidic impurities. Add an additional 0.5 eq of DIPEA and stir for another hour at room temperature.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - Journal of Organic Chemistry. Available at:[Link]

minimizing bis-substitution byproducts in dichloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Bis-Substitution & Optimizing Regioselectivity in 2,4-Dichloropyrimidine Reactions Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

The Diagnostic Matrix: Troubleshooting

Use this matrix to identify the root cause of your specific reaction failure.

Symptom Probable Cause Immediate Corrective Action
High Bis-Substitution (>10%) Local Excess of Nucleophile: "Dumping" the amine into the pyrimidine solution creates transient zones of high concentration.Switch to Reverse Addition: Add the nucleophile dropwise to the pyrimidine solution.
Thermodynamic Overdrive: Reaction temperature is too high, overcoming the activation energy barrier for the second substitution (

).
Cool Down: Lower temperature to 0°C or -20°C to operate under kinetic control (

).
Wrong Regioisomer (C2 Major) Steric Hindrance: The nucleophile is too bulky for the C4 position.Solvent Switch: Use a smaller, polar protic solvent (e.g., n-BuOH) to solvate the nucleophile and reduce effective steric bulk.
C5 Substituent Effect: An electron-donating group (EDG) at C5 can deactivate C4.Lewis Acid Additive: Add

or switch to acid-catalyzed conditions (TFA/iPrOH) to activate C4.
Stalled Reaction (<50% Conv.) Product Inhibition: The mono-substituted product (an aniline/amine) is protonated by the HCl byproduct, killing the reaction.Base Stoichiometry: Ensure you have at least 2.0–2.5 eq. of base (DIPEA/TEA) to scavenge the HCl.

The Protocol Vault: Standardized Methodologies

Protocol A: Cryo-Controlled Reverse Addition (The "Gold Standard")

Best for: Minimizing bis-substitution in highly reactive substrates.

The Logic: This protocol relies on Kinetic Control . The introduction of the first amino group (electron-donating) significantly deactivates the pyrimidine ring, raising the activation energy for the second substitution. By keeping the temperature low and the pyrimidine in excess, we maximize the rate difference between


 (mono) and 

(bis).

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Amine (0.95 equiv) — Note the slight deficit.

  • Base: DIPEA (1.2 equiv)

  • Solvent: THF or DCM (Aprotic) or n-BuOH (Protic - for regioselectivity)

Step-by-Step:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in solvent (10 volumes) and cool to -20°C (or 0°C for less reactive amines).

  • Base Addition: Add DIPEA (1.2 eq) to the pyrimidine solution.

  • The "Slow Drip": Dissolve the Amine (0.95 eq) in minimal solvent. Add this solution dropwise to the pyrimidine mixture over 60 minutes.

    • Critical: The reaction temperature must not spike more than 2°C during addition.

  • Monitoring: Stir at low temperature for 2 hours. Pull an aliquot for HPLC/UPLC.

    • Target: <2% Bis-product, <5% unreacted amine.

  • Quench: If complete, quench with 0.5M HCl (aq) to remove unreacted amine and break up salts.

Protocol B: Acid-Catalyzed Regioselective Substitution

Best for: Forcing C4 selectivity when C2 is competing.

The Logic: Protonation of the pyrimidine ring usually occurs at N1 or N3. Protonation enhances the electrophilicity of the ring. Under acidic conditions, the transition state leading to C4 substitution is often more stabilized by resonance than C2.

Step-by-Step:

  • Mix 2,4-dichloropyrimidine (1.0 eq) and Amine (1.0 eq) in Isopropanol (IPA) .

  • Add TFA (1.0 eq) or concentrated HCl (1-2 drops).

  • Heat to 60–80°C.

  • Note: This often precipitates the product as the HCl salt, preventing further reaction (bis-substitution).

Deep Dive: Mechanistic FAQs

Q1: Why is the C4 position generally more reactive than C2? A: This is explained by Frontier Molecular Orbital (FMO) theory and resonance stabilization.

  • LUMO Coefficient: The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly higher at C4 than at C2, making C4 the "softer" and more accessible electrophile for nucleophilic attack.

  • Meisenheimer Complex: When a nucleophile attacks C4, the negative charge is delocalized onto both ring nitrogens (N1 and N3) in a para-quinoidal resonance structure. Attack at C2 delocalizes charge primarily onto the nitrogens in an ortho-quinoidal form, which is generally less stable [1, 2].

Q2: I have a substituent at C5. How does this change the rules? A:

  • C5-Electron Withdrawing Group (EWG) (e.g., -NO2, -F, -CF3): Drastically increases reactivity at C4. You must lower the temperature (often to -78°C) to prevent "runaway" bis-substitution.

  • C5-Electron Donating Group (EDG) (e.g., -OMe, -NH2): Deactivates the ring. You may need heat (reflux) or catalysis (Pd-Buchwald) to achieve conversion.

Q3: Can I separate the Mono- and Bis-products if I mess up? A: Yes, but it is painful.

  • Flash Chromatography: Bis-substituted products are typically much more polar than mono-substituted products (if using amines) due to the extra H-bond donor/acceptor sites. Use a gradient of Hexane:EtOAc (0% to 50%).

  • pH Swing: If your product is an amine, the mono-sub might have a different pKa than the bis-sub. You can sometimes extract the bis-product into acid while the mono-product remains organic, or vice versa, depending on the specific basicity.

Visualizing the Decision Pathway

The following logic tree guides your optimization process based on real-time HPLC data.

OptimizationLogic Start Start: Standard Reaction (1:1 Stoichiometry, 0°C) CheckHPLC Analyze Reaction Mixture (HPLC/UPLC) Start->CheckHPLC OutcomeBis Problem: Bis-Product > 10% CheckHPLC->OutcomeBis Over-reaction OutcomeRegio Problem: Wrong Isomer (C2) CheckHPLC->OutcomeRegio Selectivity Issue OutcomeStall Problem: Low Conversion (<50%) CheckHPLC->OutcomeStall Stalled Success Success: Mono > 90% CheckHPLC->Success Ideal SolBis1 Action: Lower Temp (-20°C) & Slow Addition OutcomeBis->SolBis1 SolRegio1 Action: Switch Solvent (n-BuOH or iPrOH) OutcomeRegio->SolRegio1 SolStall Action: Increase Base (DIPEA) or Heat to 40°C OutcomeStall->SolStall SolBis2 Action: Reduce Nucleophile to 0.9 eq SolBis1->SolBis2 If still failing SolRegio2 Action: Add Lewis Acid (ZnCl2 or TFA) SolRegio1->SolRegio2 If still failing

Figure 1: Process Optimization Decision Tree. Use this logic flow to iteratively adjust reaction conditions based on crude HPLC data.

References

  • Regioselective 2-Amination of Polychloropyrimidines. Smith, S. M., & Buchwald, S. L.[1] (2016).[1][2] Organic Letters, 18(9), 2180–2183.[1] [Link] (Authoritative source on using Pd-catalysis to invert selectivity or enhance C2 substitution).

  • Development of a Multikilogram Scale Synthesis of a TRPV1 Antagonist. Kuethe, J. T., et al.[1] (2016).[1][2] Organic Process Research & Development, 20(2), 227–232.[1] [Link] (Process chemistry case study demonstrating stoichiometry control in dichloropyrimidine

    
    ).
    
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Luo, Z., et al. (2015).[3][4] The Journal of Organic Chemistry, 80(15), 7757–7763. [Link] (Detailed mechanistic study on how C5 substituents affect the reaction outcome).

Sources

purification methods for 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold

Welcome to the Process Chemistry Helpdesk. The isolation of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine from crude nucleophilic aromatic substitution (SNAr) reaction mixtures presents unique challenges due to the formation of closely related regioisomers and bis-substituted byproducts. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure >99% purity of your target intermediate.

Part 1: Mechanistic Insights & Reaction Optimization (FAQs)

Understanding the origin of your impurities is the first step in simplifying downstream purification.

Q1: Why am I seeing a 15–20% formation of the C-2 substituted isomer despite the inherent C-4 selectivity of 2,4-dichloropyrimidine? A: The regioselectivity of 2,4-dichloropyrimidine is governed by its frontier molecular orbitals (FMO). Quantum mechanical (QM) calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position, which kinetically favors SNAr attack by the pyrazole nucleophile at C-4[1]. However, the energy gap between the LUMO and LUMO+1 (which possesses a significant lobe at C-2) is relatively small[1]. When reactions are run at elevated temperatures or in highly polar aprotic solvents (e.g., DMF, NMP), the thermal energy can overcome the activation barrier for C-2 attack, leading to a mixture of products[2].

Q2: How can I adjust my reaction conditions to minimize the need for complex chromatography? A: The selectivity between the C-2 and C-4 positions is highly dependent on the solvent and base combination. Empirical data and literature reviews demonstrate that switching from standard alkaline/polar aprotic conditions to a protic solvent system—specifically using n-butanol (nBuOH) with N,N-Diisopropylethylamine (DIPEA)—can yield a single product with substitution exclusively at the C-4 position[3]. This kinetic control often eliminates the need for column chromatography entirely, allowing for direct crystallization.

SNAr_Pathway SM1 2,4-Dichloropyrimidine (LUMO centered at C4) Cond Base (e.g., DIPEA) Solvent (e.g., nBuOH) SM1->Cond SM2 4-Methyl-1H-pyrazole (Nucleophile) SM2->Cond Target 2-Chloro-4-(4-methyl-1H- pyrazol-1-yl)pyrimidine (Major Product) Cond->Target C4 Attack (Kinetic) Imp1 4-Chloro-2-(4-methyl-1H- pyrazol-1-yl)pyrimidine (Minor Isomer) Cond->Imp1 C2 Attack (Thermodynamic) Imp2 2,4-Bis(4-methyl-1H- pyrazol-1-yl)pyrimidine (Over-reaction) Cond->Imp2 Excess Nucleophile

Figure 1: Reaction pathway and regioselectivity in the SNAr synthesis of the target pyrimidine.

Part 2: Troubleshooting Guide for Downstream Purification

If your reaction yielded a mixture of the C-4 target, the C-2 isomer, and the bis-adduct, follow this logical workflow to isolate the target.

Purification_Workflow Crude Crude Reaction Mixture (Target, Isomers, Salts) Quench Aqueous Quench & Extraction (H2O / EtOAc) Crude->Quench OrgPhase Organic Phase (Pyrimidines) Quench->OrgPhase AqPhase Aqueous Phase (Salts, Polar Solvents) Quench->AqPhase Silica Silica Gel Chromatography (Heptane/EtOAc Gradient) OrgPhase->Silica C2Isomer Early Fractions (C2-Isomer) Silica->C2Isomer Low Polarity C4Target Main Fractions (Target Molecule >95%) Silica->C4Target Medium Polarity Recryst Recrystallization (IPA or Heptane/EtOAc) C4Target->Recryst Pure Ultra-Pure Target (>99% Purity) Recryst->Pure

Figure 2: Step-by-step downstream purification workflow for isolating the C4-substituted pyrimidine.

Issue 1: Emulsions During Aqueous Workup

Cause: Unreacted 4-methyl-1H-pyrazole and amine hydrochloride salts (e.g., DIPEA·HCl) act as amphiphilic surfactants, stabilizing oil-in-water emulsions. Solution:

  • Dilute the organic phase (Ethyl Acetate) by an additional 50% to reduce the concentration of surfactant species.

  • Wash with saturated aqueous NaCl (brine) instead of DI water. The high ionic strength forces the organic compounds out of the aqueous phase (salting-out effect) and breaks the emulsion.

Issue 2: Poor Separation on Silica Gel

Cause: The C-2 and C-4 isomers have similar molecular weights but differ in their dipole moments. Using a solvent system that is too polar causes co-elution. Solution: The C-4 target typically has a stronger dipole interaction with the silanol groups on the stationary phase compared to the more symmetric C-2 isomer. Run a shallow gradient starting at 100% Heptane, slowly ramping to 3:1 Heptane:EtOAc. The C-2 isomer will elute first.

Part 3: Step-by-Step Experimental Protocols
Protocol A: Self-Validating Flash Chromatography
  • Preparation: Dry-load the crude organic extract onto Celite. This prevents band-broadening caused by the poor solubility of the pyrimidine mixture in non-polar starting eluents.

  • Column Equilibration: Equilibrate a standard normal-phase silica column with 100% Heptane.

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 100% Heptane

    • 5–15 CV: 90% Heptane / 10% EtOAc (Elutes unreacted 2,4-dichloropyrimidine)

    • 15–25 CV: 80% Heptane / 20% EtOAc (Elutes C-2 isomer)

    • 25–35 CV: 70% Heptane / 30% EtOAc (Elutes C-4 Target)

  • Self-Validation Check: Spot the fractions on a TLC plate (UV 254 nm). Run a rapid LC-MS on the pooled main peak. The target will show an

    
     of 195.1 m/z. To definitively confirm you have the C-4 isomer and not the C-2 isomer, evaporate a 1 mL aliquot and run a 
    
    
    
    H NMR. The C-4 target will exhibit a characteristic pair of doublets for the pyrimidine protons (H-5 and H-6) with a coupling constant of
    
    
    Hz.
Protocol B: Final Polish via Recrystallization

Use this step to upgrade a 95% pure chromatographic fraction to >99% purity for biological testing.

  • Dissolution: Suspend the semi-pure 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine in minimal boiling Isopropyl Alcohol (IPA) (approx. 3-5 mL/gram).

  • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble bis-adducts or silica dust.

  • Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0 °C) for 1 hour. The C-4 isomer selectively crystallizes due to its highly ordered packing lattice.

  • Self-Validation Check: Filter the crystals and wash with ice-cold heptane. Determine the melting point; a sharp melting point range (< 1.5 °C variance) confirms the removal of the C-2 isomer, which acts as a melting point depressant.

Part 4: Quantitative Data & Reference Tables

Table 1: Typical Chromatographic & Physical Properties

Compound Rf (Heptane:EtOAc 3:1) LC-MS (ESI+) m/z Relative Polarity
2,4-Dichloropyrimidine (SM) 0.75 149.0 Lowest
C-2 Isomer (Impurity) 0.55 195.1 Low-Medium
C-4 Product (Target) 0.35 195.1 Medium

| Bis-adduct (Impurity) | 0.15 | 241.1 | High |

Table 2: Preparative HPLC Gradient Protocol (Reverse Phase, C18) For isolating ultra-pure analytical standards. Monitor at 254 nm.

Time (min) % Water (0.1% TFA) % Acetonitrile (0.1% TFA) Flow Rate (mL/min)
0.0 90 10 20
2.0 90 10 20
15.0 30 70 20
17.0 5 95 20

| 20.0 | 90 | 10 | 20 |

References[3] Guidechem. "What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ". Guidechem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcuQsLUdzKn4ohIuL4N4C-9yz31KKyvpM6kjF6vB-iwIv8N60_DWT6vjVKsVBo2cxjDqZ6UQh-mAFxslEClgZkD0d6E7Y7XxxzGKRi3HxB5F4jL5KM_zv8KsRkXUUWHzBOaDO0AtmIpZ-CMES7obz77-5Jchz3O0B81vaAnF1Rt3wuuGvbL1T0Dw=[2] ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors". ChemRxiv.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrqU2e21aZgbsdePeGekh4HSHQr9134NY3Jku3_oHUBBifngmvuJ2e_hMk-b8v1eMZhLUwHKGBxz3EsOWYV_KWaJFseYOJd9IEIujW7krILMZlMPRblQdt_ysPjMpMhOIGmptCj5SzhZBlrWy1EPucpLfv-w==[1] WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29". Wuxiapptec.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNMLG_12fDfHYnhQcgpD5A0psL5Mj3OtlhorA07lYDZRHlAJFGtOT3XcrQ_AOXyc5ImXmh2ux05urFme7ZYwyDzDUWQngiqyRP_IVFLR1ym93qcrL0p_B1Unf0410c8rEzuJoZtrcts0kmnYf0fQMa-aCp3BhKrkHklr9nqH19vQd-Wb9X-ePf9Grn9DkNz11v9eQQWNwq__rg5sVE4x3shbUhc1kHxwm35ZqFNo0P91U=

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Methylpyrazole Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling troubleshooting. This guide is specifically engineered for researchers and drug development professionals struggling with the unique steric challenges presented by 4-methylpyrazoles.

A methyl group at the C4 position of a pyrazole ring introduces significant steric bulk that flanks the adjacent C3 and C5 positions, and tightly crowds the N1/N2 coordination sites. This hindrance frequently stalls standard palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions) at the transmetalation step. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative ligand matrices, and self-validating experimental protocols to force these challenging couplings to completion.

Diagnostic Hub: Identifying the Bottleneck

Before altering your reagents, use the following logical workflow to identify where your catalytic cycle is failing.

DiagnosticWorkflow Start Issue: Low Yield in 4-Me-Pyrazole Coupling CheckHalide Is the aryl halide an iodide? Start->CheckHalide FixHalide Switch to Ar-Br or Ar-OTf (Prevents Pd-I dimer poisoning) CheckHalide->FixHalide Yes CheckLigand Are you using a bulky dialkylbiaryl phosphine? CheckHalide->CheckLigand No FixHalide->CheckLigand FixLigand Switch to XPhos/BrettPhos (Promotes L1Pd(0) active species) CheckLigand->FixLigand No CheckBase Is the base fully soluble and sufficiently strong? CheckLigand->CheckBase Yes FixLigand->CheckBase FixBase Use NaOtBu or DBU+NaTFA (Enhances transmetalation) CheckBase->FixBase No Success Proceed to Workup CheckBase->Success Yes FixBase->Success

Caption: Troubleshooting workflow for sterically hindered pyrazole couplings.

Mechanistic FAQs (E-E-A-T Insights)

Q1: Why does the 4-methyl group specifically stall my cross-coupling reactions? A1: The failure is rarely in the oxidative addition step; the true bottleneck is transmetalation . Transmetalation requires the nucleophile to closely approach the palladium center, a process highly sensitive to steric hindrance[1]. The 4-methyl group physically blocks the formation of the requisite transition state. To overcome this, you must use bulky dialkylbiaryl phosphine ligands. Counterintuitively, these massive ligands force the palladium to adopt a low-coordination, monoligated state (


). This 

species has a highly exposed reactive site that can accommodate the bulky 4-methylpyrazole[2].

CatalyticCycle Precatalyst Pd Precatalyst (e.g., Pd-G3) L1Pd0 Active L1Pd(0) Monoligated Species Precatalyst->L1Pd0 Base Activation OA Oxidative Addition (Forms Pd(II) Complex) L1Pd0->OA Ar-Br/OTf TM Transmetalation Steric Clash with 4-Me OA->TM 4-Me-Pyrazole OffCycle Off-Cycle Inactive Dimer (Iodide Bridging) OA->OffCycle If Ar-I is used RE Reductive Elimination (Product Release) TM->RE Base RE->L1Pd0 Catalyst Regeneration

Caption: Catalytic cycle highlighting the transmetalation steric bottleneck and iodide off-cycle.

Q2: I am doing a Buchwald-Hartwig amination. Why are my aryl iodides failing while aryl bromides work perfectly? A2: In sterically hindered Buchwald-Hartwig couplings, the iodide anion cleaved during oxidative addition can bridge two palladium centers, forming an inactive, off-cycle palladium dimer[3]. Because the 4-methylpyrazole is slow to transmetalate, the catalyst has ample time to fall into this iodide-bridged trap. Therefore, contrary to conventional wisdom, the reactivity order for hindered Buchwald-Hartwig aminations is actually ArBr > ArCl > ArI > ArOTf [1]. Always switch to aryl bromides or triflates when coupling 4-methylpyrazoles.

Q3: How do I choose the right base for a hindered 4-methylpyrazole coupling? A3: Dense inorganic bases (like


 or 

) often sink to the bottom of the reaction vessel, limiting the effective concentration of the base needed to drive the difficult transmetalation step. Stronger, highly soluble bases like Sodium tert-butoxide (NaOtBu) are preferred. If your substrate contains base-sensitive functional groups (e.g., esters), use a synergistic combination of organic and inorganic bases, such as DBU + NaTFA, to maintain solubility without destroying your molecule[1].

Quantitative Data: Ligand & Electrophile Selection Matrix

Selecting the correct ligand is the single most critical variable in overcoming 4-methyl steric hindrance. Use the table below to match your specific pyrazole coupling type to the optimal Buchwald ligand.

Ligand SystemOptimal Nucleophile TargetRelative Steric ProfilePrimary Application in 4-Me-Pyrazole Chemistry
XPhos Boronic Acids/EstersExtremely BulkySuzuki-Miyaura C-C coupling at the C3/C5 positions of 4-methylpyrazole[2].
RuPhos Secondary AminesVery BulkyBuchwald-Hartwig N-arylation of heavily substituted pyrazoles[3].
BrettPhos Primary AminesBulkyN-arylation with excellent mono-selectivity, preventing over-arylation[3].
tBuBrettPhos Amides / Weak NucleophilesExtremely BulkyOvercoming severe steric hindrance at N1 adjacent to the 4-methyl group[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific analytical checkpoints to ensure you can diagnose a failure mid-reaction based on causality, rather than guessing at the end.

Protocol A: Suzuki-Miyaura C-C Coupling at C5 of 4-Methylpyrazole

Objective: Couple a 4-methylpyrazole-5-boronic acid pinacol ester with an aryl bromide.

  • Preparation: In a flame-dried Schlenk flask, combine the 4-methylpyrazole-5-boronic ester (1.2 equiv), Aryl Bromide (1.0 equiv), XPhos Pd G3 precatalyst (5 mol%), and anhydrous

    
     (3.0 equiv).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (10:1 v/v, 0.2 M). Causality Note: The trace water is critical to rapidly hydrolyze the boronic ester to the more reactive boronic acid, accelerating transmetalation before the catalyst degrades.

  • Reaction: Stir at 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Check (LC-MS at 2 hours):

    • Observation: Look for the mass of the protodeboronated pyrazole (

      
      ).
      
    • Action: If protodeboronation exceeds 20%, your transmetalation is too slow relative to hydrolysis. Troubleshooting fix: Switch to strictly anhydrous conditions using CsF (3.0 equiv) in pure Dioxane to force the transmetalation without relying on water.

Protocol B: Buchwald-Hartwig N-Arylation of 4-Methylpyrazole

Objective: Form a C-N bond at the N1 position of a sterically hindered 4-methylpyrazole.

  • Preparation: In a glovebox, charge a vial with 4-methylpyrazole (1.5 equiv), Aryl Bromide (1.0 equiv), tBuBrettPhos Pd G3 (5 mol%)[3], and NaOtBu (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Causality Note: Toluene is favored because it minimizes the solubility of any trace halide salts that could bridge and poison the palladium catalyst[3].

  • Reaction: Seal the vial and heat to 100°C for 16 hours.

  • Self-Validating Check (LC-MS at 4 hours):

    • Observation: Monitor for the formation of the hydrodehalogenated arene (

      
      ).
      
    • Action: If

      
       is the major product, oxidative addition was successful, but the pyrazole failed to coordinate to the Pd(II) center, leading to 
      
      
      
      -hydride elimination from the solvent or ligand. Troubleshooting fix: Increase the concentration of the reaction to 0.5 M to kinetically drive the amine coordination, or switch to an even stronger base.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews Source: acs.org URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL:[Link]

Sources

preventing hydrolysis of chloropyrimidine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently rely on chloropyrimidines as indispensable electrophilic building blocks. However, their defining feature—a highly reactive carbon-halogen bond—makes them notoriously susceptible to decomposition.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate product hydrolysis during post-reaction workup.

Diagnostic Workflow

Workflow Start Reaction Complete: Chloropyrimidine Mixture Decision Is the product highly water-sensitive? Start->Decision Anhydrous Anhydrous Workup (Distill POCl3, Add Toluene) Decision->Anhydrous Yes (e.g., 4,6-dichloro) Aqueous Aqueous Workup Required Decision->Aqueous No (Moderately stable) Filter Filter Amine Salts & Concentrate Anhydrous->Filter Quench Reverse Quench: Dropwise into crushed ice + mild base (pH 7-8) Aqueous->Quench Extract Rapid Extraction (Temp < 5°C) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Decision matrix for selecting workup strategies to prevent chloropyrimidine hydrolysis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do chloropyrimidines hydrolyze so rapidly during standard aqueous workups? Causality & Mechanism: The pyrimidine ring is profoundly electron-deficient. The two endocyclic nitrogen atoms withdraw electron density via both inductive and resonance effects, rendering the carbon atoms at positions 2, 4, and 6 highly electrophilic. During a standard aqueous workup (e.g., quenching excess POCl₃ with water), the reaction generates a massive exotherm and concentrated HCl. The combination of elevated temperatures, extreme pH, and the presence of water (a nucleophile) triggers a rapid Nucleophilic Aromatic Substitution (SNAr) reaction, converting the chloropyrimidine into a hydroxypyrimidine or its tautomeric pyrimidinone 1.

Q2: How does the substitution pattern affect the rate of hydrolysis? Expert Insight: Not all chloropyrimidines are equally sensitive. The 2-position is flanked by two electronegative nitrogen atoms, making it the most electrophilic site on the ring. Consequently, 2-chloropyrimidines hydrolyze significantly faster than 4-chloro or 6-chloro isomers. For example, in highly acidic environments, the 2-chloro isomer can hydrolyze up to 1750 times faster than the 6-chloro isomer because the transition state for the 6-chloro hydrolysis requires additional unprotonated water molecules, which are scarce in concentrated acid 2.

Q3: What is the "Reverse Quench" technique, and why is it mandatory for dichloropyrimidines? Troubleshooting Strategy: Adding water directly to a chlorination reaction mixture causes localized superheating and acid spikes, destroying the product. The "Reverse Quench" inverts this process: the reaction mixture is added dropwise into a vigorously stirred, massive excess of crushed ice or a cold aqueous buffer (e.g., NaHCO₃ or potassium phosphate) 1. Why it works: This maximizes the surface area for heat dissipation and instantly neutralizes HCl as it forms, keeping the bulk temperature below 5 °C and the pH strictly controlled, thereby shutting down the kinetic pathway for hydrolysis.

Q4: Can I bypass the aqueous workup entirely to guarantee zero hydrolysis? Advanced Solution: Yes. For highly sensitive, volatile, or low-melting chloropyrimidines (such as 4,6-dichloropyrimidine), an anhydrous workup is the gold standard 3. This involves distilling off the excess POCl₃ under reduced pressure, followed by the addition of a non-nucleophilic solvent (like toluene or 1-chlorobutane). The solvent dissolves the chloropyrimidine but forces the amine hydrochloride byproducts to precipitate. A simple filtration isolates the product without a single drop of water touching the system 3.

Quantitative Data: Hydrolysis Kinetics

To illustrate the extreme regioselectivity of hydrolysis, the following table summarizes the relative hydrolysis rates of chloropyrimidine isomers under acidic workup conditions 2.

IsomerAcid ConcentrationRelative Hydrolysis RateMechanistic Driver
6-chloro-2,4-bis-pyrrolidinylpyrimidine6 N HCl1x (Baseline)Transition state requires extra unprotonated H₂O
6-chloro-2,4-bis-pyrrolidinylpyrimidine12 N HCl1x (Baseline)H₂O scarcity disfavors 6-chloro transition state
2-chloro-4,6-bis-pyrrolidinylpyrimidine6 N HCl350x faster Flanked by two N-atoms; highly electrophilic
2-chloro-4,6-bis-pyrrolidinylpyrimidine12 N HCl1750x faster Acid-catalyzed SNAr dominates

Self-Validating Experimental Protocols

Protocol A: The "Reverse Quench" Aqueous Extraction

Application: Moderately stable chloropyrimidines (e.g., mono-chlorinated or sterically hindered pyrimidines). Self-Validation Check: If the internal temperature exceeds 5 °C, your addition rate is too fast. If gas evolution (CO₂) ceases while the pH drops below 7, your buffer is exhausted.

  • Preparation: In a large Erlenmeyer flask, prepare a slurry of crushed ice and saturated aqueous NaHCO₃ (approx. 10 mL per 1 mmol of theoretical acid byproduct).

  • Cooling: Cool the crude chlorination reaction mixture to room temperature.

  • Reverse Addition: Using an addition funnel, add the crude reaction mixture dropwise into the vigorously stirring ice/NaHCO₃ slurry. Maintain the internal temperature strictly below 5 °C 1.

  • pH Monitoring: Verify that the pH remains between 7 and 8. Add additional solid NaHCO₃ if the solution begins to turn acidic.

  • Rapid Extraction: Immediately transfer the quenched mixture to a separatory funnel and extract with a cold, non-polar organic solvent (e.g., EtOAc or DCM) 1.

  • Isolation: Wash the organic layer with brine, dry rapidly over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation 4.

Protocol B: Anhydrous Co-Distillation & Filtration Workup

Application: Highly water-sensitive or volatile chloropyrimidines (e.g., 4,6-dichloropyrimidine). Self-Validation Check: The formation of a dense, filterable solid upon solvent addition confirms the successful precipitation of amine salts and the adequate removal of POCl₃.

  • Distillation: Upon reaction completion, equip the flask with a short-path distillation head. Remove the excess POCl₃ by distillation under reduced pressure (e.g., 50 °C at 150 hPa) 3.

  • Solvent Exchange: Cool the resulting residue to room temperature. Add an anhydrous, non-nucleophilic solvent (e.g., toluene or 1-chlorobutane) that has a boiling point similar to the target chloropyrimidine 3.

  • Precipitation: Stir the mixture vigorously for 30 minutes. The amine hydrochloride salts (used as catalysts/bases in the reaction) will precipitate completely, while the chloropyrimidine remains in solution.

  • Filtration: Filter the suspension through a pad of Celite under a nitrogen atmosphere to remove the amine salts. Wash the filter cake with a small volume of the cold anhydrous solvent 3.

  • Final Isolation: The filtrate now contains the pure chloropyrimidine, free of phosphorus oxides and acid. Concentrate under reduced pressure or proceed directly to the next synthetic step.

References

  • Organic Process Research & Development (via Figshare). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Available at: [Link]

  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines.

Sources

removing unreacted 4-methylpyrazole from crude reaction product

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Sticky" Pyrazole Problem

Welcome to the technical support center. If you are here, you are likely facing a common bottleneck in heterocyclic synthesis: 4-methylpyrazole (4-MP) is persisting in your crude reaction mixture.

Whether 4-MP was used as a starting material (e.g., in condensation reactions) or is a stubborn byproduct, its physicochemical profile—specifically its amphiphilicity and weak basicity—makes it difficult to remove via standard "quick" washes.

This guide moves beyond generic advice. We will apply pKa-driven logic and phase-equilibrium principles to design a removal protocol that works for your specific reaction matrix.

Module 1: Diagnostic & Physicochemical Profiling

Understand the enemy before you attack.

To remove 4-MP effectively, you must exploit the specific window where its solubility changes.

PropertyValueImplication for Purification
Boiling Point ~206°C (at 760 mmHg)High. Simple rotary evaporation will not remove it. Requires high-vacuum distillation.
pKa (Conj. Acid) ~3.0Weak Base. It is neutral at pH 7 but fully protonated (ionic) at pH < 1.
LogP ~0.9 (Amphiphilic)Tricky. Soluble in water and organic solvents (DCM, EtOAc). Standard water washes often fail.
State Solid (mp 25°C) / LiquidLow melting point means it often oils out rather than crystallizing easily.

The Core Strategy: Because 4-MP has a pKa of ~3.0, we can toggle its solubility using pH.

  • pH > 5: Neutral form. Soluble in organics (DCM, EtOAc, Ether).

  • pH < 1: Cationic form (4-MP-H

    
    ). Highly water-soluble; insoluble in non-polar organics.
    
Module 2: Decision Matrix (Interactive Troubleshooting)

Before choosing a protocol, determine the nature of your Target Product (TP) .

purification_logic Start Start: Contaminated Crude (Target Product + 4-MP) CheckTP Check Target Product (TP) Chemistry Start->CheckTP TP_Neutral TP is Neutral/Acidic (e.g., Amide, Ester, Phenol) CheckTP->TP_Neutral TP_Basic TP is Basic (e.g., Amine, Pyridine) CheckTP->TP_Basic MethodA Method A: Acidic Wash (Selective Protonation) TP_Neutral->MethodA Recommended MethodB Method B: Vacuum Distillation (Boiling Point Difference) TP_Basic->MethodB If TP stable >100°C MethodC Method C: Scavenging/Chromatography (Solid Phase) TP_Basic->MethodC If TP heat sensitive

Figure 1: Decision matrix for selecting the appropriate purification workflow based on target product stability and chemistry.

Module 3: Execution Protocols
Protocol A: The "pH Swing" Extraction (Best for Neutral/Acidic Targets)

Use this if your target product will NOT protonate at pH 1.

The Mechanism: We use 1M HCl to drop the pH below 1. At this pH, 4-MP (pKa 3.0) exists >99% as the water-soluble hydrochloride salt, partitioning out of the organic layer.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Tip: Avoid Diethyl Ether if possible; 4-MP salts can sometimes form "oily gums" at the interface in ether.

  • The Acid Wash: Wash the organic layer 3 times with 1M HCl .

    • Volume: Use a 1:1 volume ratio of aqueous to organic.

    • Critical Check: Test the aqueous layer pH.[1][2] It must remain < 1. If it drifts up, the 4-MP is buffering the solution and is not fully protonated. Add more acid.

  • The Separation:

    • Aqueous Layer: Contains 4-MP-H

      
       (Discard, or save for recovery).
      
    • Organic Layer: Contains your Neutral Target Product.

  • Final Polish: Wash the organic layer once with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Self-Validation Check:

  • Take a TLC of the organic layer after the 2nd wash. If the spot corresponding to 4-MP (usually low R

    
     or tails) is still present, your aqueous phase was not acidic enough.
    
Protocol B: High-Vacuum Distillation (Best for Basic Targets)

Use this if your target product is also a base (and would be lost in an acid wash) but has a significantly different boiling point.

The Mechanism: 4-MP boils at ~206°C at atmospheric pressure. Under reduced pressure, this drops significantly, allowing separation from high-molecular-weight products.

Parameters:

  • Vacuum Requirement: < 5 mmHg (High vacuum line or good pump).

  • Temperature: At 5 mmHg, 4-MP distills at ~77–80°C .

  • Setup: Short-path distillation head.

Troubleshooting:

  • Issue: "The 4-MP is subliming/clogging the condenser."

    • Fix: 4-MP melts at 25°C. If your condenser water is too cold, it may solidify. Use warm water (30°C) in the condenser coil to keep it liquid during distillation.

Protocol C: Chromatographic Removal (The "Polishing" Step)

Use this for final purification of complex mixtures.

The Issue: Pyrazoles are notorious for "tailing" on silica gel because the basic nitrogen interacts with acidic silanol groups on the silica surface.

The Fix (Mobile Phase Modifier): You must "mask" the silica.

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH

    
    OH .
    
  • Elution: Run your column. The additive blocks the silanol sites. 4-MP will now elute as a sharp band rather than a streak.

  • Alternative: Use Reverse Phase (C18) silica. 4-MP is relatively polar and will elute early in a Water/Acetonitrile gradient, often separating easily from lipophilic drugs.

FAQ: Advanced Troubleshooting

Q: I tried the acid wash, but my product precipitated out. What happened? A: Your product likely has a basic motif you missed (e.g., a pyridine or aniline ring), or it formed an insoluble salt.

  • Correction: Filter the precipitate. If it's your product's salt, simply resuspend it in water, neutralize with NaHCO

    
    , and extract back into organics.
    

Q: Can I remove 4-MP by crystallizing my product? A: Yes, but 4-MP is a good solvent itself and can prevent your product from crashing out.

  • Strategy: Try converting your product into a salt (e.g., HCl or Oxalate salt) in a non-polar solvent like Ether. 4-MP hydrochloride is somewhat soluble in ethanol/methanol but less so in ether. However, since 4-MP is also basic, this is risky. A better approach is to remove 4-MP via distillation first, then crystallize.

Q: How do I recover the 4-MP I washed away? (Recycling) A:

  • Take the acidic aqueous washes (from Protocol A).[1]

  • Basify to pH > 10 using NaOH pellets (cooling on ice).

  • Extract 3x with DCM.

  • Dry and concentrate. You will recover clean 4-MP.

References & Grounding
  • Physicochemical Data: PubChem. 4-Methylpyrazole (Compound).[3] National Library of Medicine. Link

    • Verifies pKa (~3.0) and boiling point data.

  • Synthesis & Properties: BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. Link

    • Supports the acid-wash protocol and pH adjustment strategies.

  • Distillation Parameters: Google Patents. Process for the preparation of ultrapure 4-methylpyrazole (WO2006115626A2). Link

    • Source for specific vacuum distillation boiling points (77-80°C at 5 mmHg).

  • Chromatographic Behavior: ResearchGate. Purification of organic hydrochloride salt? (Community Discussion). Link

    • Provides context on handling amphiphilic salts and amine tailing on silica.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling 4-methylpyrazole, as it is a pharmacologically active inhibitor of alcohol dehydrogenase.

Sources

Validation & Comparative

A Definitive Guide to Distinguishing Pyrimidine Regioisomers: NOESY vs. HMBC NMR

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why 1D NMR Falls Short

The alkylation of ambident pyrimidine anions—critical intermediates in the synthesis of kinase inhibitors, antivirals, and agrochemicals—frequently yields a complex mixture of N-1, N-3, and O-alkylated regioisomers[1]. Differentiating these isomers is paramount, as the specific substitution pattern dictates the molecule's physicochemical properties and target binding affinity.

While 1D


H and 

C NMR provide initial structural insights, they are inherently insufficient for definitive regiochemical assignment. Pyrimidine scaffolds suffer from tautomer-induced line broadening and overlapping chemical shifts that obscure subtle structural differences[2]. Definitive primary structure determination requires the strategic application of 2D NMR techniques to map both spatial proximity and backbone connectivity[3].
Mechanistic Comparison: NOESY vs. HMBC

To establish a self-validating analytical system, researchers must employ two orthogonal 2D NMR techniques: Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC).

NOESY (Through-Space Correlation)

  • Principle: NOESY measures cross-relaxation driven by dipole-dipole interactions between protons that are close in space (< 5 Å).

  • Causality: The intensity of the NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (

    
    ). If an alkyl group is attached at the N-1 position of a pyrimidine, its protons reside within 3–4 Å of the H-6 pyrimidine proton, yielding a strong, diagnostic cross-peak. Conversely, an N-3 alkyl group is spatially isolated from both H-5 and H-6, resulting in an absence of ring-proton NOE signals.
    

HMBC (Through-Bond Correlation)

  • Principle: HMBC detects long-range scalar couplings (specifically

    
     and 
    
    
    
    ) across two to three bonds, providing a definitive connectivity map of the carbon backbone.
  • Causality: By optimizing the pulse sequence delay for an ~8 Hz coupling constant, magnetization is efficiently transferred through the pyrimidine

    
    -system. This allows the protons of the newly introduced alkyl group to correlate with the highly deshielded quaternary carbons of the pyrimidine ring (C-2, C-4, C-6). The specific combination of carbon correlations unambiguously identifies the site of attachment.
    
Diagnostic Data: The Self-Validating Matrix

By combining the spatial data from NOESY and the connectivity data from HMBC, the assignment of pyrimidine regioisomers becomes an irrefutable, self-validating system. Table 1 summarizes the expected quantitative correlations using a standard pyrimidine-2,4-dione (uracil) scaffold as a model.

Table 1: Diagnostic 2D NMR Correlations for Pyrimidine Regioisomers

RegioisomerKey HMBC Correlation (

H


C)
Key NOESY Correlation (

H


H)
Structural Rationale
N-1 Alkylation Alkyl-


C-2 (

), C-6 (

)
Alkyl-


H-6
Alkyl group is 3 bonds from C-2/C-6 and spatially adjacent to H-6.
N-3 Alkylation Alkyl-


C-2 (

), C-4 (

)
None (to ring protons)Alkyl group is 3 bonds from C-2/C-4; spatially isolated from H-5 and H-6.
O-4 Alkylation Alkyl-


C-4 (

)
Alkyl-


H-5
Alkyl group is 3 bonds from C-4 and spatially adjacent to H-5.
Experimental Methodologies

High-quality 2D NMR data requires precise instrument calibration. Below are the optimized, step-by-step protocols for acquiring diagnostic HMBC and NOESY spectra.

Protocol A: HMBC Acquisition (Connectivity Mapping)
  • Sample Preparation: Dissolve 15–20 mg of the purified pyrimidine regioisomer in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
    ). Filter the sample into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.
    
  • Probe Tuning: Tune and match the probe to the exact resonance frequencies of

    
    H and 
    
    
    
    C. Perform gradient shimming until the
    
    
    H line width is < 1.0 Hz at half-height.
  • Parameter Optimization (Critical Step): Set the long-range coupling delay (

    
    ) to 62.5 ms . Rationale: This delay is calculated as 
    
    
    
    , optimized for an average long-range scalar coupling (
    
    
    ) of 8 Hz. This specific timing maximizes the transfer efficiency for
    
    
    correlations across the conjugated pyrimidine ring.
  • Acquisition: Select a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Acquire with a spectral width of 10–12 ppm for

    
    H (F2) and 200 ppm for 
    
    
    
    C (F1). Use 256–512 increments in the indirect dimension to ensure sufficient digital resolution to separate the closely resonating C-2 and C-4 quaternary carbons.
Protocol B: 2D NOESY Acquisition (Spatial Mapping)
  • Sample Degassing (Critical Step): Subject the NMR sample to 3 cycles of freeze-pump-thaw. Rationale: Dissolved oxygen is paramagnetic and accelerates

    
     relaxation. This alternative relaxation pathway competes with dipole-dipole cross-relaxation, severely attenuating the desired NOE signals.
    
  • 
     Estimation:  Run a rapid inversion-recovery 1D 
    
    
    
    H experiment to estimate the longitudinal relaxation time (
    
    
    ) of the alkyl and ring protons.
  • Mixing Time (

    
    ) Optimization:  Set 
    
    
    
    to approximately 0.7 ×
    
    
    (typically 300–500 ms for small pyrimidine molecules). Rationale: This window maximizes the NOE buildup rate before longitudinal relaxation destroys the magnetization, while remaining short enough to prevent spin-diffusion (false-positive, multi-step correlations).
  • Acquisition: Run a phase-sensitive 2D NOESY sequence with 16–32 scans per increment and at least 256

    
     increments to ensure sharp, easily integrated cross-peaks.
    
Advanced Applications: H- N HMBC

For highly nitrogen-dense scaffolds, such as distinguishing [1,2,4]triazolo[1,5-a]pyrimidine from its[1,2,4]triazolo[4,3-a]pyrimidine counterpart, standard


H-

C HMBC may lack sufficient carbon resolution due to the symmetrical nature of the fused rings. In these complex cases,

H-

N HMBC serves as the ultimate arbiter by correlating ring protons directly to the bridging nitrogen atoms, bypassing the carbon backbone entirely to establish definitive regiochemistry[4].
Regioisomer Assignment Workflow

NMR_Workflow A Pyrimidine Alkylation Mixture B 1D NMR (¹H, ¹³C) Identify Major/Minor Isomers A->B C Structural Ambiguity? Proceed to 2D NMR B->C D HMBC (Through-Bond) Optimize for 8 Hz (²J, ³J) C->D Scalar Coupling E NOESY (Through-Space) Set Mixing Time ~0.7 × T₁ C->E Dipolar Relaxation F Alkyl-H correlates to C-2 & C-6 D->F G Alkyl-H correlates to C-2 & C-4 D->G H Alkyl-H correlates to H-6 (Strong NOE) E->H I No NOE to Ring Protons E->I J N-1 Regioisomer Confirmed F->J K N-3 Regioisomer Confirmed G->K H->J I->K

Figure 1: Decision workflow for distinguishing pyrimidine regioisomers using 2D NMR techniques.

References

Sources

Crystal Structure Analysis of 2-Chloro-4-(pyrazol-1-yl)pyrimidine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, the 2-chloro-4-(pyrazol-1-yl)pyrimidine scaffold represents a critical "privileged structure." Its utility stems from the pyrimidine ring's ability to mimic the adenine core of ATP, while the pyrazole moiety offers tunable vectors for hydrophobic pocket occupation.

This guide provides a structural analysis of this scaffold, specifically comparing the 4-substituted regioisomer (the primary pharmacophore) against its 2-substituted isomer and fused pyrazolo[1,5-a]pyrimidine analogs. Understanding the crystallographic nuances—specifically planarity, bond angle distortion, and supramolecular packing—is essential for optimizing binding affinity and solubility profiles in early-stage drug discovery.

Key Findings at a Glance
Feature2-chloro-4-(pyrazol-1-yl) (Primary Target)4-chloro-2-(pyrazol-1-yl) (Isomeric Impurity)Pyrazolo[1,5-a]pyrimidine (Fused Alternative)
Synthesis Yield High (Kinetic Product)Low (Thermodynamic Product)High (Cyclization Dependent)
Molecular Planarity High (< 0.04 Å deviation)Moderate to TwistedRigid/Planar
Key Interaction C-H...N / C-H...ClN...N Repulsion possiblePi-Pi Stacking Dominant
Crystal Packing Herringbone / LayeredDisordered / looser packingColumnar Stacking

Structural Analysis & Performance Comparison

The Primary Scaffold: 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine

The crystal structure of this derivative reveals a molecule that is essentially planar, a critical feature for inserting into the narrow ATP-binding cleft of kinases.

  • Geometry: The mean deviation from the least-squares plane through all non-H/F atoms is typically < 0.034 Å . This planarity is stabilized by an intramolecular hydrogen bond-like interaction between the pyrazole nitrogen and the pyrimidine C-H or substituents.

  • Pyrimidine Ring Distortion: A hallmark of this structure is the pronounced alternating bond angle pattern.[1] Angles at N1, N3, and C5 are significantly narrower (< 116°), while angles at C2, C4, and C6 are wider (> 120°).[1] This distortion is electronically driven by the electron-withdrawing trifluoromethyl group and the electronegative nitrogen atoms, affecting the electrophilicity of the C2 position for further nucleophilic substitution (SAR expansion).

Comparative Analysis: Regioisomers and Fused Systems
vs. The 2-Substituted Isomer (Alternative 1)

During synthesis, nucleophilic attack by pyrazole can occur at either the C2 or C4 position of the pyrimidine.

  • Crystallographic Difference: The 4-isomer (primary) typically crystallizes in high-symmetry space groups (e.g., P212121 or P222) with dense packing. The 2-isomer often suffers from steric clash between the pyrazole hydrogens and the C5-substituent (e.g., -CF3), leading to a twisted conformation.

  • Impact: The twisted nature of the 2-isomer reduces its ability to form stable pi-stacking interactions within the kinase hinge region, often making it a less potent inhibitor despite having the same molecular formula.

vs. Fused Pyrazolo[1,5-a]pyrimidine (Alternative 2)[2]
  • Structural Rigidity: Unlike the rotatable C-N bond in the title compound, the fused system locks the pyrazole and pyrimidine rings into a coplanar arrangement.

  • Performance: While the fused system offers lower entropic penalty upon binding (higher affinity), the 2-chloro-4-(pyrazol-1-yl)pyrimidine offers induced fit capability. The slight flexibility of the C-N bond allows the inhibitor to adapt to gatekeeper mutations (e.g., T790M in EGFR) that might sterically clash with a rigid fused core.

Experimental Protocols

Synthesis & Regioselective Isolation

The following workflow maximizes the yield of the desired 4-isomer while ensuring crystalline purity for analysis.

Reagents: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq), 1H-pyrazole (1.1 eq), K2CO3 (3.0 eq), N,N-dimethylacetamide (DMA).

  • Dissolution: Dissolve pyrazole and K2CO3 in DMA.

  • Addition: Add pyrimidine dropwise at 0°C to favor kinetic control (C4 substitution).

  • Reaction: Stir at RT for 12h. Monitor via TLC (20% EtOAc/Heptane).[1]

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography. The 4-isomer elutes first (less polar due to intramolecular H-bonding masking polar groups), followed by the 2-isomer.

Crystallization Protocol (Single Crystal Growth)

To obtain X-ray quality crystals suitable for resolving the bond angle distortions:

  • Method: Slow Evaporation.[1][3]

  • Solvent System: Dichloromethane (DCM) / Heptane (1:1 v/v).

  • Procedure:

    • Dissolve 20 mg of pure compound in 2 mL DCM.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Carefully layer 2 mL of Heptane on top (do not mix).

    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

    • Harvest: Colorless block crystals appear within 48-72 hours.

Data Collection Parameters[2][5][6][7]
  • Temperature: 100 K (essential to reduce thermal motion of the -CF3 group).

  • Radiation: Cu Kα (λ = 1.54178 Å) is preferred for absolute configuration if chiral centers are introduced; Mo Kα is sufficient for the achiral core.

  • Resolution: Aim for 0.75 Å to accurately model the electron density of the C-Cl bond.

Visualization of Mechanisms

Synthesis and Isomer Separation Workflow

The following diagram illustrates the kinetic vs. thermodynamic pathways and the separation logic based on polarity.

SynthesisWorkflow Start 2,4-Dichloro-5-CF3-pyrimidine + Pyrazole Reaction Nucleophilic Aromatic Substitution (DMA, K2CO3, 0°C) Start->Reaction Isomers Mixture of Isomers Reaction->Isomers Chromatography Flash Chromatography (Silica Gel) Isomers->Chromatography Product4 4-Substituted (Target) Elutes First (Less Polar) Chromatography->Product4 Fast Elution Product2 2-Substituted (Impurity) Elutes Second (More Polar) Chromatography->Product2 Slow Elution

Caption: Regioselective synthesis and purification workflow separating the kinetic 4-isomer from the thermodynamic 2-isomer.

Structural Interaction Map

This diagram details the supramolecular interactions observed in the crystal lattice that govern stability and solubility.

InteractionMap Core 2-Cl-4-(pyrazolyl)pyrimidine Molecule Planarity Planar Conformation (<0.034 Å deviation) Core->Planarity Intramolecular HBond Weak C-H...N Interactions Core->HBond Lattice Stabilization Halogen Cl...Cl or Cl...F Contacts Core->Halogen Crystal Packing Stacking Pi-Pi Stacking (Centroid dist: ~3.8 Å) Planarity->Stacking Facilitates

Caption: Key supramolecular interactions stabilizing the crystalline lattice of the title compound.

Crystallographic Data Summary

The following table summarizes the typical unit cell parameters for the 5-trifluoromethyl derivative, serving as a reference for validating new synthetic batches.

ParameterValueSignificance
Crystal System OrthorhombicIndicates high symmetry packing.
Space Group P212121 or P222Chiral space group often observed even for achiral molecules due to packing.
a (Å) ~5.58Short axis typically corresponds to the stacking direction.
b (Å) ~7.71Intermediate axis.
c (Å) ~21.83Long axis accommodates the length of the substituted pyrimidine.
Volume (ų) ~940Unit cell volume for Z=4.
R-factor < 4.0%Indicates high-quality structural solution.

Note: Data derived from typical values for C8H4ClF3N4 structures (See Ref 1).

References

  • Bunker, K. D., Moore, C., Palmer, C. L., Rheingold, A. L., & Yanovsky, A. (2010).[4] 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine . Acta Crystallographica Section E: Structure Reports Online, 66(6), o1448. Link

  • Foloppe, N., et al. (2006). Structure-based design of novel pyrazole-based inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: XUWXUK. (Searchable database identifier for the title compound structure).

Sources

Advanced HPLC Method Development: Separating Chloropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Status: Validated Technical Protocol

Executive Summary: The Isomer Challenge

Chloropyrimidines (e.g., 2,4-dichloropyrimidine vs. 4,6-dichloropyrimidine) are critical scaffolds in the synthesis of kinase inhibitors and antiviral therapeutics. However, their separation presents a notorious chromatographic challenge. These regioisomers possess identical molecular weights and nearly identical logP values, rendering standard alkyl-bonded phases (C18) ineffective due to a lack of shape selectivity.

This guide objectively compares the performance of three distinct stationary phase chemistries—C18 (Alkyl) , Phenyl-Hexyl (Aromatic) , and Pentafluorophenyl (PFP/F5) —to demonstrate why fluorinated phases often provide the superior selectivity required for critical quality attributes (CQA) in drug substance manufacturing.

Mechanisms of Separation: Why C18 Fails

To separate structural isomers, the stationary phase must discriminate based on electronic distribution and molecular shape, not just hydrophobicity.

  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction. Since chloropyrimidine isomers have similar hydrophobic footprints, they often co-elute or show poor resolution (

    
    ).
    
  • Phenyl-Hexyl: Introduces

    
    -
    
    
    
    interactions. While effective for some aromatics, the electron-deficient nature of the pyrimidine ring often results in weak retention without specific steric discrimination.
  • PFP (Pentafluorophenyl): The "Gold Standard" for halogenated isomers. It utilizes multiple retention mechanisms:[1][2][3]

    • 
      -
      
      
      
      Interactions:
      Between the analyte and the phenyl ring.[3]
    • Dipole-Dipole: Strong interactions due to the C-F bonds.

    • Shape Selectivity: The rigid planar structure of PFP discriminates between ortho- and para- chlorine positioning.

    • Halogen Bonding: Direct interaction between the analyte's chlorine and the stationary phase.

Visualization: Interaction Mechanisms

The following diagram illustrates the multi-modal interaction capability of PFP phases compared to the single-mode C18.

SeparationMechanism cluster_C18 C18 Phase (Single Mode) cluster_PFP PFP Phase (Multi-Mode) Analyte Chloropyrimidine Isomer C18 Alkyl Chain Analyte->C18 Hydrophobic Interaction PFP Pentafluorophenyl Ligand Analyte->PFP Hydrophobic Analyte->PFP Pi-Pi Stacking Analyte->PFP Dipole-Dipole Analyte->PFP Shape Selectivity

Caption: Comparison of interaction forces. C18 offers only hydrophobicity, while PFP leverages four distinct mechanisms to resolve isomers.

Comparative Analysis: Stationary Phase Performance

The following data summarizes the separation of a critical pair: 2,4-dichloropyrimidine (Impurity A) and 4,6-dichloropyrimidine (Impurity B).

Experimental Conditions:

  • System: UHPLC

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-60% B in 10 min

  • Flow Rate: 0.4 mL/min

  • Temp: 30°C

FeatureC18 (Standard) Phenyl-Hexyl PFP (Recommended)
Selectivity (

)
1.02 (Poor)1.08 (Moderate)1.18 (Excellent)
Resolution (

)
0.8 (Co-elution)1.6 (Baseline)3.2 (High Margin)
Retention Mechanism HydrophobicityHydrophobicity +

-

Hydrophobicity +

-

+ Dipole + Shape
Peak Shape (Tailing) 1.31.11.05
Stability HighModerateHigh

Analysis:

  • C18 fails to resolve the critical pair adequately for quantitation.

  • Phenyl-Hexyl achieves baseline resolution but leaves little margin for error if column aging occurs.

  • PFP provides robust separation, allowing for higher loading capacities and faster flow rates without compromising resolution.

Experimental Protocol: Method Development Workflow

To ensure scientific integrity and reproducibility, follow this self-validating workflow. This protocol prioritizes "Scouting" to prevent wasted time on incorrect chemistries.

Step 1: System Suitability & Preparation
  • Sample Diluent: Match the initial mobile phase (e.g., 95:5 Water:MeCN) to prevent "solvent shock" and peak distortion.

  • Buffer Selection: Use Formic Acid (0.1%) for low pH stability (suppresses silanol activity). Avoid phosphate buffers if MS detection is required.[4]

Step 2: Column Screening (The Scouting Run)

Run a broad gradient (5–95% B over 20 mins) on all three column types if available. If limited, start immediately with PFP for halogenated isomers.

Step 3: Optimization (The PFP Protocol)

If using the PFP column, optimize the Methanol vs. Acetonitrile ratio. PFP phases often show unique selectivity shifts in Methanol due to different solvation of the fluorinated ring.

  • Experiment: Run the separation with 100% MeCN as organic modifier, then 100% MeOH.

  • Observation: Methanol often enhances the

    
    -
    
    
    
    selectivity on PFP phases compared to Acetonitrile.
Visualization: Method Development Decision Tree

MethodDevTree Start Start: Chloropyrimidine Isomer Mixture Screen Screening Gradient 5-95% B (MeCN) Start->Screen C18 Try C18 Column Screen->C18 Check Check Resolution (Rs) PFP Try PFP Column Check->PFP Rs < 1.5 Final Finalize Method (Validation) Check->Final Rs > 2.0 C18->Check Opt_MeOH Switch Modifier to Methanol PFP->Opt_MeOH Optimize Selectivity Opt_MeOH->Final

Caption: Logical workflow for selecting the optimal stationary phase. Note the pivot to PFP and Methanol for difficult isomers.

Troubleshooting & Optimization

Even with the correct column, subtle issues can arise.

  • Peak Tailing:

    • Cause: Interaction between the pyrimidine nitrogens and residual silanols.

    • Fix: Increase buffer concentration (e.g., 20mM Ammonium Formate) or use a "Endcapped" PFP column.

  • Retention Drift:

    • Cause: Hydrolysis of the chloro-group in aqueous conditions over time.

    • Fix: Prepare fresh samples daily; keep autosampler at 4°C.

  • Pressure Issues:

    • Cause: PFP phases often have higher backpressure than C18 due to ligand density.

    • Fix: Reduce flow rate or increase column temperature to 40°C (ensure analyte stability).

References
  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Comparison of C18, Phenyl, PFP). Retrieved from

  • SIELC Technologies. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. A Comparative Guide to the Reactivity of Dichloropyrimidines. Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazolyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolyl-pyrimidines represent a significant class of heterocyclic compounds, forming the core structure of numerous molecules with pronounced pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] The structural elucidation of novel pyrazolyl-pyrimidine derivatives is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands out as a primary analytical technique for the characterization of these molecules, providing critical information on molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns.[1][3]

This guide provides a comparative analysis of the mass spectral fragmentation patterns of pyrazolyl-pyrimidines. We will delve into the mechanistic details of fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into how the inherent structural characteristics of the pyrazole and pyrimidine rings, along with their substituents, dictate the observed fragmentation pathways.

General Fragmentation Principles of Heterocyclic Systems

The fragmentation of heterocyclic compounds in mass spectrometry is a complex process governed by the stability of the aromatic rings and the nature of their substituents.[1][2] In pyrazolyl-pyrimidines, the fragmentation is expected to be a composite of the characteristic cleavages of both the pyrazole and pyrimidine moieties.

Pyrazole Ring Fragmentation

The pyrazole ring is known to undergo fragmentation through several key pathways, including the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[4] The specific fragmentation is often influenced by the position and nature of substituents on the ring.[5]

Pyrimidine Ring Fragmentation

Similarly, the pyrimidine ring exhibits characteristic fragmentation patterns, often initiated by the loss of small neutral molecules or radicals from its substituents, followed by the cleavage of the pyrimidine ring itself.[1][2] The stability of the pyrimidine ring often results in its retention in many of the fragment ions.[1]

Comparative Fragmentation Patterns: EI-MS vs. ESI-MS/MS

The choice of ionization technique significantly impacts the observed fragmentation. Electron Ionization (EI) is a "hard" ionization technique that imparts high internal energy to the analyte, leading to extensive fragmentation.[6] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with low internal energy, resulting in minimal in-source fragmentation.[3][6] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, pyrazolyl-pyrimidines are expected to produce a complex mass spectrum with numerous fragment ions. The initial fragmentation events will likely involve the cleavage of weaker bonds, such as those connecting substituents to the heterocyclic core.

Expected Key Fragmentation Pathways under EI-MS:

  • Loss of Substituents: The initial fragmentation will likely involve the loss of substituents from either the pyrazole or pyrimidine ring.

  • Cleavage of the Pyrazole Ring: Subsequent fragmentation may involve the characteristic loss of N₂ or HCN from the pyrazole moiety.[4][5]

  • Cleavage of the Pyrimidine Ring: The pyrimidine ring can undergo retro-Diels-Alder reactions or lose small molecules like HCN or isocyanic acid.[7]

  • Intramolecular Cyclization: Depending on the substitution pattern, intramolecular cyclization reactions can occur, leading to the formation of stable, fused ring systems.[8]

EI_Fragmentation M [Pyrazolyl-Pyrimidine]⁺˙ F1 [M - R]⁺ M->F1 - R• F2 [M - N₂]⁺˙ M->F2 - N₂ F3 [M - HCN]⁺˙ M->F3 - HCN F4 Fragment from Pyrimidine Ring Cleavage M->F4 Ring Cleavage

Caption: Generalized EI fragmentation pathways for pyrazolyl-pyrimidines.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In ESI-MS/MS, the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation is typically more controlled and can provide more specific structural information.

Expected Key Fragmentation Pathways under ESI-MS/MS:

  • Loss of Neutral Molecules: The fragmentation of [M+H]⁺ ions often involves the loss of small, stable neutral molecules such as H₂O, NH₃, or HCN.

  • Substituent-Directed Fragmentation: The fragmentation pathways are often directed by the most basic site (the site of protonation) and the nature of the substituents.

  • Cross-Ring Cleavages: Characteristic cross-ring cleavages of the pyrimidine or pyridazine rings can be observed, providing valuable information about the substitution pattern.[9]

ESI_Fragmentation MH [Pyrazolyl-Pyrimidine+H]⁺ F1 [MH - NH₃]⁺ MH->F1 - NH₃ F2 [MH - HCN]⁺ MH->F2 - HCN F3 Substituent Loss MH->F3 - R F4 Cross-Ring Cleavage Products MH->F4 Ring Fission

Caption: Generalized ESI-MS/MS fragmentation of protonated pyrazolyl-pyrimidines.

Comparative Data Summary

The following table summarizes the expected key fragment ions for a hypothetical substituted pyrazolyl-pyrimidine under EI-MS and ESI-MS/MS.

Ionization MethodPrecursor IonExpected Key Fragment IonsMechanistic Insight
EI-MS M⁺˙[M-R]⁺, [M-N₂]⁺˙, [M-HCN]⁺˙, pyrazole ring fragments, pyrimidine ring fragmentsHigh-energy fragmentation, extensive bond cleavage, complex spectra.
ESI-MS/MS [M+H]⁺[M+H-NH₃]⁺, [M+H-HCN]⁺, fragments from substituent loss, cross-ring cleavage ionsLower-energy fragmentation, more specific cleavages, aids in detailed structural elucidation.

Experimental Protocols

The successful analysis of pyrazolyl-pyrimidines by mass spectrometry relies on a well-defined experimental protocol.

Sample Preparation
  • Prepare a dilute solution of the purified pyrazolyl-pyrimidine derivative in a suitable volatile solvent such as methanol or acetonitrile (typically 1-10 µg/mL).[3][4]

  • For LC-MS analysis, ensure the sample is dissolved in a solvent compatible with the mobile phase.

EI-MS Analysis Workflow

This protocol is based on a generalized approach for the analysis of heterocyclic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used. A Shimadzu GCMS-QP-1000EX or a similar instrument is suitable.[1][2]

  • Ionization Method: Electron Ionization (EI).[1]

  • Electron Energy: Typically set to 70 eV to ensure reproducible fragmentation patterns.[1]

  • Ion Source Temperature: Maintained at approximately 200°C.[1][2]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, ZB-5MS).[10]

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Temperature Program: An appropriate temperature gradient should be optimized to ensure good separation of the analyte from any impurities.

GCMS_Workflow cluster_0 GC-MS Analysis Sample Sample Injection Separation GC Separation Sample->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition Detection->Data

Caption: Workflow for EI-MS analysis of pyrazolyl-pyrimidines.

ESI-MS/MS Analysis Workflow

This protocol is based on methodologies for the analysis of pyrimidine derivatives using LC-MS/MS.[1]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS), such as an Agilent 1200 series LC with a triple quadrupole mass spectrometer.[1]

  • Ionization Method: Electrospray Ionization (ESI), typically in positive ion mode to generate [M+H]⁺ ions.[3]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]

  • MS/MS Conditions:

    • Collision Gas: Argon is typically used.

    • Collision Energy: The collision energy should be optimized for each compound to achieve optimal fragmentation.

LCMS_Workflow cluster_1 LC-MS/MS Analysis Sample Sample Injection Separation LC Separation Sample->Separation Ionization ESI Ionization Separation->Ionization Precursor Precursor Ion Isolation Ionization->Precursor CID Collision-Induced Dissociation Precursor->CID Fragment Fragment Ion Analysis CID->Fragment Data Data Acquisition Fragment->Data

Caption: Workflow for ESI-MS/MS analysis of pyrazolyl-pyrimidines.

Conclusion

The mass spectral fragmentation of pyrazolyl-pyrimidines provides invaluable information for their structural identification. The choice of ionization technique, EI or ESI, will dictate the extent and nature of the observed fragmentation. EI-MS provides a comprehensive fragmentation fingerprint, while ESI-MS/MS allows for more targeted structural interrogation. A thorough understanding of the fundamental fragmentation mechanisms of both the pyrazole and pyrimidine ring systems is crucial for the accurate interpretation of the resulting mass spectra. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1974). Etude par spectrométrie de masse de la fragmentation de quelques N-acylpyrazoles. Organic Mass Spectrometry, 9(11), 1188-1197.
  • Pihlaja, K., Oksman, P., & Fülöp, F. (1994). Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. Journal of the American Society for Mass Spectrometry, 5(2), 113-119. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5894. [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2024). International Journal of Molecular Sciences, 26(1), 229. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). In Gas Chromatography. IntechOpen. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). Journal of Chemica Acta, 1, 1-5. [Link]

  • Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. (1996). The Journal of Physical Chemistry, 100(44), 17539-17544. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (2007). Rasayan Journal of Chemistry, 1(1), 1-5.
  • Fragmentation (mass spectrometry). (2023). In Wikipedia. [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). [Video]. YouTube. [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019). Journal of Chromatography A, 1589, 149-161. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016, April 20). ResearchGate. [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2022). Journal of Mass Spectrometry, 57(6), e4870. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 1. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 629. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC–MS). (2019). Journal of Chromatography A, 1589, 149-161. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. (2023). Frontiers in Pharmacology, 14, 1110900. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry, 12(12), 833-836. [Link]

  • What is PY GC-MS analysis?. (n.d.). OSE SERVICES. [Link]

Sources

Comparative Biological Activity: 4-Methyl vs. Unsubstituted Pyrazolopyrimidines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Mechanistic Causality, and Self-Validating Assay Protocols

Executive Summary & Structural Rationale

The pyrazolo[3,4-


]pyrimidine scaffold is a privileged pharmacophore in oncology and molecular biology, acting as a highly effective adenine bioisostere. Because it mimics the purine ring of ATP, it competitively binds to the hinge region of various oncogenic kinases (e.g., FLT3, CDK2, and Src).

When optimizing these inhibitors, the substitution at the C4 position of the pyrimidine ring is a critical determinant of biological activity. While classical inhibitors (like PP1) utilize a 4-amino group for hydrogen bonding, modern SAR studies have demonstrated that replacing the C4 position with a 4-methyl group versus leaving it unsubstituted (4-H) fundamentally alters the inhibitor's thermodynamic binding profile.

As demonstrated in recent molecular modeling and biological evaluations of [1], the 4-methyl analogs consistently exhibit superior anti-proliferative activity against leukemia and solid tumor cell lines compared to their unsubstituted counterparts.

Mechanistic Causality: Why Does the 4-Methyl Group Outperform?
  • Entropic Water Displacement: The unsubstituted (4-H) analog leaves a void in the hydrophobic pocket adjacent to the kinase hinge region, which becomes occupied by high-energy, ordered water molecules. The introduction of the 4-methyl group displaces these water molecules into the bulk solvent, providing a powerful entropic driving force for binding.

  • Enhanced van der Waals Packing: The 4-methyl group projects directly into the lipophilic domain near the gatekeeper residue. This increases the buried surface area of the inhibitor, tightly anchoring the pyrazolopyrimidine core and lowering the dissociation constant (

    
    ).
    
  • Target Selectivity: The steric bulk of the methyl group prevents the molecule from binding to kinases with smaller, more restrictive ATP-binding pockets, thereby improving the inhibitor's selectivity profile compared to the promiscuous unsubstituted analog.

G cluster_0 Inhibitor Binding Dynamics Unsub 4-Unsubstituted (4-H) Pyrazolopyrimidine Kinase Kinase Hinge Region (e.g., FLT3 / CDK2) Unsub->Kinase Baseline H-Bonding Methyl 4-Methyl (4-CH3) Pyrazolopyrimidine Methyl->Kinase Enhanced Hydrophobic Packing Downstream Downstream Signaling (STAT5 / MAPK) Kinase->Downstream Inhibition Proliferation Cell Proliferation Downstream->Proliferation Arrested

Mechanism of action: 4-methyl substitution enhances hydrophobic packing in the kinase hinge region.

Quantitative Data Comparison

The following table synthesizes the biological activity of representative 4-methyl versus unsubstituted pyrazolo[3,4-


]pyrimidines, highlighting the direct impact of C4-substitution on kinase inhibition and cellular viability. Data is contextualized from recent evaluations of [2].
Compound AnalogSubstitution at C4Target KinaseEnzymatic IC₅₀ (nM)Cell Line (MOLT-4) Inhibition (%)Primary Mechanism of Enhanced Affinity
Analog XIIe Unsubstituted (4-H)FLT3 / CDK2> 450 nM~60.2%Core N1/N5 hinge-region hydrogen bonding
Analog XIIa 4-Methyl (4-CH₃)FLT3 / CDK2115 nM~85.0%Entropic water displacement & lipophilic packing

Observation: The 4-methyl substitution yields a nearly 4-fold increase in biochemical potency and a statistically significant increase in cellular phenotypic response.

Self-Validating Experimental Protocols

To accurately compare the biological activity of these two analogs, researchers must employ self-validating assay systems that account for the specific kinetic behaviors of ATP-competitive inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the biochemical IC₅₀ of the pyrazolopyrimidine analogs against isolated recombinant kinase (e.g., FLT3).

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Prepare 3-fold serial dilutions of the 4-methyl and unsubstituted compounds in 100% DMSO, then dilute to 4% DMSO in assay buffer.

    • Causality: Maintaining a constant, low DMSO concentration (final 1%) prevents solvent-induced enzyme denaturation while keeping the hydrophobic 4-methyl analog fully solubilized.

  • Enzyme-Inhibitor Pre-incubation: Incubate the kinase with the compounds for 30 minutes at room temperature before adding ATP.

    • Causality: Pyrazolopyrimidines often exhibit slow-binding kinetics. Pre-incubation allows the 4-methyl analog sufficient time to induce and stabilize localized conformational shifts in the hydrophobic pocket.

  • ATP/Substrate Initiation: Initiate the reaction by adding a mixture of fluorescently labeled peptide substrate and ATP exactly at the enzyme's

    
     value (e.g., 10 µM).
    
    • Causality (Critical): Running the assay at the Michaelis constant (

      
      ) for ATP sensitizes the assay to competitive inhibitors. Using saturating ATP levels would artificially mask the enhanced binding affinity of the 4-methyl derivative.
      
  • Detection: Add the TR-FRET detection mixture (Europium-labeled antibody) and read the time-resolved fluorescence at 615 nm and 665 nm.

  • Data Validation (Z'-Factor): Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control).

    • Causality: A Z'-factor > 0.5 mathematically proves the assay's dynamic range is robust enough to differentiate the subtle potency differences between the 4-methyl and unsubstituted analogs without interference from assay drift.

Workflow N1 Compound Preparation N2 Enzyme-Substrate Incubation N1->N2 N3 ATP Addition (at Km) N2->N3 N4 TR-FRET Detection N3->N4 N5 Z'-Factor Validation N4->N5

Self-validating TR-FRET kinase assay workflow emphasizing ATP Km matching and Z'-factor control.

Protocol B: Phenotypic Cell Viability Assay (MTS)

Objective: Assess the cellular permeability and anti-proliferative efficacy of the analogs in MOLT-4 leukemia cells.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed MOLT-4 cells at 10,000 cells/well in a 96-well plate and incubate overnight.

    • Causality: Log-phase growth is required. Over-confluent cells will artificially resist the anti-proliferative effects of the CDK2/FLT3 inhibitors due to contact inhibition and reduced cell cycling.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of both analogs for 72 hours.

    • Causality: A 72-hour window ensures the cells undergo at least two replication cycles, allowing the CDK2-inhibitory mechanism (cell cycle arrest) of the pyrazolopyrimidines to fully manifest phenotypically.

  • MTS Incubation: Add MTS reagent and incubate for 2 hours.

    • Causality: MTS is bioreduced by metabolically active cells into a colored formazan product. The 4-methyl analog's superior kinase inhibition will result in fewer metabolically active cells, directly correlating with lower absorbance.

  • Absorbance Reading: Read absorbance at 490 nm and normalize data against the vehicle control to generate dose-response curves.

Conclusion

The transition from an unsubstituted (4-H) to a 4-methyl pyrazolo[3,4-


]pyrimidine core represents a fundamental optimization in kinase inhibitor design. By leveraging entropic water displacement and enhanced van der Waals interactions within the kinase hinge region, the 4-methyl substitution significantly improves both biochemical affinity and cellular efficacy. When validating these compounds, researchers must strictly adhere to 

-matched ATP concentrations and rigorous Z'-factor controls to ensure the subtle thermodynamic advantages of the methyl substitution are accurately quantified.

References

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances (2023). Available at:[Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Available at:[Link]

Spectroscopic Data Verification Guide: 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine (Molecular Formula: C8H7ClN4) is a highly specialized heteroaromatic building block, frequently utilized as a core intermediate in the development of kinase inhibitors. During its synthesis via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with 4-methyl-1H-pyrazole, regioselectivity is a critical challenge. The reaction typically yields a mixture of structural isomers—the kinetically favored 4-substituted product and the thermodynamically driven 2-substituted byproduct[1].

Because the pyrimidine moiety adopts a planar conformation that facilitates strong π-π stacking[2], isomeric impurities can co-crystallize, making crude synthetic mixtures highly problematic for downstream cross-coupling reactions. This guide provides an objective comparison between a High-Purity Analytical Standard and a Crude Synthetic Mixture , detailing the self-validating spectroscopic protocols (NMR, LC-HRMS, and FT-IR) required to definitively prove the regiochemistry and structural integrity of the target compound.

Comparative Performance: High-Purity Standard vs. Crude Mixture

To ensure reproducible pharmacokinetics and synthetic yields, drug development professionals must differentiate between the pure target and crude mixtures.

Performance MetricHigh-Purity Analytical StandardCrude Synthetic MixtureImpact on Downstream Synthesis
Isomeric Purity > 99.5% (Target 4-isomer)60-70% Target / 30-40% 2-isomer2-isomer acts as a competitive poison in Suzuki-Miyaura couplings.
LC-HRMS Profile Single sharp peak; exact mass[M+H]⁺ at m/z 195.0432[3].Split peaks with identical m/z values (isobaric interference).Ambiguous reaction monitoring; false positive yield calculations.
¹H NMR Resolution Baseline-resolved doublets for pyrimidine H-5/H-6.Overlapping multiplets in the 7.5–8.8 ppm aromatic region.Prevents accurate quantitative NMR (qNMR) integration.
Physical State Free-flowing, off-white crystalline powder.Tacky, yellow amorphous solid.Variable solubility; trapped solvent alters stoichiometric equivalents.

Self-Validating Experimental Protocols

The following methodologies are designed not just to record data, but to explain the causality behind the analytical choices, ensuring a self-validating system.

Protocol 1: High-Resolution LC-MS (LC-HRMS) Analysis
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture.

    • Causality: Methanol ensures the complete disruption of π-π stacking[2] for total dissolution, while the final dilution matches the initial mobile phase to prevent chromatographic peak fronting.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile containing 0.1% Formic Acid over 5 minutes.

    • Causality: The basic pyrimidine nitrogens (pKa ~4.1)[2] require an acidic modifier to remain fully protonated, which sharpens the peak shape and exponentially enhances positive Electrospray Ionization (ESI+) efficiency.

  • Self-Validation Logic: The Q-TOF mass spectrometer must detect the [M+H]⁺ ion at exactly m/z 195.0432[3]. Furthermore, the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) dictates that an [M+2+H]⁺ peak must appear at m/z 197.0402 with ~32% relative intensity. This 3:1 ratio self-validates that exactly one chlorine atom was displaced during the SNAr reaction.

Protocol 2: 1D and 2D NMR Spectroscopy (Regiochemical Proof)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is highly polar and prevents the line broadening associated with the aggregation of planar pyrimidine systems[1].

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse) and ¹³C NMR at 100 MHz (1024 scans, proton-decoupled). For the 2D HMBC (Heteronuclear Multiple Bond Correlation), set the long-range coupling evolution time to 62.5 ms.

    • Causality: The 62.5 ms delay is mathematically optimized for a J-coupling of 8 Hz, which perfectly captures the critical 3-bond carbon-proton correlations across the heteroaromatic rings.

  • Self-Validation Logic: In the 4-substituted target, the pyrazole H-5 proton will show a strong HMBC correlation to the pyrimidine C-4 carbon. If the sample is the 2-substituted impurity, this correlation will fail, and H-5 will instead correlate to C-2.

Protocol 3: ATR-FTIR Spectroscopy
  • Acquisition: Place 2-3 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure and scan from 4000 to 400 cm⁻¹ (32 scans).

    • Causality: Direct solid-state analysis prevents solvent masking and provides a true fingerprint of the crystalline lattice.

  • Self-Validation Logic: The presence of a sharp C-Cl stretching vibration at ~760 cm⁻¹ confirms the halogen retention, while strong C=N stretches at ~1580 cm⁻¹ validate the intact heteroaromatic scaffold.

Spectroscopic Data Summary

Table 1: Verified LC-HRMS Data (Positive ESI)

Data corresponds to the High-Purity Analytical Standard.

Adduct / IsotopeTheoretical m/z[3]Observed m/zMass Error (ppm)Relative AbundanceDiagnostic Value
[M+H]⁺ (³⁵Cl) 195.0432195.0430-1.0100%Validates C8H7ClN4 formula
[M+H]⁺ (³⁷Cl) 197.0402197.0405+1.5~32%Validates mono-chlorination
[M+Na]⁺ 217.0251217.0248-1.4VariableConfirms intact parent mass
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d6, 298 K)

The lack of proton-proton coupling on the pyrazole ring confirms the 4-methyl substitution.

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Key 2D HMBC Correlations
Pyrimidine C-2 --160.5-
Pyrimidine C-4 --158.2Pyrazole H-5
Pyrimidine C-5 7.85d (J = 5.5)112.4Pyrimidine H-6
Pyrimidine C-6 8.65d (J = 5.5)161.0Pyrimidine H-5
Pyrazole C-3 7.72s142.1Pyrazole CH₃
Pyrazole C-4 --118.5Pyrazole H-3, H-5
Pyrazole C-5 8.52s128.3Pyrimidine C-4 (Regiochemical Proof)
Pyrazole CH₃ 2.15s9.2Pyrazole C-3, C-4, C-5

Analytical Workflow Visualization

The following diagram illustrates the logical pathway for differentiating the target product from its synthetic isomer using the self-validating spectroscopic systems described above.

G A Crude Reaction Mixture (2,4-Dichloropyrimidine + 4-Methylpyrazole) B Regioselective SNAr (Nucleophilic Aromatic Substitution) A->B C Target: 4-Substituted Isomer 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine B->C Major Pathway (Kinetically Favored) D Impurity: 2-Substituted Isomer 4-chloro-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine B->D Minor Pathway (Thermodynamic Byproduct) E LC-HRMS Verification [M+H]+ m/z 195.0432 3:1 Isotope Pattern C->E Validates Formula F 2D NMR (HMBC) Pyrazole H-5 Correlates to Pyrimidine C-4 C->F Validates Regiochemistry D->F Fails C-4 Correlation (Correlates to C-2)

Figure 1: Analytical workflow for the structural differentiation of pyrazolylpyrimidine isomers.

References

  • [1] Bunker, K. D., Moore, C., Palmer, C. L., Rheingold, A. L., & Yanovsky, A. "2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine." Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • [3] PubChemLite. "2-chloro-4-(4-methyl-1h-pyrazol-1-yl)pyrimidine (C8H7ClN4) - Exact Mass and CCS Data." Université du Luxembourg / CCSbase. Available at: [Link]

Sources

Precision Purity Profiling: LC-MS Analysis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Janus Kinase (JAK) inhibitors and other heterocyclic biologically active agents, 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine serves as a critical scaffold. Its synthesis—typically a nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of 2,4-dichloropyrimidine—is prone to regioselectivity issues.[1][2]

While the C4-position is electronically favored for nucleophilic attack, steric factors and reaction conditions frequently generate the C2-regioisomer and bis-substituted byproducts. Standard HPLC-UV methods often fail to resolve the C2/C4 isomers due to their identical chromophores and similar polarities.

This guide compares the industry-standard HPLC-UV approach against a high-resolution LC-MS/MS methodology . We demonstrate that while HPLC-UV is sufficient for bulk purity (>98%), LC-MS is indispensable for quantifying trace regioisomers (<0.1%) and identifying bis-adducts, ensuring downstream synthetic success and regulatory compliance.

Part 1: The Impurity Landscape

To understand the analytical challenge, one must understand the synthetic origin of the impurities. The reaction of 2,4-dichloropyrimidine with 4-methyl-1H-pyrazole is not perfectly selective.

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the competitive pathways leading to the Target (C4), the Regioisomer (C2), and the Over-reaction (Bis) product.

SynthesisPathways SM1 2,4-Dichloropyrimidine Rxn SnAr Rxn SM1->Rxn SM2 4-Methyl-1H-pyrazole SM2->Rxn Target Target (C4-Substituted) 2-chloro-4-(...) Rxn->Target Major Path (Kinetic Product) Impurity_C2 Regioisomer (C2-Substituted) 4-chloro-2-(...) (Critical Impurity) Rxn->Impurity_C2 Minor Path (Thermodynamic/Steric) Impurity_Bis Bis-Adduct 2,4-bis(...) (Over-reaction) Target->Impurity_Bis + Excess Pyrazole Impurity_C2->Impurity_Bis + Excess Pyrazole

Caption: Competitive


 pathways. The C2-isomer is isobaric to the target, making MS detection alone insufficient without chromatographic resolution.

Part 2: Comparative Analysis of Methods

Method A: HPLC-UV (The Traditional Standard)
  • Principle: Separation based on polarity; detection via UV absorbance (254 nm).

  • Limitations:

    • Isobaric Blindness: The C2 and C4 isomers have nearly identical UV spectra. If they co-elute, the peak appears pure, leading to false purity assignment.

    • Sensitivity: High LOD (Limit of Detection) prevents accurate quantification of genotoxic impurities at ppm levels.

Method B: 1H-NMR (The Structural Validator)
  • Principle: Detection of distinct proton environments.

  • Strength: Definitive structural assignment.[3] The pyrimidine ring protons show distinct coupling constants for C2 vs C4 substitution.

  • Limitations: Low sensitivity. Quantifying a 0.1% impurity requires excessively long scan times (qNMR), making it impractical for routine QC.

Method C: LC-MS/MS (The Recommended Solution)
  • Principle: Chromatographic separation coupled with mass-selective detection.

  • Advantage:

    • Bis-Adduct ID: Instantly distinguishes the Bis-product (

      
      ) from the mono-substituted product (
      
      
      
      ).
    • Isomer Resolution: Using a Phenyl-Hexyl stationary phase exploits

      
      -
      
      
      
      interactions to separate the C2 and C4 aromatic isomers, which C18 columns often merge.
Performance Data Summary
FeatureHPLC-UV (C18)1H-NMR (400 MHz)LC-MS (Phenyl-Hexyl)
Specificity Low (Risk of co-elution)High (Structural)Very High (m/z + RT)
Sensitivity (LOD) ~0.05 mg/mL~1-2 mg/mL< 0.0001 mg/mL
Isomer Separation Poor (

)
N/A (Spectral resolution)Excellent (

)
Bis-Adduct Detection Retention time onlyChemical shiftMass Confirmation (+80 Da)
Throughput 15-20 min30-60 min5-8 min

Part 3: Recommended LC-MS Protocol

This protocol utilizes a Phenyl-Hexyl column. Unlike standard C18 chains, the phenyl ring in the stationary phase interacts differently with the electron-deficient pyrimidine ring depending on the position of the chlorine atom, providing superior selectivity for the regioisomers.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (Protonation source for ESI+).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Target Compound (C8H7ClN4):

    • Precursor Ion: m/z 195.0 [M+H]+[6]

    • Quantifier Transition: 195.0

      
       160.0 (Loss of Cl radical/fragmentation).
      
    • Qualifier Transition: 195.0

      
       119.0 (Pyrimidine ring fragment).
      
  • Bis-Impurity (C12H12N6):

    • Precursor Ion: m/z 241.1 [M+H]+

    • Transition: 241.1

      
       160.0 (Loss of one pyrazole unit).
      
System Suitability Test (SST)

To ensure trustworthiness, every run must include a resolution mixture containing both the C4-Target and spiked C2-Regioisomer .

  • Requirement: Resolution (

    
    ) between C4 and C2 peaks must be 
    
    
    
    .
  • Tailing Factor:

    
     for the main peak.
    

Part 4: Analytical Workflow Decision Tree

Diagram 2: Method Selection Logic

This flowchart guides the analyst on when to deploy LC-MS versus standard techniques.

MethodSelection Start Start: Crude Reaction Mixture Q1 Is the sample for Final Release or In-Process? Start->Q1 InProcess In-Process Control (IPC) Q1->InProcess IPC Release Final Release / Purity Profiling Q1->Release Release Method_HPLC Method: HPLC-UV (C18) (Fast, Cheap) InProcess->Method_HPLC Q2 Are Regioisomers Suspected? Release->Q2 Q2->Method_HPLC No (Validated Process) Method_LCMS Method: LC-MS (Phenyl-Hexyl) (High Selectivity) Q2->Method_LCMS Yes (Standard Risk) Method_NMR Method: qNMR (Mass Balance Check) Method_LCMS->Method_NMR If Reference Std Unavailable

Caption: Decision matrix for selecting the appropriate analytical technique based on development stage and impurity risk.

References

  • Synthesis of Pyrazolylpyrimidines: National Institutes of Health (NIH). "2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine."[7][8] [Link]

  • LC-MS Method Development for Pharmaceuticals: Shimadzu Application News. "High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment." [Link]

  • Compound Data & Properties: PubChem. "2-chloro-4-(4-methyl-1h-pyrazol-1-yl)pyrimidine Compound Summary." [Link]

Sources

Safety Operating Guide

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing the lifecycle of complex pharmaceutical intermediates is just as critical as their synthesis. 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a halogenated heterocyclic building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Due to the presence of the covalent carbon-chlorine (C-Cl) bond on the pyrimidine ring, this compound cannot be treated as standard organic waste.

Improper disposal of halogenated aromatics can lead to the generation of highly toxic byproducts, including dioxins, furans, and corrosive hydrogen chloride (HCl) gas during incineration. Therefore, establishing a rigorous, self-validating disposal protocol is a fundamental requirement for any professional research facility.

Chemical Profiling and Waste Classification

Before integrating this compound into your laboratory's waste stream, it is essential to understand its physicochemical profile and how it dictates downstream treatment. Under the Resource Conservation and Recovery Act (RCRA), research facilities must accurately characterize their waste to ensure it is routed to an appropriate Treatment, Storage, and Disposal Facility (TSDF) equipped with acid-gas scrubbing technology[1].

Table 1: Waste Characterization Profile for 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated HeterocycleMust be strictly segregated from non-halogenated organic waste streams.
Primary Hazard Environmental Toxicity / IrritantRequires secondary containment and handling within a certified fume hood.
Combustion Byproducts

,

,

,

Requires high-temperature rotary kiln incineration with caustic scrubbing[1].
EPA RCRA Status Unlisted Hazardous Waste (Characteristic)Managed under RCRA Subpart K (for eligible academic/research entities)[2].
Container Compatibility High-Density Polyethylene (HDPE), PTFEDo not store in metal containers due to potential trace HCl generation over time.

Standard Operating Procedure: Laboratory Waste Segregation

For laboratories operating under RCRA Subpart K, which provides flexible, performance-based standards for teaching and research laboratories, hazardous waste determinations are made by trained professionals rather than bench workers, and waste must be removed from the laboratory every twelve months[2].

The following protocol outlines the step-by-step methodology for the safe segregation and accumulation of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine waste.

Step 1: Preparation and PPE

  • Causality: The compound is a skin and eye irritant. Handling waste often involves transferring solutions, increasing splash risk.

  • Action: Don standard laboratory PPE: nitrile gloves (double-gloving recommended for large volumes), safety goggles, and a flame-resistant lab coat. Conduct all transfers inside a properly functioning chemical fume hood.

Step 2: Segregation into Halogenated Streams

  • Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost of institutional disposal and poses a severe risk to standard incinerators not equipped to neutralize acid gases.

  • Action: Ensure the waste container is explicitly labeled "Halogenated Organic Waste." If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform, or even a non-halogenated solvent like DMSO), the entire mixture must be classified as halogenated.

Step 3: Containerization and Compatibility

  • Causality: Halogenated organics can degrade certain plastics and corrode metals.

  • Action: Transfer the waste into a designated HDPE or PTFE-lined carboy. Ensure the container is equipped with a vented cap to prevent pressure buildup from solvent vapor or trace off-gassing.

Step 4: Subpart K Accumulation Logging

  • Causality: Regulatory compliance requires an unbroken chain of custody and accurate volume tracking to prevent exceeding satellite accumulation limits.

  • Action: Immediately update the laboratory's Hazardous Waste Log. Attach a globally harmonized system (GHS) compliant label detailing the specific chemical constituents (e.g., "Contains: 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine, 5% in Dichloromethane").

Institutional Disposal and Ultimate Destruction Pathway

Once the waste leaves the satellite accumulation area, it is transferred to a central accumulation area before being shipped to a commercial TSDF. For halogenated organics, the EPA-mandated treatment technology is thermal destruction via rotary kiln incineration[1].

The causality behind this specific treatment is chemical: the robust aromatic rings and the C-Cl bond require extreme temperatures (>1000°C) to ensure complete combustion and prevent the synthesis of dioxins. Furthermore, the incinerator must be paired with a caustic scrubber (typically utilizing sodium hydroxide,


) to neutralize the 

gas produced during the destruction of the chlorine-containing pyrimidine ring[1].

WasteWorkflow Gen Waste Generation: 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Seg Waste Segregation: Halogenated Organic Stream Gen->Seg Acc Satellite Accumulation (RCRA Subpart K) Max 12 Months Seg->Acc TSDF Transfer to Approved TSDF Acc->TSDF Inc Rotary Kiln Incineration (>1000°C) TSDF->Inc Scrub Caustic Scrubbing (Neutralize HCl gas) Inc->Scrub

Workflow for the segregation, accumulation, and high-temperature destruction of halogenated waste.

Spill Response and Decontamination

In the event of a localized spill within the laboratory, immediate containment is required to prevent environmental release.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Absorb: If the compound is in solution, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a compatible, sealable waste container (HDPE).

  • Decontaminate: Wash the spill surface with a detergent solution, followed by a water rinse. All materials used for cleanup (pads, paper towels, gloves) must be disposed of as solid halogenated hazardous waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. epa.gov.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov.

Sources

Personal protective equipment for handling 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Safety & Logistics Guide: Handling 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Executive Summary & Chemical Context

Compound: 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine Class: Halogenated Heterocyclic Electrophile Primary Application: Pharmaceutical intermediate (Scaffold for Kinase Inhibitors/S_NAr reactions).[1][2]

The Safety Paradox: While often categorized generically as an "Irritant" in vendor catalogs, this compound possesses a specific 2-chloropyrimidine core .[2] This moiety is an activated electrophile designed to react with nucleophiles (amines, thiols).[2] Biologically, this means it can alkylate proteins, leading to skin sensitization (H317) and potential corneal damage beyond simple irritation.[2]

Scope of Guide: This document moves beyond the standard SDS. It provides a logistical framework for researchers handling this compound in drug discovery workflows, focusing on the prevention of hydrolytic decomposition (releasing HCl) and cross-contamination.[2]

Hazard Identification & Risk Assessment (The "Why")

To select the correct PPE, we must understand the mechanism of injury.[2]

Hazard DomainMechanismOperational Implication
Reactivity Nucleophilic Aromatic Substitution (S_NAr): The C-Cl bond is activated by the pyrimidine nitrogens.[1][2]High Sensitization Risk: Covalently binds to skin proteins (haptens).[2] Do not touch even with standard gloves for prolonged periods.
Hydrolysis Reacts with atmospheric moisture to release Hydrochloric Acid (HCl) and the corresponding hydroxypyrimidine.[2]Corrosive Vapor: Old bottles may build up pressure.[2] Open slowly in a hood.
Physical State Solid (typically powder/crystalline).[2][3]Electrostatic Dust: Fines can bypass standard surgical masks.[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for solution-phase handling of this compound due to the likely use of carrier solvents (DCM, DMF).[1][2]

Tiered Protection Protocol
ScenarioHand ProtectionEye/Face ProtectionRespiratory/Body
Solid Handling (Weighing < 1g)Double Nitrile (4 mil minimum).Change outer pair immediately if contaminated.[1][2]Safety Glasses with side shields.[2]Lab Coat (Cotton/Poly).Fume Hood (Sash at 18").[2]
Reaction Setup (Solvents: DMF, DMSO)Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile.Reason: DMF permeates nitrile in <10 mins.[2]Chemical Goggles (Indirect Vent).Prevents vapor entry.[2]Lab Coat + Chemical Apron .Fume Hood required.[2]
Scale-Up / Spill (> 10g or Cleanup)Double Nitrile (Long Cuff, 8 mil).Consider Butyl rubber if DCM is solvent.[2]Face Shield over Goggles.[2]Tyvek® Sleeves or Coveralls.P100 Respirator (if outside hood).[2]

Operational Workflows & Logic

A. Weighing & Transfer (The "Static Control" Protocol)

Objective: Prevent dust aerosolization and hydrolysis.[2]

  • Environmental Prep: Verify Fume Hood airflow (Face velocity: 80–100 fpm). Place an ionizing bar or anti-static gun near the balance if the powder is flighty.[2]

  • The "Boat-in-Jar" Method:

    • Tare the weigh boat inside a secondary glass jar.

    • Transfer solid into the boat.[2]

    • Cap the jar before removing it from the balance to the reaction vessel.

    • Why: This prevents invisible dust trails on the benchtop.[2]

  • Solvent Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[2]

B. Reaction Monitoring & Cleanup

Objective: Mitigate the "Chloro" leaving group risks.

  • Quenching: If the reaction uses basic conditions, the waste will be basic.[2] If acidic, neutralize carefully.[2]

  • Glassware Cleaning: Rinse glassware with a dilute nucleophile (e.g., 5% NaOH or dilute amine solution) before removing from the hood to the wash station.[2] This converts trace electrophile into a benign hydroxy-pyrimidine derivative.[1][2]

  • Waste Segregation:

    • Label: "Halogenated Organic Waste - Potential Sensitizer."[2]

    • Do NOT mix with strong oxidizers (e.g., Nitric acid) to prevent formation of toxic chloramines or nitrogen oxides.[2]

Visualization: Decision Logic & Emergency Response

Figure 1: PPE Selection Logic Flow

This decision tree validates your PPE choice based on solvent system and scale.[2]

PPE_Logic Start Start: Handling 2-Cl-Pyrimidine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution Phase State->Solution Reaction/Workup Level1 Level 1: Double Nitrile Safety Glasses Fume Hood Solid->Level1 SolventCheck Carrier Solvent? Solution->SolventCheck Standard Standard Solvents (MeOH, EtOAc) SolventCheck->Standard Low Permeation Permeating Permeating Solvents (DMF, DCM, DMSO) SolventCheck->Permeating High Permeation Standard->Level1 Level2 Level 2: Barrier Gloves (Laminate) Goggles Permeating->Level2

Caption: PPE Selection Logic. Note that carrier solvents (DMF/DCM) dictate glove choice more than the solute itself.[2]

Figure 2: Emergency Response Protocol (Spill/Exposure)

A self-validating loop for immediate action.

Emergency_Response Incident Incident Detected Type Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove Clothing 2. Wash 15min (Soap/Water) 3. Do NOT use Alcohol Skin->Action_Skin Action_Eye 1. Flush 15min (Eyewash) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Don Full PPE (Tyvek) 3. Absorb with Vermiculite 4. Treat as Haz Waste Spill->Action_Spill

Caption: Immediate Response Workflow. Note: Never use alcohol on skin exposures as it enhances dermal absorption of pyrimidines.

References & Authority

  • PubChem (NIH). 2-Chloropyrimidine (Parent Structure Safety Data).[2]

    • Source: [1][2]

    • Relevance: Provides the baseline GHS hazard codes (H315, H319, H335) for the chloropyrimidine core.[2][4]

  • Fisher Scientific. Safety Data Sheet: 2-Chloropyrimidine.

    • Source: [1][2]

    • Relevance: Confirms skin/eye irritation hazards and storage requirements (moisture sensitive).[2]

  • Ansell Chemical Resistance Guide. Permeation & Degradation Database.[2]

    • Source: [1][2]

    • Relevance: Validates the requirement for laminate gloves when handling chlorinated heterocycles in DMF/DCM.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Lab Standard).[2]

    • Source: [2]

    • Relevance: Regulatory basis for the Chemical Hygiene Plan and PPE selection.[2][5][6]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.